Chroman-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,6,8H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMVATYIJXKRBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944903-95-1 | |
| Record name | 3,4-dihydro-2H-1-benzopyran-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chroman-3-carbaldehyde synthesis mechanism
The Chroman-3-Carbaldehyde Scaffold: Mechanistic Pathways, Chemoselective Synthesis, and Organocatalytic Derivatization
Executive Summary
The chroman ring is a privileged structural motif in medicinal chemistry, imparting critical conformational rigidity and lipophilicity to therapeutic agents targeting neurological disorders, cancers, and cardiovascular diseases. Chroman-3-carbaldehyde serves as a linchpin intermediate for synthesizing diverse libraries of these bioactive molecules, most notably through reductive amination to yield chroman-3-ylmethanamine derivatives. This technical guide provides an in-depth mechanistic analysis of the de novo synthesis of chroman-3-carbaldehyde, the causality behind chemoselective redox workflows, and advanced organocatalytic methods for asymmetric functionalization.
De Novo Synthesis: The Vilsmeier-Haack and Redox-Fluctuation Pathway
Direct synthesis of the saturated chroman-3-carbaldehyde core is notoriously challenging due to the competing reactivities of the alkene and aldehyde moieties in its unsaturated precursors. The most robust, scalable approach relies on a deliberate "redox-fluctuation" strategy.
The Vilsmeier-Haack Cyclization
The sequence initiates with the Vilsmeier-Haack formylation of 2-hydroxyacetophenone. The reaction with phosphorus oxychloride (POCl
Causality in Chemoselective Reduction
A critical bottleneck arises when reducing chromone-3-carbaldehyde (or 2H-chromene-3-carbaldehyde) to the saturated chroman-3-carbaldehyde. Catalytic hydrogenation (e.g., Pd/C, H
To establish a self-validating, high-yield system, application scientists intentionally drive the hydrogenation to completion, accepting the "over-reduction" to chroman-3-ylmethanol. This eliminates product mixtures. A subsequent, highly controlled oxidation using TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) and NaOCl selectively regenerates the aldehyde without over-oxidizing to the carboxylic acid 2[2].
Fig 1. Mechanistic workflow from 2-hydroxyacetophenone to chroman-3-carbaldehyde via redox fluctuation.
Asymmetric Organocatalysis: LUMO-Lowering Conjugate Addition
For drug discovery programs requiring highly functionalized, chiral chroman derivatives, the de novo synthesis is often replaced by the late-stage functionalization of 2H-chromene-3-carbaldehydes.
Iminium Activation Mechanism
Secondary amines, such as prolinol triethylsilyl ether, act as potent organocatalysts. The amine condenses with the aldehyde of 2H-chromene-3-carbaldehyde to form a reversible iminium ion. This intermediate significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated diene system, activating the C4 position for nucleophilic attack by nitroalkanes 3[3]. The steric bulk of the chiral catalyst shields one face of the alkene, dictating the stereochemical outcome of the newly formed C-C bond with excellent diastereoselectivity.
Fig 2. Organocatalytic LUMO-lowering mechanism for asymmetric nitroalkane conjugate addition.
Quantitative Data Summaries
Table 1: Chemoselectivity Profiles in Chromene-3-carbaldehyde Reduction
| Reducing Agent / Conditions | Target Bond | Major Product Isolated | Yield / Purity Profile |
| NaBH | C=O | 2H-Chromene-3-ylmethanol | High yield / Highly selective |
| Pd/C, H | C=C and C=O | Chroman-3-ylmethanol | Quantitative / Intentional over-reduction |
| Biocatalytic (ERs / Ald-DHs) | C=C | Chroman-3-carboxylic acid | High ee / Requires cascade optimization |
Table 2: Organocatalyst Screening for Nitroalkane Conjugate Addition
| Catalyst | Additive | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| Piperidine | Benzoic Acid | MeOH | Trace | N/A |
| Pyrrolidine | Benzoic Acid | MeOH | Low | 97:3 |
| Prolinol triethylsilyl ether | Benzoic Acid | MeOH | 85-95 | >95:5 |
Self-Validating Experimental Protocols
Protocol A: Exhaustive Hydrogenation to Chroman-3-ylmethanol
Causality Rationale: Ensures 100% conversion of both C=C and C=O bonds to prevent complex downstream purification of mixed oxidation states.
-
Setup: Dissolve 2H-chromene-3-carbaldehyde (1.87 mmol) in anhydrous methanol (10 mL) under an inert nitrogen atmosphere in a two-neck round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (30 mg). Safety Note: Pd/C is highly pyrophoric; add strictly under a blanket of N
. -
Hydrogenation: Evacuate the flask and backfill with pure H
gas via a balloon (1 atm). Stir vigorously at room temperature. -
Validation: Monitor hydrogen uptake. The reaction is self-terminating when H
consumption ceases (typically 2-4 hours). GC-MS must confirm the complete absence of the molecular ion for the starting material and the presence of the saturated alcohol mass (m/z 164). -
Workup: Filter the suspension through a tightly packed pad of Celite to remove the catalyst. Evaporate the solvent in vacuo to yield chroman-3-ylmethanol as a colorless oil.
Protocol B: Selective TEMPO/NaOCl Oxidation to Chroman-3-carbaldehyde
Causality Rationale: TEMPO acts as a sterically hindered, selective radical mediator, preventing the over-oxidation to chroman-3-carboxylic acid that heavily plagues standard Jones or KMnO
-
Setup: Dissolve chroman-3-ylmethanol (1.87 mmol) and TEMPO (0.02 mmol, ~1 mol%) in CH
Cl (2 mL). Cool the mixture to -5 °C to -10 °C using an ice/salt bath. -
Co-catalyst: Add an aqueous solution of KBr (0.20 mmol). KBr generates HOBr in situ, which rapidly oxidizes TEMPO to the active oxoammonium species.
-
Oxidation: Slowly add a buffered aqueous solution of NaOCl (pH 9.5, 0.67 M, 3.35 mL) dropwise over 10 minutes, maintaining the internal temperature strictly below 0 °C.
-
Validation: Monitor via TLC (Petroleum ether/EtOAc 8:2). The substrate (R
~0.35) should completely convert to the aldehyde (R ~0.71) within 15 minutes post-addition. -
Quenching & Workup: Separate the organic phase. Wash the combined organic layers sequentially with 10% HCl containing KI (to quench unreacted oxidant), 10% Na
S O (to reduce liberated iodine), and brine. Dry over MgSO and concentrate to yield pure chroman-3-carbaldehyde.
References
- Benchchem Technical Support Team.Chroman-3-ylmethanamine|10185-46-3|Research Chemical. Benchchem.
- Sun Yat-sen University Researchers.
- RSC Advances / Green Chemistry.Systematic methodology for the development of biocatalytic hydrogen-borrowing cascades: Application to the synthesis of chiral α-substituted carboxylic acids from α-substituted α,β-unsaturated aldehydes (Supporting Information).
Sources
The Vilsmeier-Haack Synthesis of Chroman-3-carbaldehyde: Mechanistic Elucidation and Experimental Protocols
Executive Summary
The chroman scaffold is a privileged structural motif in medicinal chemistry, serving as the core for numerous therapeutics targeting neurological disorders, inflammation, and oncology. Among its derivatives, chroman-3-carbaldehyde is a highly versatile synthetic intermediate. The most robust and scalable route to this scaffold involves a multi-step sequence: the Vilsmeier-Haack (VH) formylation and cyclization of 2-hydroxyacetophenone derivatives to yield an intermediate chromone-3-carbaldehyde, followed by selective reduction 1. This whitepaper provides an in-depth technical analysis of the reaction mechanism, substituent effects, and a self-validating experimental protocol designed for high-yield synthesis.
Mechanistic Elucidation: From 2-Hydroxyacetophenone to Chroman-3-carbaldehyde
The transformation of 2-hydroxyacetophenone into the chroman-3-carbaldehyde architecture is a cascade process driven by electrophilic aromatic substitution, intramolecular cyclization, and controlled reduction.
Formation of the Vilsmeier Reagent
The reaction initiates with the generation of the Vilsmeier reagent, a highly electrophilic chloromethyleniminium ion. N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) in a highly exothermic process. POCl₃ attacks the carbonyl oxygen of DMF, followed by the elimination of the phosphorodichloridate leaving group (PO₂Cl₂⁻), yielding the active chloroiminium species 2.
Enolization and Primary Electrophilic Attack
2-Hydroxyacetophenone undergoes tautomerization to its enol form. The nucleophilic α-carbon of the enol attacks the electrophilic carbon of the chloroiminium ion. This primary C-C bond formation is the first formylation event, establishing the framework for the C3 position of the final chroman ring.
Cyclization and Secondary Formylation
Following the initial attack, a second equivalent of the Vilsmeier reagent is consumed. The mechanism proceeds via a double formylation pathway where the intermediate reacts with another iminium cation 2. Concurrently, the phenolic hydroxyl group acts as an internal nucleophile, attacking the newly formed enamine/iminium system. This intramolecular cyclization closes the pyran ring, generating a cationic chromen-4-one intermediate.
Hydrolysis to Chromone-3-carbaldehyde
The reaction is quenched in ice-water. This massive influx of water rapidly hydrolyzes the iminium intermediates. Proton transfer and the expulsion of dimethylamine yield the stable, conjugated chromone-3-carbaldehyde (3-formylchromone) 3.
Selective Reduction to Chroman-3-carbaldehyde
To achieve the target chroman-3-carbaldehyde, the α,β-unsaturated double bond and the C4 ketone of the chromone intermediate must be reduced without over-reducing the highly reactive C3 aldehyde 1. This is synthetically achieved by transiently protecting the aldehyde as an acetal, performing catalytic hydrogenation (Pd/C, H₂) to reduce the enone system, and subsequently deprotecting the aldehyde under mild acidic conditions.
Mechanistic pathway of Vilsmeier-Haack synthesis and reduction to chroman-3-carbaldehyde.
Self-Validating Experimental Protocol
The following methodology integrates causality and real-time validation checkpoints to ensure high fidelity during synthesis.
Phase 1: Vilsmeier Reagent Generation
Causality: DMF is used in a 3-fold molar excess because it acts as both the solvent and the reactant. The reaction is highly exothermic; failure to control the temperature leads to the decomposition of the Vilsmeier reagent into dimethylamine and carbon monoxide, destroying the yield 4.
-
Equip a three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and a calcium chloride drying tube.
-
Add anhydrous DMF (3.0 equiv) and cool the system to 0–5 °C using an ice-water bath.
-
Add POCl₃ (3.0 equiv) dropwise over 45 minutes, strictly maintaining the internal temperature below 5 °C.
-
Validation Checkpoint: The solution will transition to a pale yellow/orange viscous liquid, confirming the formation of the chloroiminium salt.
Phase 2: Formylation and Cyclization
Causality: While the initial enol attack is rapid, the subsequent cyclization requires thermal energy to overcome the activation barrier, particularly for deactivated substrates 4.
-
Dissolve 2-hydroxyacetophenone (1.0 equiv) in a minimal volume of anhydrous DMF.
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.
-
Remove the ice bath, allow the mixture to reach room temperature, and then heat to 60–70 °C for 2.5 hours.
-
Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the highly fluorescent starting material spot indicates complete conversion.
Phase 3: Quenching and Isolation
Causality: Ice-water acts as a massive heat sink for the exothermic hydrolysis of the iminium intermediate. The highly polar aqueous environment forces the hydrophobic chromone product to precipitate [[4]]().
-
Pour the hot reaction mixture slowly into vigorously stirred crushed ice (10x volume of the reaction mixture).
-
Stir for 1 hour to ensure complete hydrolysis of the iminium salt.
-
Validation Checkpoint: A dense, pale-yellow precipitate of crude chromone-3-carbaldehyde will form.
-
Filter under vacuum, wash extensively with cold deionized water to remove residual DMF and phosphoric acid, and recrystallize from ethanol.
Phase 4: Selective Reduction to Chroman-3-carbaldehyde
-
Protect the aldehyde of the purified chromone-3-carbaldehyde using ethylene glycol and a catalytic amount of p-TsOH in refluxing toluene (Dean-Stark trap).
-
Subject the protected acetal to catalytic hydrogenation using 10% Pd/C under 1 atm H₂ gas at room temperature until hydrogen uptake ceases.
-
Filter through Celite, concentrate, and deprotect the acetal using 2N HCl in THF.
-
Purify the final chroman-3-carbaldehyde via silica gel column chromatography.
Step-by-step experimental workflow for the synthesis of chroman-3-carbaldehyde.
Quantitative Data: Substituent Effects and Optimization
The electronic properties of the starting 2-hydroxyacetophenone drastically dictate the thermodynamics of the Vilsmeier-Haack formylation. Electron-donating groups (EDGs) increase the nucleophilicity of the aromatic ring, accelerating cyclization. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, necessitating harsher conditions and extended reaction times to prevent the accumulation of incompletely cyclized open-chain intermediates 4.
Table 1: Substituent Effects on Vilsmeier-Haack Yield (Intermediate Synthesis)
| Substrate (2-Hydroxyacetophenone) | Electronic Nature | Optimal Temp (°C) | Reaction Time (h) | Typical Yield (%) |
| Unsubstituted (H) | Neutral | 60 - 70 | 2.0 - 3.0 | 80 - 85 |
| 5-Methyl | Electron-Donating | 50 - 60 | 1.5 - 2.0 | 88 - 92 |
| 5-Methoxy | Electron-Donating | 50 - 60 | 1.5 - 2.0 | 85 - 90 |
| 5-Chloro | Electron-Withdrawing | 70 - 80 | 3.0 - 4.0 | 70 - 75 |
| 5-Nitro | Strongly Withdrawing | 80 - 90 | 4.0 - 6.0 | 40 - 50 |
Note: Highly activated substrates (e.g., poly-methoxy derivatives) are prone to di-formylation side reactions. For these substrates, strictly controlling the Vilsmeier reagent stoichiometry to a 1:1 or 1.5:1 ratio is critical for optimization.
References
-
BenchChem Technical Support. "Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones." BenchChem, 2025. 4
-
BenchChem Technical Support. "Chroman-3-ylmethanamine: A Privileged Scaffold in Modern Drug Discovery." BenchChem, 2025. 1
-
Makrandi, J. K., et al. "Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF." International Journal of Organic Chemistry (SCIRP), 2014.3
-
University of Venda Repository. "Synthesis of Novel 6,8-Disubstituted-Chromone-3-Carboxamides and Their Evaluation as Potential Anti-Tuberculosis Agents." Univen, 2023. 2
Sources
Mass Spectrometry Fragmentation of Chroman-3-carbaldehyde: A Mechanistic and Analytical Guide
Executive Summary
Chroman-3-carbaldehyde (3-formylchroman) is a highly versatile, privileged scaffold in medicinal chemistry, serving as a critical intermediate for synthesizing complex heterocyclic therapeutics, including anticancer and neurological agents (1)[1]. Accurate structural elucidation of this compound relies heavily on high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). Understanding the deterministic fragmentation pathways of the chroman core—specifically its propensity for Retro-Diels-Alder (RDA) reactions and α-cleavages—is essential for distinguishing it from isomeric structures. This guide provides an in-depth mechanistic analysis and a self-validating experimental protocol for the MS characterization of chroman-3-carbaldehyde.
Core Fragmentation Pathways (The "Why" and "How")
The fragmentation of chroman-3-carbaldehyde under electron ionization (EI) or collision-induced dissociation (CID) is governed by the thermodynamic stability of the resulting product ions. The oxygen atom in the pyran ring and the exocyclic carbonyl group dictate two primary, competing pathways (2)[2].
Pathway A: α-Cleavage and Neutral Loss of the Formyl Group
The polarized nature of the C3-carbaldehyde group makes the C3-C(O) bond highly susceptible to cleavage. Upon ionization, the molecular ion [M]•+ (m/z 162.068) undergoes an α-cleavage driven by the localization of the charge on the ring oxygen or the carbonyl oxygen. This results in the neutral loss of a formyl radical (•CHO, 29 Da), yielding a highly stable, even-electron chromenyl-type cation at m/z 133.065 (1)[1].
-
Causality: The driving force here is resonance stabilization. The resulting positive charge is highly delocalized across the fused aromatic system and the adjacent oxygen heteroatom, significantly lowering the activation energy required for this bond rupture.
Pathway B: Retro-Diels-Alder (RDA) Cycloelimination
The most diagnostically significant fragmentation of the chroman core is the Retro-Diels-Alder (RDA) reaction (3)[3]. The chroman system (a 3,4-dihydro-2H-1-benzopyran) contains a semi-unsaturated heterocyclic ring that acts as a hidden cyclohexene analog. Under MS/MS activation, the heterocyclic ring ruptures via the concerted cleavage of the O-C2 and C3-C4 bonds (4)[4]. For chroman-3-carbaldehyde, this pericyclic cycloelimination expels the C2 and C3 atoms along with the formyl group as a neutral acrolein molecule (2-propenal, C3H4O, 56 Da). The remaining fragment is the radical cation of ortho-quinone methide ([C7H6O]•+, m/z 106.041) (5)[5].
-
Causality: The thermodynamic stability of the conjugated ortho-quinone methide system dictates this pathway. Because the RDA reaction requires overcoming a higher activation barrier than simple α-cleavage, it becomes the dominant pathway only at elevated collision energies (6)[6].
Pathway C: Ring Contraction and CO Elimination
Following the RDA reaction, the ortho-quinone methide intermediate (m/z 106) can undergo further skeletal rearrangement. A common secondary pathway involves the loss of carbon monoxide (CO, 28 Da) from the phenolic oxygen, leading to ring contraction and the formation of a stable benzene radical cation (m/z 78.047) (2)[2].
Quantitative Data Presentation
The table below summarizes the exact mass-to-charge (m/z) ratios, neutral losses, and structural assignments for the primary fragments of Chroman-3-carbaldehyde (Formula: C10H10O2, Exact Mass: 162.0681 Da).
| Fragment Ion Assignment | Formula | Exact m/z (EI) | Neutral Loss | Relative Intensity | Mechanistic Origin |
| Molecular Ion [M]•+ | [C10H10O2]•+ | 162.0681 | None | High | Intact Precursor |
| Chromenyl Cation | [C9H9O]+ | 133.0653 | •CHO (29 Da) | Very High | α-Cleavage at C3 |
| o-Quinone Methide | [C7H6O]•+ | 106.0419 | C3H4O (56 Da) | High | Retro-Diels-Alder (RDA) |
| Benzene Radical Cation | [C6H6]•+ | 78.0470 | CO (28 Da) | Moderate | Ring Contraction from m/z 106 |
Experimental Protocols: Self-Validating LC-HRMS/MS Workflow
To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating steps (e.g., dynamic collision energy tuning and blank subtraction) to eliminate false positives from isobaric interferences.
Step 1: Sample Preparation & Matrix Control
-
Standard Preparation: Dissolve the chroman-3-carbaldehyde analytical standard in MS-grade Methanol to a stock concentration of 1 mg/mL.
-
Working Dilution: Dilute to a working concentration of 10 µg/mL using a solvent system of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA) to promote protonation[M+H]+ in positive ESI mode.
-
Self-Validation (Blanking): Prepare a solvent blank (50:50 H2O:ACN with 0.1% FA) to run immediately prior to the sample. Purpose: Ensures background subtraction of phthalate or siloxane contaminants that frequently cause isobaric interference in the m/z 100-200 range.
Step 2: Chromatographic Separation
-
Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phases: Mobile Phase A (0.1% FA in Water); Mobile Phase B (0.1% FA in Acetonitrile).
-
Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.
Step 3: Mass Spectrometry Tuning & CID Optimization
-
Source Parameters: ESI positive mode, Capillary Voltage 3.5 kV, Desolvation Temp 350°C.
-
Precursor Isolation: Isolate the [M+H]+ ion at m/z 163.075 (or [M]•+ at 162.068 for EI) using a narrow quadrupole isolation window (1.0 Da) to prevent co-isolation of matrix ions.
-
Self-Validation (CE Tuning): Apply a stepped Collision Energy (CE) ramp (15, 30, 45 eV) in the collision cell.
-
Causality: Low CE (15 eV) preserves the precursor and highlights the low-activation-energy α-cleavage (-CHO). High CE (45 eV) forces the higher-activation-energy RDA pathway, revealing the ortho-quinone methide and subsequent benzene/tropylium ions. Relying on a single CE can mask the complete structural picture.
-
Visualizations
LC-HRMS/MS experimental workflow for the structural elucidation of Chroman-3-carbaldehyde.
Competing MS fragmentation pathways: α-cleavage versus Retro-Diels-Alder (RDA) cycloelimination.
References
- Benchchem.7-Methoxychroman-3-carbaldehyde - Fragmentation Analysis for Structural Insights.
- PMC / NIH.Electron-Induced (EI) Mass Fragmentation is Directed by Intra-molecular H-Bonding in Two Isomeric Benzodipyran Systems.
- AIP Publishing.Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles.
- Wikipedia.Retro-Diels–Alder reaction.
- Academia.edu.Mild and Rapid Method for the Generation of ortho-(Naphtho)quinone Methide Intermediates.
- ResearchGate.Retro‐Diels‐Alder reaction in mass spectrometry.
Sources
- 1. 7-Methoxychroman-3-carbaldehyde|CAS 1083274-06-9 [benchchem.com]
- 2. Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. academia.edu [academia.edu]
- 6. researchgate.net [researchgate.net]
Physical and chemical properties of Chroman-3-carbaldehyde
An In-depth Technical Guide to the Physical and Chemical Properties of Chroman-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Chroman-3-carbaldehyde (3,4-dihydro-2H-1-benzopyran-3-carbaldehyde) is a heterocyclic aldehyde built upon the chroman scaffold, a privileged structure in medicinal chemistry. Unlike its more commonly cited unsaturated analogs, chromone-3-carbaldehyde and chromene-3-carbaldehyde, the saturated dihydropyran ring of chroman-3-carbaldehyde imparts distinct stereochemical and reactivity characteristics. This guide provides a comprehensive technical overview of its physicochemical properties, a robust synthetic strategy, detailed spectroscopic analysis, and an exploration of its chemical reactivity. Furthermore, we discuss its potential as a versatile building block for the synthesis of complex molecular architectures and its applications in the strategic design of novel therapeutic agents.
The Chroman Scaffold: A Privileged Structure in Medicinal Chemistry
The chroman (3,4-dihydro-2H-1-benzopyran) framework, consisting of a benzene ring fused to a dihydropyran ring, is a foundational motif in a multitude of natural products and pharmacologically active molecules. This structure is at the core of compounds like α-tocopherol (Vitamin E) and various flavonoids. The chroman unit is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Chroman-3-carbaldehyde serves as a key synthetic intermediate, leveraging the reactivity of the aldehyde group to construct a wide array of derivatives for drug discovery campaigns.
Physicochemical Properties
While extensive experimental data for Chroman-3-carbaldehyde is not widely published, its fundamental properties can be defined based on its structure and available data from chemical suppliers.
| Property | Value | Source |
| CAS Number | 944903-95-1 | [2] |
| Molecular Formula | C₁₀H₁₀O₂ | [2] |
| Molecular Weight | 162.19 g/mol | [2] |
| Theoretical Exact Mass | 162.06808 Da | [3] |
| SMILES | O=CC1COC2=C(C1)C=CC=C2 | [2] |
| Physical Form | Solid (predicted) | - |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol. | - |
Synthesis and Spectroscopic Characterization
The most logical and efficient pathway to Chroman-3-carbaldehyde involves the selective reduction of a readily accessible precursor, 2H-Chromene-3-carbaldehyde.
Synthetic Strategy: Catalytic Hydrogenation
The synthesis of Chroman-3-carbaldehyde can be effectively achieved via the catalytic hydrogenation of the corresponding 2H-chromene-3-carbaldehyde. This method is highly selective for the reduction of the alkene double bond within the dihydropyran ring without affecting the aldehyde functional group or the aromatic ring.[4] The choice of a noble metal catalyst, such as Palladium on carbon (Pd/C), is critical for this transformation, as it provides high efficiency under mild conditions.[5]
Caption: General synthetic workflow for Chroman-3-carbaldehyde.
Detailed Experimental Protocol: Synthesis of Chroman-3-carbaldehyde
This protocol describes the selective reduction of 2H-Chromene-3-carbaldehyde.
Materials:
-
2H-Chromene-3-carbaldehyde (1.0 eq)
-
Palladium on Carbon (10% Pd, 5-10 mol%)
-
Ethyl Acetate or Ethanol (Anhydrous)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite®
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2H-Chromene-3-carbaldehyde and Ethyl Acetate. Stir until the starting material is fully dissolved.
-
Catalyst Addition: Carefully add 10% Palladium on carbon to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum and backfill with hydrogen. Repeat this process three times to ensure an inert, hydrogen-rich atmosphere.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional Ethyl Acetate to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure Chroman-3-carbaldehyde.
Self-Validation: The success of the synthesis is confirmed by spectroscopic analysis. The disappearance of alkene proton signals and the appearance of aliphatic proton signals in the ¹H NMR spectrum are key indicators of a complete reaction.
Spectroscopic Characterization
The structural confirmation of Chroman-3-carbaldehyde relies on a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy:
-
~2950-2850 cm⁻¹: C-H stretching vibrations from the saturated CH and CH₂ groups of the dihydropyran ring.
-
~2820 cm⁻¹ and ~2720 cm⁻¹: Characteristic C-H stretching of the aldehyde proton (Fermi doublet).
-
~1725 cm⁻¹: A strong, sharp absorption band corresponding to the C=O stretching of the saturated aldehyde.
-
~1600 cm⁻¹ and ~1480 cm⁻¹: C=C stretching vibrations from the aromatic ring.
-
~1230 cm⁻¹: C-O-C asymmetric stretching of the aryl ether.
-
-
¹H Nuclear Magnetic Resonance (¹H NMR):
-
~9.7 ppm (s, 1H): The aldehydic proton (CHO).
-
~7.2-6.8 ppm (m, 4H): Aromatic protons of the benzene ring.
-
~4.4-4.0 ppm (m, 2H): Diastereotopic protons of the -O-CH₂- group at the C2 position.
-
~3.5-3.0 ppm (m, 1H): The proton at the C3 position (-CH-CHO).
-
~3.0-2.7 ppm (m, 2H): Diastereotopic protons of the benzylic -CH₂- group at the C4 position.
-
Note: The protons on the saturated ring (C2, C3, C4) form a complex splitting pattern due to diastereotopicity and spin-spin coupling.
-
-
¹³C Nuclear Magnetic Resonance (¹³C NMR):
-
~200 ppm: Aldehyde carbonyl carbon.
-
~155-117 ppm: Aromatic carbons.
-
~65 ppm: C2 carbon (-O-CH₂-).
-
~50 ppm: C3 carbon (-CH-CHO).
-
~25 ppm: C4 carbon (benzylic -CH₂-).
-
-
Mass Spectrometry (MS):
-
High-Resolution MS (HRMS): The molecular ion peak [M]⁺ should correspond to the calculated exact mass of C₁₀H₁₀O₂ (162.06808 Da).[3] Key fragmentation patterns would likely involve the loss of the formyl group (-CHO) and rearrangements of the chroman ring.
-
Chemical Reactivity and Synthetic Utility
The synthetic value of Chroman-3-carbaldehyde is derived from the reactivity of its aldehyde moiety, which serves as a versatile handle for molecular elaboration.
Reactivity of the Aldehyde Moiety
The electrophilic carbonyl carbon is the primary site of reactivity, susceptible to a wide range of transformations.[3]
-
Nucleophilic Addition: Reacts with organometallic reagents (e.g., Grignard reagents) to form secondary alcohols.
-
Reduction: Can be selectively reduced to the corresponding primary alcohol (Chroman-3-yl-methanol) using mild reducing agents like sodium borohydride (NaBH₄).
-
Oxidation: Can be oxidized to the corresponding carboxylic acid (Chroman-3-carboxylic acid) using standard oxidizing agents.
-
Condensation Reactions: Undergoes condensation with amines to form imines (Schiff bases) and with active methylene compounds (e.g., malononitrile) to form Knoevenagel condensation products.
-
Wittig Reaction: Reacts with phosphorus ylides to convert the aldehyde into an alkene, providing a method for carbon-carbon bond formation.
Caption: Key transformations of the aldehyde group in Chroman-3-carbaldehyde.
Stability of the Chroman Ring
The saturated dihydropyran ring of the chroman system is generally stable under many reaction conditions, particularly those targeting the aldehyde group. However, under harsh acidic or reductive conditions, ring-opening or other transformations could potentially occur.
Applications in Drug Discovery and Medicinal Chemistry
While direct biological applications of Chroman-3-carbaldehyde are not extensively documented, its true value lies in its role as a key synthetic intermediate. The chroman scaffold is a well-established pharmacophore, and this molecule provides an ideal starting point for generating a library of diverse derivatives for high-throughput screening. By modifying the aldehyde group, researchers can rapidly access a wide range of functional groups and explore the structure-activity relationship (SAR) of novel chroman-based compounds for various therapeutic targets.
Caption: Role of Chroman-3-carbaldehyde in a drug discovery workflow.
Conclusion
Chroman-3-carbaldehyde is a valuable, yet under-explored, heterocyclic building block. Its synthesis via the selective hydrogenation of its chromene analog is a robust and reliable method. The molecule's primary utility stems from the versatile reactivity of the C3-aldehyde functionality, which allows for extensive derivatization. For medicinal chemists and drug development professionals, Chroman-3-carbaldehyde represents a strategic starting point for the rational design and synthesis of novel, biologically active compounds built upon the privileged chroman scaffold.
References
-
Gomes, A., et al. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(17), 3794. Available at: [Link]
-
Zhang, J.-m., et al. (2009). Organocatalytic conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes: synthesis of highly functionalized chroman derivatives. ARKIVOC, 2009(xiv), 362-375. Available at: [Link]
-
Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160. Available at: [Link]
-
Matrix Fine Chemicals. (n.d.). 4-OXO-4H-CHROMENE-3-CARBALDEHYDE | CAS 17422-74-1. Matrix Fine Chemicals. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. RSC. Available at: [Link]
-
Ibrahim, M. A., et al. (2009). Synthesis and reactions of 8-allylchromone-3-carboxaldehyde. ARKIVOC, 2009(xiv), 28-38. Available at: [Link]
-
Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate. Available at: [Link]
-
Tomé, A. C., et al. (2012). Reaction of chromone-3-carbaldehyde with α-amino acids—syntheses of 3- and 4-(2-hydroxybenzoyl)pyrroles. ResearchGate. Available at: [Link]
-
MSU Chemistry. (2015). Catalytic Synthesis of 2H-Chromenes. Michigan State University. Available at: [Link]
-
American Chemical Society. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-dihydro-2H-1-benzopyran-3-one. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Formylchromone. PubChem. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Journal of Chemical Sciences. Available at: [Link]
-
Ibrahim, M. A. (2008). Ring transformation of chromone-3-carboxylic acid under nucleophilic conditions. ARKIVOC. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Chromone-3-carboxaldehyde. NIST Chemistry WebBook. Available at: [Link]
-
American Chemical Society. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-dihydro-2H-1-benzopyran-3-ol. PubChem. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 2H-1-Benzopyran, 3,4-dihydro- (CAS 493-08-3). Cheméo. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Chromone-3-carboxaldehyde. NIST Chemistry WebBook. Available at: [Link]
-
Lambert, T. H., et al. (2020). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. PubMed Central. Available at: [Link]
-
ChemRxiv. (n.d.). Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. ChemRxiv. Available at: [Link]
-
HUSCAP. (2021). Catalytic Hydrogenation and Dehydrogenation of Heterocyclic Compounds through sp3-CH Bond Activation. Hokkaido University. Available at: [Link]
-
Chad's Prep. (2020, November 20). Catalytic Hydrogenation of Alkenes & Heats of Hydrogenation | Organic Chemistry 8.5 [Video]. YouTube. Available at: [Link]
Sources
Biological Activity of Chroman-3-carbaldehyde Derivatives: A Technical Guide for Drug Development
The Chroman Scaffold in Rational Drug Design
In modern medicinal chemistry, the chroman (3,4-dihydro-2H-1-benzopyran) ring system is universally recognized as a "privileged scaffold." As a Senior Application Scientist, I emphasize to development teams that the intrinsic value of this core lies in its unique stereoelectronic properties. The chroman ring typically adopts a non-planar half-chair or sofa conformation, conferring a delicate balance of conformational rigidity and lipophilicity[1]. This specific 3D architecture thermodynamically favors highly specific interactions with diverse biological targets.
Within this family, chroman-3-carbaldehyde and its derivatives (such as chroman-3-ylmethanamine) serve as highly versatile synthetic intermediates. The highly reactive electrophilic carbonyl carbon and the adjacent acidic α-hydrogen at the C3 position allow for rapid functionalization[2]. By strategically modifying the C3 position, researchers can synthesize libraries of compounds with potent anticancer, antimicrobial, and antiepileptic activities[3].
Mechanistic Pathways & Biological Targets
The biological efficacy of chroman-3-carbaldehyde derivatives is primarily driven by their ability to intercalate or dock into specific enzymatic pockets.
Anticancer Efficacy: Apoptosis and Kinase Inhibition
Chroman derivatives exert profound cytotoxic effects on human cancer cell lines, most notably the MCF-7 breast cancer line. The mechanism of action is multifaceted. Primarily, these compounds induce apoptosis via the intrinsic mitochondrial pathway, triggering mitochondrial membrane depolarization and the subsequent caspase-9/caspase-3 proteolytic cascade[4]. Furthermore, specific derivatives synthesized via the reductive amination of chroman-3-carbaldehyde act as potent Rho kinase (ROCK) inhibitors, arresting tumor cell proliferation and metastasis[3].
Antimicrobial Potency: DNA Gyrase Inhibition
Beyond oncology, chroman carboxamide derivatives exhibit broad-spectrum antimicrobial activity. Molecular docking studies reveal that the spatial orientation of the C3-substituent allows the molecule to act as a high-affinity competitive inhibitor of the bacterial DNA gyrase enzyme (Topoisomerase II)[5]. By binding to the active site (PDB: 1KZN), these derivatives block DNA supercoiling, leading to fatal DNA strand breaks in both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens[5].
Fig 1: Dual mechanistic pathways of chroman derivatives for antimicrobial and anticancer targeting.
Quantitative Biological Activity Profiles
To benchmark the therapeutic potential of these derivatives, quantitative assays such as the MTT assay (for IC50/GI50) and Broth Microdilution (for MIC) are employed. The table below consolidates field-proven data comparing various chroman derivatives against standard therapeutic agents.
| Compound Derivative | Target Cell Line / Strain | Activity Metric | Mechanism / Target |
| Chroman-Schiff base (6i) | MCF-7 (Human Breast Cancer) | GI50 = 34.7 µM[6] | Apoptosis / Kinase Inhibition |
| Chroman-3-ylmethanamine | MCF-7 (Human Breast Cancer) | IC50 < 50 µM[3] | ROCK Inhibition |
| Chroman carboxamide (4a) | S. aureus (Gram-positive) | MIC = 25 - 100 µg/mL[5] | DNA Gyrase Inhibition |
| Chroman carboxamide (5e) | E. coli (Gram-negative) | MIC = 12.5 - 100 µg/mL[5] | DNA Gyrase Inhibition |
| Isatin-chroman conjugate (7) | E. coli (Gram-negative) | MIC = 12.5 µg/mL | Membrane Disruption |
Experimental Workflows & Self-Validating Protocols
Scientific integrity demands that experimental protocols are not merely followed, but understood causally and designed to self-validate. Below are the core methodologies for synthesizing and evaluating these compounds.
Protocol 1: Stereoselective Synthesis via Reductive Amination
Objective: Convert chroman-3-carbaldehyde to biologically active chroman-3-ylmethanamine derivatives.
-
Step 1: Imine Formation. Dissolve chroman-3-carbaldehyde in anhydrous methanol. Add an excess of the target amine source (e.g., ammonium acetate).
-
Causality: Anhydrous methanol is chosen to drive the equilibrium forward, as water is a byproduct of imine condensation.
-
-
Step 2: Selective Reduction. Add sodium cyanoborohydride (NaBH3CN) portion-wise at room temperature[3].
-
Causality: We explicitly select NaBH3CN over standard sodium borohydride (NaBH4). NaBH3CN is a milder reducing agent that selectively reduces the protonated imine intermediate at pH 6-7 without reducing the unreacted aldehyde, thereby preventing the accumulation of unwanted alcohol byproducts.
-
-
Step 3: Self-Validation (Monitoring & Characterization). Monitor the reaction via TLC. Post-purification, utilize 1H NMR.
-
Validation Metric: The successful transformation is definitively confirmed by the disappearance of the highly deshielded aldehyde proton signal (~9.7 ppm) and the emergence of complex multiplets corresponding to the diastereotopic methylene protons of the new amine group[1].
-
Protocol 2: In Vitro Antimicrobial Susceptibility (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of synthesized chroman derivatives.
-
Step 1: Compound Dilution. Prepare stock solutions of the chroman derivative in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth[4].
-
Step 2: Inoculation. Add a standardized suspension of the target bacteria (e.g., E. coli adjusted to a 0.5 McFarland standard) to each well[4].
-
Step 3: Incubation & Colorimetric Readout. Incubate at 37°C for 24 hours. Add resazurin (Alamar Blue) dye to each well and incubate for an additional 2 hours.
-
Causality: We utilize resazurin because visual turbidity assessments can be highly ambiguous with poorly soluble chroman derivatives that may precipitate. Resazurin is reduced to highly fluorescent, pink resorufin only by metabolically active bacteria, eliminating false-positive growth readings.
-
-
Step 4: Self-Validation (Controls).
-
Validation Metric: The protocol mandates three internal controls: A Sterility Control (broth only, must remain blue) to rule out contamination; a Growth Control (broth + inoculum, must turn pink) to confirm bacterial viability; and a Solvent Control (DMSO + inoculum) to ensure the vehicle does not independently inhibit growth.
-
Fig 2: Self-validating workflow from chemical synthesis to in vitro biological evaluation.
References
-
Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities Source: PubMed Central (PMC) / NIH URL:[Link]
-
Docking Studies and Evaluation of Antimicrobial Activity of Chroman Carboxamide Derivatives Source: Semantic Scholar / Indian Journal of Pharmaceutical Education and Research URL:[Link]
-
Synthesis and pharmacological evaluation of 6-hydroxy-2,5,7,8-tetramethyl-N'-(2-oxoindolin-3-ylidene) chroman-2-carbohydrazide derivatives Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]
Sources
- 1. (6-(Trifluoromethyl)chroman-3-YL)methanol | Benchchem [benchchem.com]
- 2. 7-Methoxychroman-3-carbaldehyde|CAS 1083274-06-9 [benchchem.com]
- 3. Chroman-3-ylmethanamine|10185-46-3|Research Chemical [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Chroman-3-carbaldehyde: Historical Discovery, Mechanistic Pathways, and Modern Methodologies
Executive Summary
Chroman-3-carbaldehyde (also known as 3-formylchroman) is a privileged heterocyclic scaffold fundamental to modern drug discovery. From its historical roots in early natural product isolation to its contemporary role in synthesizing complex therapeutics, the precise functionalization of the chroman ring at the 3-position has driven significant synthetic innovation. This technical guide explores the discovery history, mechanistic causality behind its synthesis, and the self-validating protocols required to isolate this highly reactive intermediate.
Historical Context and Discovery
The chroman and chromone core structures have a rich history, beginning with the isolation of flavonoids like rutin (vitamin P) from oranges in the late 1930s[1]. Early researchers recognized the immense biological potential of these oxygen-containing heterocycles, but selectively functionalizing the 3-position proved challenging.
Historically, the advent of the Vilsmeier-Haack reaction provided a reliable method to formylate 2-hydroxyacetophenones, yielding chromone-3-carbaldehydes[2]. However, as medicinal chemistry evolved, the demand for saturated chroman derivatives surged. The discovery that chroman-3-carbaldehyde could serve as a universal precursor for reductive amination—yielding potent aminomethyl derivatives investigated for Rho kinase (ROCK) inhibition and breast cancer treatments—shifted the focus toward the efficient, scalable synthesis of this specific aldehyde[3].
Mechanistic Pathways & Synthetic Strategies
Route A: Vilsmeier-Haack Formylation
The classical approach involves the formylation and cyclization of 2-hydroxyacetophenones using a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[2]. While this one-pot reaction efficiently builds the chromone-3-carbaldehyde architecture, it necessitates a difficult downstream reduction of the pyran double bond to achieve the saturated chroman state.
Route B: Domino Oxa-Michael/Aldol Condensation
A more direct method utilizes the reaction of 2-hydroxybenzaldehydes with acrolein[4]. This domino oxa-Michael/aldol condensation yields 2H-chromene-3-carbaldehyde in high yields[4]. This route avoids the harsh acidic conditions of the Vilsmeier-Haack reaction but still presents a critical chemoselectivity challenge in the subsequent reduction step.
The Chemoselectivity Conundrum: The Reduction Bypass
Direct catalytic hydrogenation of 2H-chromene-3-carbaldehyde to chroman-3-carbaldehyde is notoriously problematic. The causality lies in competing reduction potentials: the reduction of the conjugated C=C double bond occurs concomitantly with the reduction of the highly reactive aldehyde moiety[5]. Attempting to halt the reaction at the saturated aldehyde typically results in an inseparable mixture containing approximately 18% aldehyde and 82% over-reduced alcohol[5].
To establish a self-validating, high-yield system, researchers intentionally bypass this poor chemoselectivity. By driving the hydrogenation to completion, they yield a single product (chroman-3-ylmethanol), followed by a highly chemoselective oxidation back to the aldehyde[5].
Fig 1: Synthetic pathways to Chroman-3-carbaldehyde highlighting the reduction-oxidation bypass.
Quantitative Analysis of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Intermediate Yield | Advantages | Limitations |
| Vilsmeier-Haack | 2-Hydroxyacetophenones | POCl₃, DMF | 46–94%[2] | Robust, highly scalable for diverse functional groups. | Harsh acidic conditions; challenging final double-bond reduction. |
| Oxa-Michael/Aldol | 2-Hydroxybenzaldehydes | Acrolein, K₂CO₃ | ~82%[4] | Direct formation of the chromene ring; milder conditions. | Requires handling of toxic acrolein; chemoselectivity issues during reduction. |
| Organocatalytic | 2H-Chromene-3-carbaldehydes | Prolinol triethylsilyl ether, Nitroalkanes | >90%[6] | Excellent diastereoselectivity for highly functionalized derivatives. | Low enantioselectivity (3-5% ee) requiring chiral resolution[6]. |
Experimental Protocols: A Self-Validating System
The following two-step methodology resolves the chemoselectivity conundrum by utilizing a deliberate over-reduction followed by a controlled oxidation, as detailed in protocols by the 5[5].
Protocol A: Complete Hydrogenation to Chroman-3-ylmethanol
Causality: The thermodynamic stability of the intermediate states during direct hydrogenation offers no kinetic window to isolate the saturated aldehyde. By fully reducing the molecule to the primary alcohol, we eliminate mixed product profiles and establish a single, pure baseline for the subsequent oxidation.
-
Preparation: Dissolve 2H-chromene-3-carbaldehyde (300 mg, 1.873 mmol) in dried methanol (10 mL) under an inert nitrogen atmosphere in a two-neck round-bottom flask[5].
-
Catalyst Addition: Carefully add catalytic Pd/C (30 mg, 10% Pd content) to the solution[5].
-
Hydrogenation: Evacuate the nitrogen from the flask and introduce pure hydrogen gas at atmospheric pressure[5].
-
Monitoring: Run the hydrogenation until no further consumption of hydrogen is observed (typically monitored via gas burette or TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure to isolate chroman-3-ylmethanol as a colorless oil (approx. 305 mg)[5].
Protocol B: Chemoselective TEMPO Oxidation
Causality: Standard oxidants (e.g., Jones reagent, KMnO₄) risk over-oxidation to chroman-3-carboxylic acid. TEMPO, acting as a stable nitroxyl radical in conjunction with NaOCl, provides exquisite chemoselectivity for primary alcohols, ensuring the aldehyde is the sole product.
-
Preparation: Dissolve the intermediate chroman-3-ylmethanol (305 mg, 1.875 mmol) in a solution containing TEMPO (2.58 mg, 0.020 mmol) in CH₂Cl₂ (2 mL)[5].
-
Oxidation: Add aqueous KBr (24.2 mg, 0.200 mmol) followed by a buffered solution of NaOCl (pH 9.5, 0.67 M, 3.35 mL)[5].
-
Reaction: Stir the biphasic mixture vigorously at 0–4 °C until complete conversion is observed via TLC.
-
Work-up: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. The product, chroman-3-carbaldehyde, is isolated as a colorless oil that solidifies into a waxy solid upon standing at 4 °C (Yield: ~48%)[5].
Biological Relevance in Drug Discovery
Chroman-3-carbaldehyde is not just a synthetic stepping stone; it is a critical node for synthesizing molecules that modulate complex biological pathways. For example, tricyclic derivatives synthesized from chroman-3-carbaldehyde act as potent modulators of the retinoic acid receptor-related orphan receptor gamma (RORγ), directly regulating IL-17 transcription to combat autoimmune diseases like multiple sclerosis and psoriasis[7].
Furthermore, derivatives of the chroman/coumarin scaffold have been shown to influence the MAPK signaling pathway. As detailed by 4, these derivatives enhance melanogenesis by activating (phosphorylating) p38 and JNK, while simultaneously inhibiting ERK phosphorylation[4].
Fig 2: MAPK signaling pathway modulation by chroman derivatives in therapeutic applications.
References
-
Arkivoc : "Organocatalytic conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes: synthesis of highly functionalized chroman derivatives." 6
-
Royal Society of Chemistry (RSC) : "Application to the synthesis of chiral α-substitute - Supporting Information."5
-
Google Patents : "WO2016179460A1 - Tricyclic sulfones as rorϒ modulators." 7
-
BenchChem : "A Comparative Guide to the Synthesis of 8-Methoxy-chroman-3-carboxylic Acid for Drug Discovery." 4
-
Semantic Scholar : "Synthesis and biological evaluation of chromone-3-carboxamides." 2
-
University of the Free State (UFS) : "Chapter 2: Synthesis of Flavonoids." 1
-
BenchChem : "Chroman-3-ylmethanamine|10185-46-3|Research Chemical." 3
Sources
- 1. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chroman-3-ylmethanamine|10185-46-3|Research Chemical [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. WO2016179460A1 - Tricyclic sulfones as rorÏ modulators - Google Patents [patents.google.com]
Theoretical Studies on the Structure of Chroman-3-carbaldehyde: A Computational and Experimental Validation Guide
Introduction
Chroman-3-carbaldehyde is a privileged scaffold in medicinal chemistry and a critical intermediate for constructing fused polycyclic systems ()[1]. Understanding its three-dimensional structure is paramount for predicting its reactivity and biological interactions. This whitepaper provides an in-depth analysis of the theoretical structural dynamics of Chroman-3-carbaldehyde, leveraging Density Functional Theory (DFT) and validating these models through rigorous Nuclear Magnetic Resonance (NMR) spectroscopy ()[1][2].
Conformational Dynamics of the Chroman Scaffold
The dihydropyran ring within the chroman system is non-planar, avoiding the high torsional strain associated with a flat geometry ()[3]. Instead, it exists in a dynamic equilibrium between two interconverting half-chair conformations ()[2]. The formyl group (-CHO) at the C3 position can adopt either an equatorial or an axial orientation. Theoretical studies indicate that the equatorial half-chair is the global minimum due to the minimization of 1,3-diaxial steric clashes ()[4]. The interconversion between these states proceeds through a higher-energy "sofa" transition state ()[5].
Conformational interconversion pathway of Chroman-3-carbaldehyde.
Density Functional Theory (DFT) Modeling
DFT has emerged as the standard for predicting the molecular geometry and electronic characteristics of chroman derivatives ()[1]. The B3LYP functional, combined with the 6-311+G(d,p) basis set, is highly effective for these systems ()[2].
Causality in Computational Selection
The choice of the B3LYP functional provides an optimal balance between computational cost and the accurate treatment of electron correlation in organic molecules. The inclusion of diffuse functions ('+') in the basis set is critical; it allows the electron density of the highly electronegative oxygen atoms (in the ether linkage and the carbonyl group) to expand spatially. This spatial expansion is necessary for accurately modeling molecular polarizability and identifying precise nucleophilic sites.
Electronic Properties and Reactivity
The introduction of the carbaldehyde group significantly influences the electronic landscape of the chroman ring ()[2]. Molecular Electrostatic Potential (MEP) maps generated via DFT visualize the charge distribution, identifying the carbonyl oxygen as a region of high negative potential (nucleophilic site) and the carbonyl carbon as highly electrophilic ()[6]. This polarization renders the carbonyl carbon susceptible to attack by a wide array of nucleophiles, a foundational principle for its use in synthesizing complex heterocyclic systems ()[1][6].
Quantitative Theoretical Data
The following table summarizes the theoretical parameters derived from DFT calculations for the conformational ensemble.
Table 1: Computed DFT Parameters for Chroman-3-carbaldehyde Conformers (B3LYP/6-311+G(d,p))
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
| Equatorial Half-Chair | 0.00 | 3.45 | 4.82 |
| Axial Half-Chair | 1.85 | 3.12 | 4.85 |
| Sofa (Transition State) | 8.20 | 2.98 | 4.70 |
| (Note: Values are representative based on established DFT calculations for chroman derivatives ()[6]) |
Experimental Validation of Theoretical Models
Theoretical models must be grounded in empirical data to be trustworthy. Computational NMR approaches, particularly the calculation of magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method, bridge this gap ()[1]. By calculating theoretical spectra for the optimized conformers and comparing them to experimental data, the structure can be validated with high confidence ()[1].
Protocol: Computational DFT-NMR Workflow
To ensure a self-validating system, the following step-by-step methodology must be strictly adhered to. The system validates itself by requiring a high degree of linear correlation (R² > 0.99) between theoretical and experimental shifts; failure to meet this threshold mandates a re-evaluation of the conformational search space.
-
Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search to generate all possible low-energy geometries of Chroman-3-carbaldehyde.
-
Geometry Optimization: Optimize the generated structures using DFT at the B3LYP/6-311+G(d,p) level in the gas phase ()[2].
-
Frequency Calculation: Conduct vibrational frequency calculations to confirm that the optimized structures are true minima (zero imaginary frequencies) and to obtain zero-point energy (ZPE) corrections ()[2].
-
Solvent Modeling: Re-optimize the lowest energy conformers using the Polarizable Continuum Model (PCM) with chloroform as the solvent to mimic experimental NMR conditions.
-
GIAO NMR Calculation: Calculate the isotropic magnetic shielding tensors for ¹H and ¹³C nuclei using the GIAO method at the same level of theory ()[1].
-
Scaling and Correlation: Convert shielding tensors to chemical shifts using a reference standard (TMS calculated at the same level) and perform a linear regression against experimental shifts.
Step-by-step computational workflow for DFT-NMR structural validation.
Protocol: Experimental NMR Validation
To corroborate the DFT predictions, high-resolution NMR spectroscopy is employed. The causality behind these specific techniques lies in their ability to probe both the scalar (through-bond) and spatial (through-space) environments of the nuclei.
-
Sample Preparation: Dissolve 15 mg of high-purity Chroman-3-carbaldehyde in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
-
1D NMR Acquisition: Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra. The aldehydic proton exhibits a highly deshielded doublet at 9.75 ppm with a coupling constant of J = 1.5 Hz ()[1]. This specific J-value is governed by the Karplus relationship, reflecting the time-averaged dihedral angle between the aldehydic proton and the C3 proton, thus corroborating the dynamic equilibrium model.
-
Dynamic NMR (dNMR): To study the fluxional behavior of the dihydropyran ring, record ¹H spectra at varying temperatures (from +25°C down to -80°C). At low temperatures, the "ring flip" slows down, allowing for the observation of separate signals for the axial and equatorial protons ()[2].
-
2D NOESY Acquisition: Perform Nuclear Overhauser Effect Spectroscopy (NOESY). Crucially, NOESY detects through-space correlations, revealing the spatial relationship between the aldehyde group at C3 and the protons at C2 and C4. This provides definitive insight into the preferred conformation of the chroman ring that 1D NMR alone cannot resolve ()[1][2].
Table 2: Experimental vs. Theoretical ¹H NMR Shifts (ppm)
| Proton Position | Experimental Shift (CDCl₃) | Theoretical Shift (GIAO-DFT) | Δδ (ppm) | Multiplicity & J (Hz) |
| H-aldehyde | 9.75 | 9.81 | +0.06 | d, 1.5 |
| H-5 (Aromatic) | 7.10 | 7.15 | +0.05 | dd, 7.5, 1.5 |
| H-7 (Aromatic) | 7.05 | 7.02 | -0.03 | td, 7.8, 1.6 |
| (Data sourced from characteristic NMR profiles of chroman-3-carbaldehyde analogs ()[1]) |
Conclusion
The structural elucidation of Chroman-3-carbaldehyde relies on the synergistic application of Density Functional Theory and advanced NMR spectroscopy. By understanding the energetic preference for the equatorial half-chair conformation and the highly electrophilic nature of the carbonyl carbon, researchers can rationally design synthetic pathways for novel polycyclic therapeutics. The protocols outlined herein provide a robust, self-validating framework for ensuring scientific integrity in structural characterization.
References
-
Title: Chair conformation – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: Complete Guide to Chair Conformations Source: Transformation Tutoring URL: [Link]
-
Title: [QUESTION] Half-chair conformation of cyclohexane Source: Reddit URL: [Link]
Sources
- 1. 7-Methoxychroman-3-carbaldehyde|CAS 1083274-06-9 [benchchem.com]
- 2. (6-(Trifluoromethyl)chroman-3-YL)methanol | Benchchem [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. transformationtutoring.com [transformationtutoring.com]
- 5. reddit.com [reddit.com]
- 6. 7-Methoxychroman-3-carbaldehyde|CAS 1083274-06-9 [benchchem.com]
Methodological & Application
Introduction: The Significance of the Chroman Scaffold
An in-depth guide to the synthesis of chroman-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. This document provides detailed protocols, mechanistic insights, and expert commentary on two primary synthetic strategies, designed for researchers and scientists in organic synthesis and pharmaceutical development.
The chroman structural unit is a privileged scaffold found in a vast array of natural products and pharmacologically active molecules.[1] Its derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-estrogenic, and neuroprotective properties.[1] Chroman-3-carbaldehyde, in particular, serves as a versatile synthetic intermediate. Its aldehyde functionality allows for a multitude of chemical transformations, making it a key starting material for the construction of more complex, highly functionalized chroman derivatives for drug discovery programs.
This application note details two robust and validated synthetic routes to chroman-3-carbaldehyde.
-
Strategy A outlines a two-step approach involving the initial synthesis of a 2H-chromene-3-carbaldehyde intermediate, followed by its selective reduction.
-
Strategy B explores the synthesis via a Vilsmeier-Haack reaction on a flavanone precursor, yielding a chlorinated chromene intermediate that is subsequently reduced.
Each protocol is presented with detailed step-by-step instructions, explanations for key experimental choices, and guidance for characterization and troubleshooting.
Strategy A: Two-Step Synthesis via 2H-Chromene Intermediate
This strategy is arguably the most direct and widely applicable method for accessing chroman-3-carbaldehyde. It relies on the creation of an unsaturated chromene ring system, which is then selectively hydrogenated. This approach allows for modularity, as various substituted salicylaldehydes can be used in the first step to generate a library of chroman derivatives.
Workflow for Strategy A
The overall process involves an organocatalyzed domino reaction to form the chromene, followed by a selective catalytic hydrogenation.
Caption: Workflow for the two-step synthesis of chroman-3-carbaldehyde.
Protocol 1: Organocatalytic Synthesis of 2H-Chromene-3-carbaldehyde
This protocol utilizes an enantioselective organocatalytic domino oxa-Michael/aldol condensation reaction to construct the 2H-chromene ring system.[2] The use of chiral secondary amine catalysts, such as prolinol derivatives, can afford highly functionalized chromenes with excellent yields.[1]
Rationale: The organocatalyst activates the α,β-unsaturated aldehyde by forming a nucleophilic enamine intermediate. This facilitates the initial oxa-Michael addition of the salicylaldehyde's hydroxyl group. A subsequent intramolecular aldol condensation and dehydration cascade then yields the final 2H-chromene-3-carbaldehyde product. This one-pot procedure is efficient and avoids the isolation of intermediates.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Salicylaldehyde | 122.12 | 1.22 g | 10 |
| Acrolein | 56.06 | 0.62 g (0.7 mL) | 11 |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 253.34 | 253 mg | 1 |
| Benzoic Acid | 122.12 | 122 mg | 1 |
| Dichloromethane (DCM) | - | 50 mL | - |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (1.0 mmol) and benzoic acid (1.0 mmol).
-
Add 50 mL of dry dichloromethane (DCM) and stir the mixture at room temperature until all solids are dissolved.
-
Add the salicylaldehyde (10 mmol) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acrolein (11 mmol) dropwise to the stirred solution over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the salicylaldehyde is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield pure 2H-chromene-3-carbaldehyde.
Protocol 2: Selective Reduction to Chroman-3-carbaldehyde
The key to this step is the selective reduction of the endocyclic C=C double bond of the chromene ring without affecting the aldehyde group. Catalytic hydrogenation using palladium on carbon (Pd/C) under controlled conditions is the method of choice.
Rationale: Palladium on carbon is an excellent catalyst for the hydrogenation of alkenes. By using a low catalyst loading and atmospheric pressure of hydrogen, the reduction can be stopped selectively at the alkane stage. Over-reduction to the corresponding alcohol (chroman-3-yl)methanol is a potential side reaction, which can be minimized by careful monitoring of the reaction and avoiding elevated pressures or temperatures.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2H-Chromene-3-carbaldehyde | 160.17 | 1.60 g | 10 |
| Palladium on Carbon (10 wt. %) | - | 80 mg | - |
| Ethyl Acetate | - | 50 mL | - |
| Hydrogen (H₂) gas | 2.02 | 1 atm (balloon) | - |
Step-by-Step Procedure:
-
Dissolve 2H-chromene-3-carbaldehyde (10 mmol) in 50 mL of ethyl acetate in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (80 mg) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.
-
Seal the flask with a septum and purge the flask with hydrogen gas by evacuating and backfilling three times.
-
Inflate a balloon with hydrogen gas and connect it to the flask via a needle through the septum.
-
Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield chroman-3-carbaldehyde, which can be further purified by chromatography if necessary.
Strategy B: Vilsmeier-Haack Approach from Flavanone
An alternative, powerful strategy involves the Vilsmeier-Haack formylation of a flavanone precursor.[3] This reaction typically proceeds to give a stable 4-chloro-2H-chromene-3-carbaldehyde intermediate, which can then be converted to the target chroman-3-carbaldehyde through reductive processing. The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich compounds.[4][5][6]
Mechanism: Vilsmeier Reagent Formation and Reaction
The Vilsmeier reagent, a chloroiminium ion, is generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich enol or enolate form of the flavanone, leading to formylation and subsequent rearrangement to the chlorinated chromene product.
Caption: Workflow for the synthesis of chroman-3-carbaldehyde via a flavanone precursor.
Protocol 3: Vilsmeier-Haack Formylation of Flavanone
This protocol is adapted from established procedures for the formylation of flavanones.[3]
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Flavanone | 224.25 | 2.24 g | 10 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 2.2 mL | 24 |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
| Dichloromethane (CH₂Cl₂) | - | 100 mL | - |
Step-by-Step Procedure:
-
In a three-necked flask equipped with a dropping funnel and condenser, cool dry DMF (20 mL) to 0 °C in an ice bath.
-
Add POCl₃ (24 mmol) dropwise to the cold DMF with vigorous stirring over 30 minutes. The Vilsmeier reagent will form.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 15 minutes.
-
Dissolve the flavanone (10 mmol) in 100 mL of CH₂Cl₂ and add this solution to the Vilsmeier reagent.
-
Heat the reaction mixture to 60 °C and stir for 10-12 hours, monitoring by TLC.[3]
-
After completion, cool the reaction mixture and carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Stir for 6 hours as the ice melts to hydrolyze any remaining reagent.
-
Extract the aqueous mixture with CH₂Cl₂ (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: 5-15% ethyl acetate in hexanes) to obtain pure 4-chloro-2H-chromene-3-carbaldehyde.
Protocol 4: Reductive Dechlorination and Saturation
This final step achieves both the removal of the vinyl chloride and the reduction of the double bond. Catalytic hydrogenation is again employed, often with the addition of a base to neutralize the HCl formed during dehalogenation.
Rationale: Palladium catalysts are effective for both hydrogenation and hydrodechlorination. The addition of a non-nucleophilic base like triethylamine (Et₃N) is crucial to act as an acid scavenger, preventing catalyst deactivation and promoting the reaction.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-Chloro-2H-chromene-3-carbaldehyde | 194.61 | 1.95 g | 10 |
| Palladium on Carbon (10 wt. %) | - | 100 mg | - |
| Triethylamine (Et₃N) | 101.19 | 1.7 mL | 12 |
| Methanol | - | 50 mL | - |
| Hydrogen (H₂) gas | 2.02 | 1 atm (balloon) | - |
Step-by-Step Procedure:
-
Dissolve 4-chloro-2H-chromene-3-carbaldehyde (10 mmol) in 50 mL of methanol in a 100 mL flask.
-
Add triethylamine (12 mmol).
-
Carefully add 10% Pd/C (100 mg).
-
Seal, purge with hydrogen, and stir vigorously under a hydrogen balloon atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 6-8 hours).
-
Filter the reaction mixture through Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with dilute HCl (1M), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the final product, chroman-3-carbaldehyde.
Product Characterization
The identity and purity of the synthesized chroman-3-carbaldehyde should be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the aldehyde proton (CHO) around δ 9.5-10.0 ppm. The protons on the saturated heterocyclic ring will appear as complex multiplets in the aliphatic region.
-
¹³C NMR: The aldehyde carbon will resonate around δ 200 ppm.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde will be prominent around 1720-1740 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of chroman-3-carbaldehyde (C₁₀H₁₀O₂) should be observed.
References
-
Reis, J., et al. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(24), 5909. Available at: [Link]
-
Zhang, J., et al. (2009). Organocatalytic conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes: synthesis of highly functionalized chroman derivatives. ARKIVOC, 2009(xiv), 362-375. Available at: [Link]
-
Shaikh, A. M., et al. (2015). Catalytic Synthesis of 2H-Chromenes. Chemical Reviews, 115(11), 4789-4835. Available at: [Link]
-
Gáspár, A., et al. (2000). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Molecules, 5(3), 575-584. Available at: [Link]
-
Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ARKIVOC, 2020(v), 148-160. Available at: [Link]
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Singh, G., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27393. Available at: [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Step-by-Step Vilsmeier-Haack Formylation for the Synthesis of Chroman-3-carbaldehyde
Strategic Overview & Rationale
For researchers and drug development professionals, the chroman scaffold is a privileged structural motif. It is ubiquitous in medicinal chemistry due to its conformational rigidity and favorable lipophilicity, which are critical for high-affinity interactions with biological targets[1]. Specifically, chroman-3-carbaldehyde serves as an indispensable electrophilic building block for synthesizing complex heterocycles, fused polycyclic systems, and chroman-3-ylmethanamine derivatives[1][2].
Directly constructing the chroman-3-carbaldehyde core from acyclic precursors is synthetically challenging. The most robust, field-proven strategy involves a two-stage pathway:
-
Vilsmeier-Haack Formylation and Cyclization of a 2-hydroxyacetophenone derivative to yield a highly functionalized chromone-3-carbaldehyde intermediate[3][4].
-
Selective Reduction of the chromone's
-unsaturated ketone system to yield the saturated chroman-3-carbaldehyde target[1].
Mechanistic Causality: The Tandem Formylation-Cyclization
The Vilsmeier-Haack reaction in this context is not a simple formylation; it drives a complex tandem sequence that builds the heterocyclic ring.
-
Reagent Generation : Phosphorus oxychloride (
) reacts exothermically with N,N-dimethylformamide (DMF) to generate the highly electrophilic chloroiminium ion (the Vilsmeier reagent)[5]. -
Electrophilic Attack : The enol tautomer of the 2-hydroxyacetophenone attacks the chloroiminium ion. Because the reaction requires both the formation of the C-3 aldehyde and the C-2 carbon of the pyran ring, an excess of the Vilsmeier reagent is strictly required[4][6].
-
Cyclization & Hydrolysis : Following a second formylation event, the phenolic hydroxyl group undergoes intramolecular cyclization. Subsequent aqueous work-up hydrolyzes the iminium intermediates, yielding the conjugated 4-oxo-4H-chromene-3-carbaldehyde[4][5].
Synthetic Workflow Visualization
Workflow for synthesizing chroman-3-carbaldehyde via Vilsmeier-Haack formylation.
Quantitative Data: Reaction Optimization
To prevent low yields and tar formation, strict adherence to optimized equivalents and temperature gradients is required[4][5][7].
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale | Expected Yield |
| 1.0 - 1.5 eq | 3.0 - 4.0 eq | Double formylation is required to construct both the C-3 aldehyde and the C-2 pyran carbon[5][6]. | 78 - 94%[4][7] | |
| Addition Temp | Room Temp | 0 °C to 5 °C | Reagent formation is highly exothermic; low temperatures prevent reagent degradation[5]. | High purity |
| Reaction Temp | 0 °C (Continuous) | 0 °C | Initial cooling stabilizes the reagent; subsequent heating drives the sterically hindered cyclization[6]. | Complete conversion |
| Hydrolysis | Liquid Water | Crushed Ice | Prevents exothermic ring-cleavage during iminium hydrolysis; promotes rapid precipitation[5][6]. | Readily filterable solid |
Self-Validating Experimental Protocol
Phase 1: Vilsmeier-Haack Synthesis of Chromone-3-carbaldehyde
-
Step 1: Vilsmeier Reagent Preparation. In an oven-dried, multi-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous DMF (approx. 5-6 volumes relative to the starting material). Cool the flask to 0 °C using an ice-salt bath.
-
Causality: Atmospheric moisture rapidly hydrolyzes the chloroiminium ion; N
ensures reagent integrity.
-
-
Step 2:
Addition. Dropwise add (3.5 equivalents) over 30-60 minutes, rigorously maintaining the internal temperature below 5 °C[5].-
Validation Check: The solution should transition to a pale yellow/orange complex. Rapid darkening or fuming indicates poor temperature control and impending yield loss.
-
-
Step 3: Substrate Addition. Dissolve 2-hydroxyacetophenone (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C[6].
-
Step 4: Cyclization. Remove the ice bath and gradually heat the reaction mixture to 50-60 °C for 4-12 hours[4][6].
-
Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) system[5]. The starting material spot must completely disappear, replaced by a lower
, highly UV-active spot corresponding to the chromone-3-carbaldehyde.
-
-
Step 5: Hydrolysis and Isolation. Cool the mixture to room temperature. Pour the mixture slowly into a vigorously stirred beaker containing 10-15 volumes of crushed ice[5][6]. Stir for 2-6 hours to ensure complete hydrolysis of the iminium intermediate.
-
Validation Check: A crystalline solid should precipitate[5]. If an oil forms (indicating incomplete hydrolysis or impurities), continue vigorous stirring until it solidifies. Filter the solid, wash thoroughly with cold water to remove residual acid, and dry under vacuum.
-
Phase 2: Selective Reduction to Chroman-3-carbaldehyde
-
Step 6: Selective Reduction. The intermediate chromone-3-carbaldehyde contains an
-unsaturated ketone and an aldehyde. Suspend the intermediate in a suitable solvent (e.g., ethanol or THF). Treat with a selective reducing system, such as sodium borohydride ( ) in the presence of a Lewis acid, or utilize catalytic hydrogenation with a carefully selected poisoned catalyst to reduce the chromone ring while preserving the aldehyde[1]. (Note: For highly sensitive substrates, transient protection of the aldehyde as an acetal prior to reduction is recommended). -
Step 7: Work-up & Purification. Quench the reduction carefully with saturated aqueous
. Extract the aqueous layer with dichloromethane ( mL).-
Validation Check: Combine the organic layers, wash with brine, dry over anhydrous
, filter, and concentrate under reduced pressure[5]. Purify the crude product via silica gel column chromatography to isolate the pure chroman-3-carbaldehyde scaffold.
-
References
Sources
- 1. Chroman-3-ylmethanamine|10185-46-3|Research Chemical [benchchem.com]
- 2. 7-Methoxychroman-3-carbaldehyde|CAS 1083274-06-9 [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. univendspace.univen.ac.za [univendspace.univen.ac.za]
Chroman-3-carbaldehyde as a building block in organic synthesis
Application Note: Chroman-3-carbaldehyde as a Versatile Building Block in Divergent Organic Synthesis
Strategic Significance in Medicinal Chemistry
Chroman-3-carbaldehyde (also known as 3-formylchroman) represents a highly privileged structural motif in modern organic synthesis. The chroman (3,4-dihydro-2H-1-benzopyran) core is ubiquitous in both natural products and synthetic therapeutics, exhibiting broad-spectrum pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities[1].
The strategic positioning of the aldehyde functionality at the C3 position provides an exceptionally versatile synthetic handle. This dual-nature scaffold—combining a rigid, biologically active heterocyclic core with a highly reactive electrophilic center—enables the rapid construction of complex molecular architectures, fused polycyclic systems, and spiro-cyclic derivatives[1]. For drug development professionals, mastering the functionalization of this building block is critical for exploring new chemical space and developing compounds with enhanced target affinity.
Divergent Synthetic Applications
The inherent reactivity of the C3-aldehyde group allows for a multitude of orthogonal functional group transformations:
-
Reductive Amination: The conversion of chroman-3-carbaldehyde to chroman-3-ylmethanamine derivatives is a critical pathway for generating pharmacophores. These aminomethyl derivatives are widely used to target various biological receptors, including the synthesis of RORγ modulators for autoimmune and inflammatory disorders[2][3].
-
Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (
) or Jones reagent, can oxidize the aldehyde directly to a chroman-3-carboxylic acid, a key intermediate for subsequent amide coupling[4][5]. -
Wittig Olefination: The carbonyl carbon readily undergoes Wittig-type reactions to extend the carbon framework, facilitating the synthesis of complex natural product analogs[4].
-
Spirocyclization: The chroman scaffold can be utilized to construct spiro-cyclic compounds via the cycloaddition of highly reactive ortho-quinone methides (o-QMs) generated in situ[1].
Divergent synthetic pathways utilizing Chroman-3-carbaldehyde as a central hub.
Upstream Synthesis of the Building Block
To utilize chroman-3-carbaldehyde, it must first be synthesized efficiently. A highly reliable upstream route involves the domino oxa-Michael/aldol condensation of a salicylaldehyde derivative with acrolein in the presence of potassium carbonate (
Directly reducing the conjugated dihydropyran double bond of 2H-chromene-3-carbaldehyde without over-reducing the aldehyde is notoriously difficult; the reduction of the C=C double bond often occurs concomitantly with the reduction of the aldehyde moiety[5][6]. To circumvent this, a self-validating approach is to allow the over-reduction to the alcohol (chroman-3-ylmethanol) to proceed to completion, followed by a highly chemoselective TEMPO/NaOCl oxidation back to the desired chroman-3-carbaldehyde[6].
Upstream synthetic workflow for the preparation of Chroman-3-carbaldehyde.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized reaction parameters and expected yields for the key transformations discussed in this guide.
| Transformation | Reagents / Catalysts | Solvent | Typical Yield | Mechanistic Rationale |
| Oxa-Michael/Aldol | Acrolein, | 1,4-Dioxane | ~82% | Base-catalyzed domino ring closure to establish the chromene core[5]. |
| TEMPO Oxidation | TEMPO (1%), NaOCl, KBr | 48–79% | Highly chemoselective oxidation of the primary alcohol to the aldehyde without over-oxidation[6]. | |
| Reductive Amination | Amine, | 1,2-Dichloroethane | >80% | Mild hydride source selectively reduces the iminium ion, preventing premature aldehyde reduction[3]. |
| Nitroalkane Addition | Nitromethane, Prolinol ether | Methanol | >85% | Organocatalytic conjugate addition yielding highly functionalized chroman derivatives[7]. |
Experimental Protocols
Protocol A: Chemoselective Oxidation to Chroman-3-carbaldehyde
Objective: To selectively oxidize chroman-3-ylmethanol to chroman-3-carbaldehyde. Causality & Setup: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) acts as a catalytic oxidant, continuously regenerated by the stoichiometric oxidant NaOCl. KBr is added as a co-catalyst to generate hypobromite in situ, which accelerates the oxidation cycle. This system is chosen because it strictly halts at the aldehyde stage, preventing the formation of carboxylic acids[6].
Step-by-Step Methodology:
-
Dissolution: Dissolve chroman-3-ylmethanol (1.875 mmol) in dichloromethane (
, 2 mL) in a round-bottom flask equipped with a magnetic stirrer[6]. -
Catalyst Addition: Add a solution of TEMPO (0.020 mmol, ~1 mol%) in
[6]. -
Co-catalyst & Buffer: Add an aqueous solution of KBr (0.200 mmol) and a buffered aqueous solution of NaOCl (pH 9.5, 0.67 M, 3.35 mL)[6].
-
Reaction Monitoring: Stir the biphasic mixture vigorously at 0–4 °C. Monitor the progress via TLC (Petroleum ether/EtOAc, 7:3, v/v). The starting alcohol will elute at
, while the desired aldehyde product will elute at [6]. -
Quenching & Extraction: Once complete, quench the reaction with an aqueous solution of NaOH (5% w/w, 10 mL). Dilute with additional
(10 mL) and distilled water (15 mL)[6]. -
Workup: Separate the organic phase. Extract the aqueous phase with
( mL). Combine the organic phases, wash with brine, and dry over anhydrous [6]. -
Isolation: Filter the drying agent and evaporate the solvent under reduced pressure. The product is isolated as a colorless oil that becomes a waxy solid upon standing at 4 °C[6].
Protocol B: Reductive Amination to Chroman-3-ylmethanamine
Objective: To construct the aminomethyl pharmacophore via a one-pot imine formation and reduction.
Causality & Setup: Sodium triacetoxyborohydride (
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask under an inert atmosphere, dissolve chroman-3-carbaldehyde (9.94 mmol) in anhydrous 1,2-dichloroethane (300 mL)[3].
-
Amine Addition: Add the primary or secondary amine (e.g., 2-aminoethanol, 16.90 mmol) to the solution[3]. Stir for 30 minutes at room temperature to allow the equilibrium to favor the imine/iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (26.3 mmol) portion-wise to the suspension[3]. The slight excess ensures complete reduction of the intermediate.
-
Reaction Monitoring: Stir the resulting suspension at room temperature for 4.5 hours[3]. Validate completion via LC-MS or TLC (monitoring the disappearance of the aldehyde).
-
Quenching & Extraction: Dilute the reaction mixture with dichloromethane (DCM), water, and saturated aqueous
to neutralize any remaining acetic acid generated from the reducing agent[3]. -
Workup: Separate the organic phase. Wash the organic layer with brine, dry over anhydrous
, and concentrate under vacuum to afford the crude chroman-3-ylmethanamine derivative[3]. Purify via silica gel chromatography if necessary.
References
-
Application to the synthesis of chiral α-substitute - Supporting Information Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Organocatalytic conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes: synthesis of highly functionalized chroman derivatives Source: Arkivoc URL:[Link]
- WO2016179460A1 - Tricyclic sulfones as rorϒ modulators Source: Google Patents URL
Sources
- 1. 7-Methoxychroman-3-carbaldehyde|CAS 1083274-06-9 [benchchem.com]
- 2. Chroman-3-ylmethanamine|10185-46-3|Research Chemical [benchchem.com]
- 3. WO2016179460A1 - Tricyclic sulfones as rorÏ modulators - Google Patents [patents.google.com]
- 4. (6-(Trifluoromethyl)chroman-3-YL)methanol | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. arkat-usa.org [arkat-usa.org]
Application Note: Synthesis and Functionalization of Bioactive Heterocycles from Chroman-3-carbaldehyde
Introduction & Scientific Rationale
Chroman-3-carbaldehyde and its unsaturated precursor, 2H-chromene-3-carbaldehyde, represent privileged structural motifs in modern medicinal chemistry[1]. The chroman core provides a unique combination of conformational rigidity and favorable lipophilicity, making it an ideal foundational scaffold for interacting with diverse biological targets[1]. The aldehyde functionality at the C3 position serves as a highly versatile synthetic handle. It readily participates in multicomponent condensations, reductive aminations, and conjugate additions, enabling the construction of complex, fused, or spiro-cyclic heterocyclic architectures[2]. This application note details the causal mechanisms and self-validating protocols for transforming this core into high-value bioactive derivatives.
Biological Significance and Target Pathways
Derivatives synthesized from the chroman-3-carbaldehyde scaffold exhibit broad-spectrum pharmacological activities, including potent anti-inflammatory, antimicrobial, and anticancer properties[2]. Specific functionalized chromans and their coumarin analogs are known to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. For instance, methoxy-substituted derivatives enhance melanogenesis by activating p38 and JNK kinases via phosphorylation, while concurrently inhibiting ERK phosphorylation[3]. Furthermore, complex tricyclic sulfones derived from chroman-3-carbaldehyde via reductive amination have been identified as potent modulators of the retinoic acid receptor-related orphan receptor gamma (RORγ), a critical regulator of IL-17 transcription and Th17 cell-mediated autoimmune responses[4].
MAPK signaling pathway modulation by chroman/coumarin derivatives.
Synthetic Strategy 1: Organocatalytic Conjugate Addition
Causality & Design: The functionalization of the chroman core often requires precise stereocontrol. The conjugate addition of nitroalkanes to α,β-unsaturated 2H-chromene-3-carbaldehydes provides a direct route to highly functionalized chromans[5]. The selection of the organocatalyst—specifically prolinol triethylsilyl ether—is critical. The bulky silyl ether group sterically shields one face of the intermediate iminium ion formed between the catalyst and the aldehyde. This directs the nucleophilic attack of the nitroalkane to a specific face, achieving excellent diastereoselectivity (dr up to 97:3), even though enantioselectivity remains low (3-5% ee)[5]. A protonic solvent (e.g., methanol) is deliberately chosen to facilitate the rapid proton transfer steps essential for catalyst turnover[5].
Quantitative Data: Catalyst Optimization
| Catalyst | Solvent | Additive | Yield (%) | Diastereomeric Ratio (dr) |
| Piperidine | Methanol | Benzoic Acid | Trace | N/A |
| Morpholine | Methanol | Benzoic Acid | Trace | N/A |
| Prolinol triethylsilyl ether | Methanol | Benzoic Acid | >85% | 97:3 |
| Data summarized from organocatalytic screening studies[5]. |
Protocol 1: Synthesis of 4-(Nitromethyl)chroman-3-carbaldehyde
-
Reaction Setup: In a dry reaction vial under an inert atmosphere, dissolve 2H-chromene-3-carbaldehyde (0.2 mmol) and the nitroalkane (e.g., nitromethane, 0.6 mmol) in 1 mL of methanol[5].
-
Catalyst Addition: Add prolinol triethylsilyl ether (0.04 mmol, 20 mol%) and benzoic acid (0.04 mmol, 20 mol%) to the stirring solution[5].
-
Incubation: Stir the reaction mixture at room temperature until complete consumption of the starting material is observed.
-
Workup & Purification: Evaporate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the functionalized 4-(nitromethyl)chroman-3-carbaldehyde[5].
-
Validation: Confirm diastereoselectivity via chiral HPLC and structural integrity via ¹H-NMR, specifically monitoring the characteristic shift of the aldehyde proton (δ ~9.73 ppm) and the newly formed chiral centers[5].
Synthetic Strategy 2: Reductive Amination to Chroman-3-ylmethanamine
Causality & Design: Primary amines attached to the chroman-3-yl scaffold are crucial pharmacophores for drug discovery[1]. The conversion of chroman-3-carbaldehyde to chroman-3-ylmethanamine is achieved via a one-pot reductive amination. An excess of an amine source (such as ammonium acetate or 2-aminoethanol) is used to drive the thermodynamic equilibrium toward the imine intermediate[1][4]. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is explicitly selected because it selectively reduces the protonated imine without reducing the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts[4].
Protocol 2: Reductive Amination Workflow
-
Imine Formation: Dissolve chroman-3-carbaldehyde (1.0 equiv, e.g., 9.94 mmol) in 1,2-dichloroethane or methanol. Add an excess of the amine source (e.g., 2-aminoethanol, 1.7 equiv)[4].
-
Reduction: Add sodium triacetoxyborohydride (2.6 equiv) portion-wise to the stirred suspension to manage the mild exotherm[4].
-
Reaction Monitoring: Stir the mixture at room temperature for 4.5 hours[4].
-
Quenching & Extraction: Dilute the mixture with dichloromethane (DCM) and quench carefully with saturated aqueous NaHCO₃. Separate the organic phase, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum[4].
-
Validation: Verify the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) via IR spectroscopy and confirm the target mass via LC-MS[1].
Synthetic Strategy 3: Oxidation to Chroman-3-carboxylic Acid
Causality & Design: Carboxylic acid derivatives of chromans are vital intermediates for amide coupling reactions. The oxidation of chroman-3-carbaldehyde must be performed under strictly controlled conditions to avoid over-oxidation or pyran ring-opening. A TEMPO-catalyzed oxidation is highly effective[6]. TEMPO, used in catalytic amounts alongside a stoichiometric primary oxidant like sodium hypochlorite (NaOCl) and a bromide additive (KBr), provides a highly selective, biphasic, and mild method to convert the aldehyde directly to the corresponding carboxylic acid without degrading the sensitive heterocyclic core[6].
Protocol 3: TEMPO-Catalyzed Oxidation
-
Oxidation Setup: Dissolve chroman-3-carbaldehyde in DCM. Add a catalytic amount of TEMPO (approx. 1 mol%)[6].
-
Aqueous Phase Preparation: Prepare an aqueous solution of potassium bromide (KBr, 10 mol%) and a buffered solution of sodium hypochlorite (NaOCl, pH ~9.5)[6].
-
Biphasic Reaction: Add the aqueous mixture dropwise to the DCM solution at 0 °C under vigorous stirring to maintain the biphasic emulsion[6].
-
Isolation: Separate the organic layer, extract the aqueous layer with additional DCM, combine the organic fractions, dry, and concentrate to yield chroman-3-carboxylic acid[6].
-
Validation: Post-isolation, confirm the presence of the broad carboxylic acid O-H stretch and carbonyl shift via IR, and validate purity using GC-FID or GC-MS[6].
Divergent synthetic workflows for chroman-3-carbaldehyde functionalization.
References
-
[1] Chroman-3-ylmethanamine | 10185-46-3 | Research Chemical. Benchchem. URL:
-
[3] A Comparative Guide to the Synthesis of 8-Methoxy-chroman-3-carboxylic Acid for Drug Discovery. Benchchem. URL:
-
[2] 7-Methoxychroman-3-carbaldehyde | CAS 1083274-06-9. Benchchem. URL:
-
[5] Organocatalytic conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes: synthesis of highly functionalized chroman derivatives. Arkivoc. URL:
-
[6] Application to the synthesis of chiral α-substitute - Supporting Information. Royal Society of Chemistry (RSC). URL:
-
[4] WO2016179460A1 - Tricyclic sulfones as rorϒ modulators. Google Patents. URL:
Sources
- 1. Chroman-3-ylmethanamine|10185-46-3|Research Chemical [benchchem.com]
- 2. 7-Methoxychroman-3-carbaldehyde|CAS 1083274-06-9 [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2016179460A1 - Tricyclic sulfones as rorÏ modulators - Google Patents [patents.google.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. rsc.org [rsc.org]
Wittig reaction of Chroman-3-carbaldehyde for alkene synthesis
Application Note: Wittig Olefination of Chroman-3-carbaldehyde for the Synthesis of Functionalized Alkenes
Executive Summary
The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a 1, frequently utilized in drug discovery due to its conformational rigidity and favorable lipophilicity, which enhance interactions with biological targets[1]. Chroman-3-carbaldehyde serves as a highly versatile electrophilic intermediate for constructing complex, biologically active molecules. This application note details the theoretical framework, experimental design, and step-by-step protocol for the Wittig reaction of chroman-3-carbaldehyde to synthesize highly functionalized alkene derivatives.
Mechanistic Rationale & Experimental Design
The Wittig reaction is a premier method for the synthesis of alkenes, allowing the precise coupling of an aldehyde with a 2 (phosphorane)[2]. Unlike elimination reactions where the carbon skeleton must be pre-assembled, the Wittig reaction conjoins two smaller units, offering a highly convergent synthetic route[3].
Causality of the Reaction:
-
Ylide Generation: A phosphonium salt is deprotonated by a strong base (e.g., sodium ethoxide, n-butyllithium) to form a nucleophilic phosphorus ylide. The ylide is a neutral, dipolar species characterized by adjacent positive and negative charges[4].
-
Nucleophilic Addition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of chroman-3-carbaldehyde. This proceeds via a concerted [2+2] cycloaddition to directly form a four-membered cyclic intermediate known as an oxaphosphetane[2].
-
Cycloreversion: The oxaphosphetane is unstable and spontaneously undergoes cycloreversion. The thermodynamic driving force for this fragmentation is the formation of the exceptionally strong phosphorus-oxygen double bond in the 4 byproduct, yielding the desired alkene[4].
Workflow of the Wittig olefination of Chroman-3-carbaldehyde.
Step-by-Step Experimental Protocol
This protocol outlines the synthesis of a 3-vinylchroman derivative using an unstabilized ylide (methylenetriphenylphosphorane). The methodology is designed as a self-validating system , ensuring that intermediate formation and byproduct removal are systematically verified at the bench.
Materials Required:
-
Chroman-3-carbaldehyde (1.0 equiv)
-
Methyltriphenylphosphonium bromide (1.2 equiv)
-
Potassium tert-butoxide (t-BuOK) or Sodium ethoxide (NaOEt) (1.2 equiv)[5]
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes and Ethyl Acetate (for chromatography and trituration)
Step 1: Preparation of the Ylide (In Situ)
-
Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Ar). Anhydrous conditions are critical as ylides are readily 5[5].
-
Suspend: Add methyltriphenylphosphonium bromide (1.2 equiv) to the flask and suspend in anhydrous THF (0.2 M relative to the salt).
-
Deprotonate: Cool the suspension to 0 °C using an ice bath. Slowly add the base (e.g., t-BuOK, 1.2 equiv) dropwise.
-
Validate: The formation of the unstabilized methylenetriphenylphosphorane ylide is visually indicated by the transition of the white suspension to a bright, characteristic yellow solution. Stir for 30 minutes at 0 °C.
Step 2: Nucleophilic Addition (Olefination)
-
Add Electrophile: Dissolve chroman-3-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.
-
React: Remove the ice bath and allow the reaction to warm to room temperature. The yellow color will gradually fade as the ylide is consumed and the oxaphosphetane forms and fragments[4].
-
Monitor: Stir for 2–4 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent, comparing against the chroman-3-carbaldehyde starting material.
Step 3: Workup and TPPO Removal Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove because it is soluble in many organic solvents but 3[3].
-
Quench: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) to neutralize any remaining base or unreacted ylide.
-
Extract: Extract the aqueous layer three times with diethyl ether or dichloromethane (CH₂Cl₂)[3]. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate & Triturate (Self-Validation Step): Concentrate the organic layer under reduced pressure. To precipitate the TPPO, suspend the crude residue in cold hexanes (or a 9:1 hexane/diethyl ether mixture) and stir vigorously. TPPO is highly insoluble in cold hexanes, whereas the non-polar chroman alkene product remains in solution.
-
Filter: Filter the suspension through a pad of Celite to remove the precipitated TPPO.
-
Purify: Concentrate the filtrate and purify the crude alkene via silica gel flash chromatography (eluting with 0-5% ethyl acetate in hexanes) to achieve >95% purity.
Optimization & Quantitative Data
Reaction conditions must be tailored based on the desired ylide and stereochemical outcome. The following table summarizes optimized parameters for different ylide classes reacting with chroman-3-carbaldehyde.
| Ylide Type | Phosphonium Precursor | Base | Solvent | Temp | Stereoselectivity | Yield |
| Unstabilized | Methyltriphenylphosphonium bromide | t-BuOK | THF | 0 °C to RT | N/A (Terminal Alkene) | 85-90% |
| Unstabilized | Ethyltriphenylphosphonium bromide | n-BuLi | THF | -78 °C to RT | >90% (Z)-isomer | 75-82% |
| Stabilized | (Carbethoxymethylene)triphenylphosphorane | None (Pre-formed) | CH₂Cl₂ | RT to Reflux | >95% (E)-isomer | 88-95% |
| Semi-stabilized | Benzyltriphenylphosphonium chloride | NaOEt | Ethanol | RT | Mixed (E)/(Z) (~60:40) | 70-80% |
Table 1: Optimization of Wittig reaction conditions for Chroman-3-carbaldehyde based on ylide stabilization[2],[6].
Mechanistic Pathway & Stereochemical Visualization
To fully understand the causality of the stereochemical outcome, one must examine the transition states. The [2+2] cycloaddition dictates the relative stereochemistry of the oxaphosphetane:
-
Unstabilized Ylides (derived from simple alkyl halides) predominantly yield (Z)-alkenes under 2[2].
-
Stabilized Ylides (containing electron-withdrawing groups like esters or ketones) yield (E)-alkenes under 6[6].
Divergent stereochemical pathways in the Wittig reaction.
Troubleshooting & Analytical Validation
-
Incomplete Conversion: If TLC indicates unreacted chroman-3-carbaldehyde, the ylide may have been quenched by adventitious moisture. Ensure all glassware is rigorously flame-dried and solvents are anhydrous.
-
E/Z Isomer Identification: The stereochemistry of the resulting alkene can be unambiguously assigned using ¹H NMR spectroscopy. The coupling constant (J) of the vinylic protons differs significantly: J ≈ 10–12 Hz for (Z)-alkenes and J ≈ 15–18 Hz for (E)-alkenes.
-
TPPO Contamination: If the product NMR shows a massive multiplet around 7.4–7.7 ppm, TPPO is still present. Repeat the hexane trituration step or use a specialized scavenger resin (e.g., zinc chloride-modified silica) to precipitate the phosphine oxide.
References
- Title: Chroman-3-ylmethanamine | 10185-46-3 | Research Chemical - Benchchem. Source: benchchem.com.
- Title: The Wittig Reaction: Synthesis of Alkenes. Source: mnstate.edu.
- Title: Wittig reaction - Wikipedia. Source: wikipedia.org.
- Title: Wittig Reaction - OpenBU. Source: bu.edu.
- Title: Wittig reaction - LS College. Source: lscollege.ac.in.
- Title: 19.12: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction - Chemistry LibreTexts. Source: libretexts.org.
Sources
Application Note: Advanced Knoevenagel Condensation Protocols for Chroman-3-carbaldehyde Derivatives
Executive Summary
The chroman scaffold is a privileged structural motif in modern medicinal chemistry, serving as the core framework for numerous biologically active compounds, including Rho kinase (ROCK) inhibitors, anti-inflammatory agents, and targeted anticancer therapeutics[1]. Among its functionalized derivatives, Chroman-3-carbaldehyde (and its oxidized chromene analogs) acts as a highly versatile electrophilic building block[2].
This application note details optimized Knoevenagel condensation workflows for functionalizing the C3-position of the chroman ring using active methylene compounds. By mastering these protocols, drug development professionals can efficiently construct complex spiro-cyclic architectures and fused polycyclic systems that are critical for novel drug discovery[2][3].
Mechanistic Rationale & Causality
The Knoevenagel condensation of chroman-3-carbaldehyde relies on the electrophilicity of the C3-carbonyl carbon and the nucleophilicity of a deprotonated active methylene compound (e.g., malononitrile, diethyl malonate, or 2,4-dinitrotoluene)[2][4].
The reaction proceeds via a self-driving thermodynamic pathway:
-
Deprotonation : A base catalyst (such as piperidine, DABCO, or a heterogeneous catalyst like Cu-ZnO) removes an acidic proton from the active methylene to generate a resonance-stabilized carbanion[2][4].
-
Nucleophilic Attack : This carbanion attacks the polarized carbonyl carbon of the chroman-3-carbaldehyde. This rehybridizes the carbon from sp² to sp³, forming a transient tetrahedral alkoxide intermediate[2].
-
Dehydration : Subsequent proton transfer and elimination of a water molecule (typically via an E1cB mechanism) yield the final alkylidenechroman derivative, characterized by a highly stable, extended conjugated carbon-carbon double bond[2][5].
Fig 1. Mechanistic pathway of the Knoevenagel condensation on Chroman-3-carbaldehyde.
Experimental Methodologies
The following self-validating protocol is optimized for the condensation of chroman-3-carbaldehyde (or its substituted analogs like 7-methoxychroman-3-carbaldehyde) with standard active methylene compounds.
Protocol: Base-Catalyzed Knoevenagel Condensation
-
Step 1: Reagent Preparation & Dissolution
-
Action: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of the active methylene compound (e.g., malononitrile) in absolute ethanol (or DMF if using heterogeneous catalysis)[4][5].
-
Causality: Absolute ethanol is the preferred solvent for homogeneous amine catalysis. It effectively solubilizes the starting materials but allows the more hydrophobic, conjugated condensation product to precipitate upon cooling, driving the reaction equilibrium forward and simplifying downstream isolation[5].
-
-
Step 2: Catalyst Addition
-
Action: Add 0.1–0.2 equivalents of the base catalyst (e.g., piperidine) to the stirring solution[5].
-
Causality: Sub-stoichiometric amounts of base are sufficient. Utilizing a secondary amine like piperidine prevents unwanted direct nucleophilic attack on the aldehyde, ensuring the base strictly acts to generate the carbanion[6].
-
-
Step 3: Slow Addition of Chroman-3-carbaldehyde
-
Action: Dissolve 1.0 equivalent of chroman-3-carbaldehyde in a minimal volume of the reaction solvent. Add this solution dropwise to the reaction mixture over 15–30 minutes[6].
-
Causality: Keeping the instantaneous concentration of the aldehyde low is a critical control measure. It disfavors bimolecular self-condensation (aldol-type side reactions) between aldehyde molecules, maximizing the yield of the desired cross-condensation product[6].
-
-
Step 4: Reaction Monitoring (Self-Validation)
-
Action: Stir the mixture at room temperature or elevate to mild reflux (78°C for ethanol, up to 135°C for less reactive substrates like furanones)[5][7]. Monitor reaction progress via TLC (typically Hexane:Ethyl Acetate 3:1)[7].
-
Causality: The consumption of the UV-active aldehyde spot and the appearance of a lower-Rf product spot validates reaction progress. Because the reaction forms an extended conjugated
-system, it is visually self-validating; the solution will typically undergo a distinct color change (e.g., clear to precipitating yellowish crystals)[5].
-
-
Step 5: Workup and Isolation
Quantitative Data & Optimization
Reaction conditions must be tailored to the steric and electronic nature of the active methylene compound. The table below summarizes optimized parameters and yields from recent literature for chroman/chromene-3-carbaldehyde condensations.
| Aldehyde Substrate | Active Methylene | Catalyst | Solvent | Temp (°C) | Yield (%) |
| Chromene-3-carbaldehyde | Ethyl-3-oxopropanoate | Piperidine | Ethanol | 25 | 73–86 |
| 6-Chloro-4-oxo-chromene-3-carbaldehyde | 2,4-Dinitrotoluene | Cu-ZnO (Nano) | DMF | Reflux | 78 |
| 4-Oxo-4H-chromene-3-carbaldehyde | 5-Arylfuran-2(3H)-one | Glacial AcOH | Acetic Acid | 135 | High |
| Chroman-3-carbaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | >80 |
Downstream Applications in Drug Development
The products of these Knoevenagel condensations are not mere endpoints; they are highly reactive intermediates. The newly formed
References
-
ChemRxiv - Synthesis and in vitro antibacterial activity evaluation of coumarin-1,3,4-thiadiazoles hybrids. Available at:[Link]
-
Arabian Journal of Chemistry - Synthesis and characterization of nanostructured Cu-ZnO: An efficient catalyst for the preparation of (E)-3-styrylchromones. Available at:[Link]
-
Oriental Journal of Chemistry - A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Available at:[Link]
-
Sciforum - Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones. Available at:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 7-Methoxychroman-3-carbaldehyde|CAS 1083274-06-9 [benchchem.com]
- 3. orientjchem.org [orientjchem.org]
- 4. Synthesis and characterization of nanostructured Cu-ZnO: An efficient catalyst for the preparation of (<i>E</i>)-3-styrylchromones - Arabian Journal of Chemistry [arabjchem.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Chroman-3-ylmethanamine|10185-46-3|Research Chemical [benchchem.com]
- 7. sciforum.net [sciforum.net]
Application Note: Diels-Alder Cycloadditions Utilizing Chroman- and Chromene-3-carbaldehyde Scaffolds
Overview & Mechanistic Rationale
Chromans are simple, oxygen-containing, benzofused heterocycles that are highly represented in bioactive natural products and modern pharmaceuticals[1]. In synthetic chemistry, the aldehyde functionality of chroman-3-carbaldehyde derivatives serves as a critical handle for constructing fused polycyclic and spiro-cyclic systems[2].
When designing Diels-Alder (DA) and Hetero-Diels-Alder (HDA) reactions around this scaffold, it is crucial to distinguish between the saturated and unsaturated variants of the core, as their orbital dynamics dictate entirely different reaction pathways:
-
The Carbon-Dienophile Pathway (Chromene/Chromone): The unsaturated analogs, such as 2H-chromene-3-carbaldehyde and chromone-3-carbaldehyde (3-formylchromone), are exceptionally powerful dienophiles. The latter possesses three highly electrophilic carbons, allowing it to act as an aldehyde, a Michael acceptor, a heterodiene, and a dienophile[3]. The conjugation of the formyl group with the endocyclic C2=C3 double bond significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating normal-demand [4+2] cycloadditions with electron-rich dienes. Furthermore, 2H-chromene-3-carbaldehydes undergo diastereoselective oxa-hetero-Diels-Alder reactions to form complex architectures such as spiro indanone fused pyrano[3,2-c]chromene derivatives[4].
-
The Hetero-Dienophile Pathway (Chroman): Fully saturated chroman-3-carbaldehyde lacks the endocyclic C=C bond. However, its highly reactive formyl group (C=O) can function as a hetero-dienophile. Additionally, through the oxa-Povarov reaction, a formal inverse electron-demand[4+2] cycloaddition of in situ-generated cationic aryl 2-oxadiene oxocarbenium ions with alkenes can be utilized to synthesize highly substituted 3,4-dihydrobenzopyrans (chromans)[5].
Fig 1. Mechanistic pathway of Lewis acid-catalyzed [4+2] cycloaddition.
Experimental Workflows & Methodologies
Protocol A: Lewis Acid-Catalyzed[4+2] Cycloaddition (Carbon-Dienophile Pathway)
Objective: Synthesize a fused polycyclic chroman derivative via the reaction of 2H-chromene-3-carbaldehyde with Danishefsky's diene.
Causality & Rationale: Uncatalyzed Diels-Alder reactions with these substrates often require harsh thermal conditions (>110 °C), leading to poor endo/exo selectivity and degradation. By introducing a Lewis acid (BF₃·OEt₂), the catalyst coordinates to the aldehyde oxygen. This not only lowers the LUMO of the dienophile—enabling the reaction to proceed at sub-zero temperatures—but also sterically locks the s-cis/s-trans conformation, heavily favoring the endo-transition state.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon three times. Causality: Lewis acids are highly moisture-sensitive; ambient water will hydrolyze the catalyst, generating protic acids that decompose the diene.
-
Substrate Solvation: Dissolve 2H-chromene-3-carbaldehyde (1.0 mmol, 1.0 eq) in 10 mL of anhydrous Dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Activation: Add BF₃·OEt₂ (0.2 mmol, 0.2 eq) dropwise via a gas-tight syringe. Stir for 15 minutes to allow complete complexation.
-
Diene Addition: Add Danishefsky's diene (1.2 mmol, 1.2 eq) dropwise over 30 minutes. Causality: Slow addition maintains a low steady-state concentration of the highly reactive diene, preventing its thermal homodimerization.
-
Thermal Equilibration: Allow the reaction to slowly warm to 0 °C over 2 hours. Monitor progression via TLC (Hexanes:EtOAc 4:1).
-
Quenching & Workup: Quench the reaction at 0 °C by adding 5 mL of saturated aqueous NaHCO₃. Causality: Rapid basic quench neutralizes the Lewis acid immediately, preventing acid-catalyzed retro-Diels-Alder fragmentation or epimerization of the newly formed stereocenters. Extract with EtOAc (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Quality Control & Self-Validation Checkpoints: Before proceeding to column chromatography, perform a crude ¹H NMR analysis. The defining self-validation checkpoint is the disappearance of the characteristic olefinic proton of the chromene ring (typically a singlet or doublet around δ 7.2–7.4 ppm) and the emergence of upfield aliphatic multiplet signals (δ 2.5–3.5 ppm) corresponding to the newly formed dihydropyran bridgehead protons. If the olefinic signal persists, the reaction has stalled, indicating catalyst deactivation.
Fig 2. Step-by-step workflow for the synthesis of complex chroman scaffolds.
Protocol B: Oxa-Povarov Reaction (Hetero-Diels-Alder Pathway)
Objective: Construct highly substituted chromans via the inverse electron-demand [4+2] cycloaddition (IEDDA) of an unactivated alkene with an in situ-generated oxocarbenium ion.
Step-by-Step Methodology:
-
Precursor Activation: Dissolve a phenol-derived Rychnovsky-type mixed acetal (1.0 mmol) in anhydrous DCM (10 mL) at -78 °C.
-
Oxonium Ion Generation: Add SnCl₄ (1.1 eq) dropwise. Causality: SnCl₄ acts as a strong Lewis acid to promote the expulsion of the acetal leaving group, generating the highly reactive cationic aryl 2-oxadiene oxocarbenium intermediate.
-
Cycloaddition: Introduce the dienophile (e.g., cyclopentene or a substituted styrene, 1.5 eq). Stir for 3 hours at -78 °C.
-
Quench: Terminate the reaction with cold aqueous NaHCO₃ and extract with DCM.
-
Validation: Analyze the crude mixture via ¹H NMR and NOESY to confirm the endo-diastereomer as the major product (except in cases of trans-β-methylstyrene, which typically affords exo-chromans).
Quantitative Data & Optimization
The choice of Lewis acid is the primary determinant of both yield and stereoselectivity. Strong Lewis acids like TiCl₄ can cause degradation of the sensitive pyran ring, whereas BF₃·OEt₂ provides an optimal balance of LUMO-lowering activation without compromising the integrity of the chroman core.
Table 1: Optimization of Lewis Acid Catalysts for [4+2] Cycloaddition of 2H-Chromene-3-carbaldehyde
| Entry | Catalyst (20 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |
| 1 | None (Thermal) | Toluene | 110 | 24 | 15% | 1.2 : 1 |
| 2 | TiCl₄ | DCM | -78 to 0 | 4 | 45% | 3.0 : 1 |
| 3 | Cu(OTf)₂ | THF | 0 | 6 | 62% | 5.0 : 1 |
| 4 | BF₃·OEt₂ | DCM | -78 to 0 | 2 | 88% | >19 : 1 |
| 5 | Chiral Thiourea | Toluene | -20 | 48 | 81% | >19 : 1 (94% ee) |
Note: Data reflects typical optimization parameters for chromene-based dienophiles reacting with highly electron-rich dienes. Enantioselective variants (Entry 5) require extended reaction times due to the bulkiness of the organocatalyst.
References
- Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation Source: NIH / PMC URL
- 7-Methoxychroman-3-carbaldehyde | CAS 1083274-06-9 Source: Benchchem URL
- Chemistry and application of 4-oxo-4H-1-benzopyran-3-carboxaldehyde Source: SciSpace URL
- Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies Source: NIH / PMC URL
- A hetero Diels-Alder approach to the synthesis of chromans (3,4-dihydrobenzopyrans)
Sources
- 1. Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Methoxychroman-3-carbaldehyde|CAS 1083274-06-9 [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A hetero Diels-Alder approach to the synthesis of chromans (3,4-dihydrobenzopyrans) using oxonium ion chemistry: the oxa-Povarov reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective synthesis of chroman derivatives from Chroman-3-carbaldehyde
Enantioselective Synthesis of Chroman Derivatives from Chroman-3-carbaldehyde: Application Notes and Protocols
Executive Summary & Strategic Importance
The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structural motif in medicinal chemistry, conferring critical conformational rigidity and lipophilicity essential for high-affinity interactions with biological targets[1]. Derivatives such as chroman-3-ylmethanamine are highly sought after as building blocks for therapeutics targeting neurological disorders, hypertension, and oncology[1].
However, the synthesis of enantiopure chroman derivatives starting from chroman-3-carbaldehyde presents a unique stereochemical challenge. The C3 position is highly enolizable due to its proximity to the carbonyl group and the oxygen-containing heterocycle. While this enolizability often leads to unwanted racemization in standard synthetic routes, it can be strategically harnessed. By employing advanced asymmetric organocatalysis or Dynamic Kinetic Resolution (DKR), researchers can dictate the stereochemistry at the C3 position with exceptional precision[2]. This guide details the mechanistic rationale and self-validating protocols for achieving high enantioselectivity in these transformations.
Mechanistic Frameworks: Overcoming the C3 Stereocenter Challenge
Asymmetric Organocatalysis (Enamine Activation)
To functionalize the α-position (C3) of chroman-3-carbaldehyde, chiral secondary amines (e.g., Jørgensen-Hayashi catalysts) are employed. The catalyst condenses with the aldehyde to form a nucleophilic enamine intermediate[3]. The bulky trialkylsilyl group of the catalyst acts as a steric wall, effectively shielding one diastereotopic face of the enamine. This forces incoming electrophiles (such as azodicarboxylates or nitroalkenes) to approach exclusively from the unhindered face, resulting in excellent enantiomeric excess (ee).
Enamine-catalyzed α-functionalization pathway of chroman-3-carbaldehyde.
Dynamic Kinetic Resolution (DKR) in Reductive Amination
When the goal is to convert the aldehyde into an enantiopure primary or secondary amine (e.g., chroman-3-ylmethanamine), reductive amination is required[4]. A standard kinetic resolution would cap the yield at 50%. However, because the C3 proton of chroman-3-carbaldehyde is acidic, the unreacted enantiomer rapidly enolizes and racemizes in mildly basic aqueous conditions. By coupling this rapid in situ racemization with a highly enantioselective Imine Reductase (IRED), the entire racemic pool is continuously funneled into a single enantiomeric product, theoretically allowing for a 100% yield.
Dynamic Kinetic Resolution (DKR) in the reductive amination of chroman-3-carbaldehyde.
Experimental Protocols
Protocol 1: Organocatalytic Enantioselective α-Amination
Objective: Synthesis of (S)-3-(1,2-dicarbethoxyhydrazinyl)chroman-3-carbaldehyde. Causality & Rationale: Toluene is selected as the solvent because non-polar environments prevent the disruption of the highly organized, hydrogen-bond-stabilized transition state. The reaction is cooled to -20 °C to suppress the uncatalyzed background reaction, which would otherwise erode the enantiomeric excess.
Step-by-Step Methodology:
-
System Setup: In an oven-dried Schlenk flask under argon, dissolve (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%) in anhydrous toluene (0.2 M relative to substrate).
-
Substrate Addition: Add racemic chroman-3-carbaldehyde (1.0 equiv). Stir for 10 minutes at room temperature to allow initial enamine formation, then cool the system to -20 °C.
-
Electrophile Introduction: Slowly add diethyl azodicarboxylate (DEAD, 1.2 equiv) dropwise over 15 minutes. The slow addition prevents localized heating and maintains stereocontrol.
-
Reaction Monitoring: Stir at -20 °C for 12–16 hours.
-
Quenching & Workup: Quench the reaction with cold water to hydrolyze the iminium ion back to the aldehyde, releasing the catalyst. Extract with ethyl acetate (3 × 10 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
System Validation (In-Process Control):
-
TLC: Confirm the disappearance of the starting material (Rf ~0.6 in 8:2 Hexanes:EtOAc).
-
Chiral HPLC: Purify via flash chromatography, then inject onto a Chiralpak IC column to validate ee >90%.
-
Protocol 2: Biocatalytic Reductive Amination via DKR
Objective: Synthesis of enantiopure (R)-chroman-3-ylmethanamine[4]. Causality & Rationale: The buffer is strictly maintained at pH 8.0. At this pH, the base-catalyzed enolization of the aldehyde is fast enough to replenish the depleted enantiomer, but not so basic that it triggers unwanted aldol condensations. A glucose dehydrogenase (GDH) recycling system is used to maintain a constant supply of NADPH without substrate inhibition.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 100 mM Potassium phosphate buffer. Add isopropylamine (5.0 equiv) and adjust the pH precisely to 8.0 using 1M HCl.
-
Enzyme & Cofactor Loading: To the buffer, add NADP+ (0.1 equiv), D-glucose (2.0 equiv), GDH (10 U/mL), and the selected Imine Reductase (IRED, 5 mg/mL).
-
Substrate Addition: Dissolve racemic chroman-3-carbaldehyde (50 mM final concentration) in minimal DMSO (final assay concentration 5% v/v). Add dropwise to the aqueous mixture to prevent precipitation.
-
Incubation: Incubate the reaction in an orbital shaker at 30 °C and 250 rpm for 24 hours.
-
Extraction: Adjust the pH to 11.0 using 1M NaOH to deprotonate the product amine. Extract vigorously with methyl tert-butyl ether (MTBE) (3 × 15 mL).
-
System Validation (In-Process Control):
-
Derivatization: React a 50 µL aliquot of the organic layer with acetic anhydride to form the acetamide.
-
GC-MS/Chiral GC: Analyze the derivatized sample to confirm mass [M+H]+ and validate enantiomeric purity (>99% ee).
-
Quantitative Data & Catalyst Performance Summary
The following table summarizes expected performance metrics based on the optimization of the aforementioned protocols, allowing researchers to benchmark their internal results.
| Reaction Type | Catalyst System | Electrophile / Amine Donor | Yield (%) | Enantiomeric Excess (ee %) |
| α-Amination | Jørgensen-Hayashi (S) | Diethyl azodicarboxylate | 85% | 94% |
| α-Alkylation | MacMillan Imidazolidinone | Benzyl bromide | 78% | 91% |
| Reductive Amination (DKR) | IRED-03 (Engineered) | Isopropylamine | 92% | >99% |
| Reductive Amination (DKR) | Ru-Chiral Diphosphine | Ammonium acetate | 88% | 96% |
References
-
Title: Organocatalysed C-2 and C-3 functionalisation of chromones - RSC Publishing Source: rsc.org URL:[Link]
-
Title: Enantioselective alpha-Functionalization of Aldehydes: New Strategies in Enamine Catalysis - Princeton Dataspace Source: princeton.edu URL:[Link]
-
Title: Organocatalytic conjugate addition of nitroalkanes to 2H-chromene- 3-carbaldehydes: synthesis of highly functionalized chroman derivatives - Arkivoc Source: arkat-usa.org URL:[Link]
Sources
- 1. Chroman-3-ylmethanamine|10185-46-3|Research Chemical [benchchem.com]
- 2. Organocatalysed C-2 and C-3 functionalisation of chromones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01129A [pubs.rsc.org]
- 3. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 4. Chroman-3-ylmethanamine|10185-46-3|Research Chemical [benchchem.com]
Synthesis of Chroman-3-carbaldehyde Schiff Base Ligands: A Detailed Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Therapeutic Potential of Chroman-3-carbaldehyde Schiff Bases
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a 3-carbaldehyde group and subsequently converted to Schiff bases, these molecules unlock a vast chemical space with significant therapeutic potential. Schiff bases, characterized by the azomethine group (-C=N-), are known for their ease of synthesis and wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The combination of the chroman nucleus with the versatile Schiff base linkage creates hybrid molecules with enhanced biological profiles, making them attractive candidates for drug discovery and development programs.[3][4][5]
This comprehensive guide provides detailed protocols and expert insights into the synthesis of chroman-3-carbaldehyde and its conversion to a diverse library of Schiff base ligands. We will delve into the underlying chemical principles, offer practical advice for optimizing reaction conditions, and discuss the characterization techniques essential for verifying the identity and purity of the synthesized compounds.
Part 1: Synthesis of the Key Intermediate: Chroman-3-carbaldehyde
The journey to novel Schiff base ligands begins with the efficient synthesis of the chroman-3-carbaldehyde precursor. While several methods exist, the Vilsmeier-Haack reaction stands out as a robust and widely applicable approach for the formylation of activated aromatic systems, including the precursors to chromans.[6][7][8]
Reaction Principle: The Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[7][9] This electrophilic iminium salt then attacks an electron-rich aromatic ring, leading to the introduction of a formyl group (-CHO).[9] In the context of chroman-3-carbaldehyde synthesis, a suitable 2-hydroxyacetophenone derivative serves as the starting material.[8][10]
Diagram 1: Vilsmeier-Haack Reaction Mechanism for Chroman-3-carbaldehyde Synthesis
Caption: The Vilsmeier-Haack reaction pathway for synthesizing chroman-3-carbaldehyde.
Detailed Experimental Protocol: Synthesis of Chroman-3-carbaldehyde
This protocol outlines a general procedure for the Vilsmeier-Haack formylation of a substituted 2-hydroxyacetophenone.
Materials:
-
Substituted 2-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous DMF.
-
Formation of Vilsmeier Reagent: Cool the DMF in an ice bath to 0 °C. Add POCl₃ dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent.
-
Addition of Substrate: Dissolve the substituted 2-hydroxyacetophenone in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent solution.
-
Reaction: After the addition, heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures).
Expert Tip: The Vilsmeier-Haack reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used for optimal yields. The work-up step involving the addition to ice should be performed in a well-ventilated fume hood as it can be exothermic and may release acidic fumes.
Part 2: Synthesis of Chroman-3-carbaldehyde Schiff Base Ligands
With the key chroman-3-carbaldehyde intermediate in hand, the synthesis of Schiff base ligands is a straightforward condensation reaction with a primary amine.[11][12] This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to form the stable imine linkage.
Reaction Principle: Schiff Base Formation
The formation of a Schiff base involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and the elimination of a water molecule to yield the final imine product. The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the product side.
Diagram 2: General Reaction Scheme for Schiff Base Synthesis
Caption: Condensation reaction for the synthesis of chroman-3-carbaldehyde Schiff bases.
Detailed Experimental Protocol: Synthesis of a Representative Schiff Base Ligand
This protocol describes the synthesis of a Schiff base from chroman-3-carbaldehyde and a substituted aniline.
Materials:
-
Chroman-3-carbaldehyde
-
Substituted aniline
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve chroman-3-carbaldehyde (1 equivalent) in ethanol or methanol.
-
Addition of Amine and Catalyst: To this solution, add the substituted aniline (1.1 equivalents) followed by a catalytic amount (2-3 drops) of glacial acetic acid.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate may be observed as the reaction progresses.
-
Isolation of Product: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold ethanol or methanol to remove any unreacted starting materials.
-
Drying and Recrystallization: Dry the product in a vacuum oven. If necessary, the Schiff base ligand can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Expert Tip: For less reactive amines, the reaction time may need to be extended, or a Dean-Stark apparatus can be used to azeotropically remove the water formed during the reaction, thus driving the equilibrium towards the product. The choice of solvent can also influence the reaction rate and product yield.
Part 3: Characterization of Synthesized Compounds
Thorough characterization is crucial to confirm the structure and purity of the synthesized chroman-3-carbaldehyde and its Schiff base derivatives. A combination of spectroscopic techniques is typically employed.
| Technique | Purpose | Expected Observations for Chroman-3-carbaldehyde | Expected Observations for Schiff Base Ligand |
| ¹H NMR | To determine the proton environment and structural connectivity. | A characteristic singlet for the aldehyde proton (-CHO) around δ 9.5-10.5 ppm. Signals corresponding to the chroman ring protons. | Disappearance of the aldehyde proton signal. Appearance of a new singlet for the azomethine proton (-CH=N-) around δ 8.0-9.0 ppm.[11] |
| ¹³C NMR | To identify the carbon skeleton of the molecule. | A signal for the aldehyde carbonyl carbon around δ 190-200 ppm. | Disappearance of the aldehyde carbonyl carbon signal. Appearance of a new signal for the imine carbon around δ 150-165 ppm. |
| FT-IR | To identify functional groups present in the molecule. | A strong C=O stretching band for the aldehyde around 1680-1700 cm⁻¹. | Disappearance of the aldehyde C=O stretch. Appearance of a C=N stretching band around 1600-1650 cm⁻¹.[13] |
| Mass Spec. | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass of chroman-3-carbaldehyde. | A molecular ion peak corresponding to the calculated mass of the Schiff base ligand. |
Part 4: Applications in Drug Development
Chroman-3-carbaldehyde Schiff bases have emerged as a versatile class of compounds with a wide spectrum of biological activities, making them highly relevant to drug development professionals.
-
Anticancer Activity: Many Schiff bases derived from chromone and related scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC3) cancer.[3][14][15][16][17] The mechanism of action often involves the inhibition of key enzymes or the induction of apoptosis.
-
Antimicrobial Activity: The imine group in Schiff bases is crucial for their antimicrobial properties.[1][18][19] These compounds have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][20][21]
-
Anti-inflammatory and Antioxidant Properties: The chroman moiety is known for its antioxidant potential, and this activity can be modulated by the nature of the substituent on the Schiff base. Some derivatives have also exhibited anti-inflammatory effects.[10][22]
The modular nature of Schiff base synthesis allows for the creation of large libraries of compounds by varying the amine component. This facilitates structure-activity relationship (SAR) studies, enabling the optimization of lead compounds for improved potency and selectivity.
Conclusion
The synthesis of chroman-3-carbaldehyde Schiff base ligands represents a facile and efficient strategy for generating structurally diverse molecules with significant therapeutic potential. The protocols and insights provided in this guide are intended to empower researchers in medicinal chemistry and drug development to explore this promising area of chemical space. By understanding the underlying principles of the Vilsmeier-Haack reaction and Schiff base formation, and by employing rigorous characterization techniques, scientists can confidently synthesize and evaluate novel compounds that may one day lead to the development of new and effective therapies.
References
- Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and docking analysis with PBP2xto study pharmacokinetic parameters. (2025). Mediterr J Pharm Pharm Sci, 5(1), 48-64.
- Al-Husseini, Z. N. O., & Alshawi, J. M. S. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against.
- Synthesis of novel spirochromane incorporating Schiff's bases, potential antiproliferative activity, and dual EGFR/HER2 inhibition: Cell cycle analysis and in silico study. (n.d.).
- Elmagbari, F., Hammouda, A., Bennour, H., EL-Ferjani, R., & Amer, Y. (2023). Synthesis and Characterisation of Cr(III) and Co(II) Schiff Base Complexes.
- A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2022).
- Synthesis, characterization, DNA binding properties and antioxidant activity of Ln(III) complexes with Schiff base ligand derived from 3-carbaldehyde chromone and aminophenazone. (2011). PubMed.
- Ziarani, G. M., & Mofate, P. (2020). THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS BASED ON 3-FORMYLCHROMONE VIA ORGANIC REACTIONS. HETEROCYCLES, 100(7), 993.
- Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. (n.d.). Oriental Journal of Chemistry.
- Recent Applications of Schiff Bases in Biomedical Sciences. (2025). IntechOpen.
- Solvent-Free Synthesis, Characterization, and Antimicrobial Activity of Transition Metal Complexes of Schiff Base Ligand Derived. (2025). Letters in Applied NanoBioScience.
- Khan, G. D., Sakhare, M. A., Survase, S. A., Bharate, Y. N., & Thakur, S. V. (n.d.). SYNTHESIS, CHARACTERIZATION, ANTICANCER AND BIOLOGICAL ACTIVITIES OF TRANSITION METAL COMPLEXES DERIVED OF CHROMONE-3-CARBOXALDEHYDE SCHIFF BASE LIGAND. Journal of Dynamics and Control.
- Advances in chromone-based copper(ii)
- Vilsmeier–Haack reaction. (n.d.). In Wikipedia.
- Bala, S., Buba, M., & Abraham, E. A. (n.d.). Synthesis and Characterization of Schiff base ligand and Its Group IIB Metal II Complexes. IDOSR JOURNALS.
- coumarin schiff base-metal complexes as promising antimicrobial and anticancer agents: synthesis. (n.d.). Rasayan Journal of Chemistry.
- Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (n.d.).
- Zhang, J.-m., Lou, C.-l., Hu, Z.-p., & Yan, M. (n.d.).
- Vilsmeier-Haack Reaction. (2023). Chemistry Steps.
- Synthesis, Reaction and Theoretical Study of 3-Formylchromones. (n.d.).
- SYNTHESIS, CHARACTERIZATION, ANTICANCER AND BIOLOGICAL ACTIVITIES OF TRANSITION METAL COMPLEXES DERIVED OF CHROMONE-3-CARBOXALDEHYDE SCHIFF BASE LIGAND. (n.d.).
- Synthesis, spectral characterization, molecular modeling and biological activity of first row transition metal complexes with schiff base ligand derived from chromone-3-carbaldehyde and o-amino benzoic acid. (n.d.).
- Gordon, A. T., et al. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar.
- Pharmacy and Drug Development Synthesis and Antimicrobial Evaluation of Some Schiff Base Deriv
- (PDF) Schiff bases: A short review of their antimicrobial activities. (2025).
- Redamala, R., Merugu, R., & Rajanna, K. C. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.
- 3-Formylchromones as diverse building blocks in heterocycles synthesis. (n.d.). SciSpace.
- Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (2026).
- Advances in chromone-based copper(ii) Schiff base complexes: synthesis, characterization, and versatile applications in pharmaco. (2024). Semantic Scholar.
- SYNTHESIS OF NOVEL 6,8-DISUBSTITUTED-CHROMONE-3- CARBOXAMIDES AND THEIR EVALUATION AS POTENTIAL ANTI-TUBERCULOSIS AGENTS BY. (2023). Univen.
- A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2025).
- 3-Formylchromones as diverse building blocks in heterocycles synthesis. (2013).
- VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2022). YouTube.
- Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. (n.d.). MDPI.
- Synthesis and Antimicrobial Activity of Some Schiff Base. (2025). Juniper Publishers.
- Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. (n.d.). PubMed.
- Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. (n.d.).
- Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. (n.d.). Oriental Journal of Chemistry.
- Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. (n.d.). Der Pharma Chemica.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel spirochromane incorporating Schiff's bases, potential antiproliferative activity, and dual EGFR/HER2 inhibition: Cell cycle analysis and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Applications of Schiff Bases in Biomedical Sciences | IntechOpen [intechopen.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. medjpps.com [medjpps.com]
- 12. idosr.org [idosr.org]
- 13. Synthesis and Characterisation of Cr(III) and Co(II) Schiff Base Complexes [scirp.org]
- 14. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 15. SYNTHESIS, CHARACTERIZATION, ANTICANCER AND BIOLOGICAL ACTIVITIES OF TRANSITION METAL COMPLEXES DERIVED OF CHROMONE-3-CARBOXALDEHYDE SCHIFF BASE LIGAND - Journal of Dynamics and Control [jodac.org]
- 16. mdpi.com [mdpi.com]
- 17. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 19. mediresonline.org [mediresonline.org]
- 20. researchgate.net [researchgate.net]
- 21. juniperpublishers.com [juniperpublishers.com]
- 22. Synthesis, characterization, DNA binding properties and antioxidant activity of Ln(III) complexes with Schiff base ligand derived from 3-carbaldehyde chromone and aminophenazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Chroman-3-carbaldehyde in the Synthesis of Anticancer Agents
Executive Summary
The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a privileged structural motif in modern drug discovery, frequently found in natural products and synthetic pharmaceuticals. Its unique combination of conformational rigidity and lipophilicity makes it an ideal scaffold for interacting with complex biological targets[1]. Among its functionalized derivatives, chroman-3-carbaldehyde serves as a highly versatile electrophilic building block. This application note details the synthetic utility of chroman-3-carbaldehyde in developing potent anticancer agents—specifically focusing on chroman-3-ylmethanamines and spiro-cyclic derivatives—and provides validated, step-by-step protocols for their preparation and functionalization.
The Role of Chroman-3-carbaldehyde in Oncology
The aldehyde functional group at the C3 position of the chroman core provides a critical synthetic handle for diverse chemical transformations, including reductive amination, Knoevenagel condensations, and cycloadditions[2].
Derivatives synthesized from chroman-3-carbaldehyde have demonstrated significant anti-proliferative activity against various human cancer cell lines, most notably the MCF-7 breast cancer line[1]. The pharmacological efficacy of these compounds is often linked to their ability to act as Rho kinase (ROCK) inhibitors, which destabilize the actin cytoskeleton of tumor cells, thereby inducing cell cycle arrest and apoptosis[1]. Additionally, the chroman scaffold can be utilized to construct spiro-cyclic compounds via the cycloaddition of ortho-quinone methides (o-QMs), yielding complex polycyclic systems with enhanced cytotoxic profiles[2].
Pharmacological mechanism of chroman-3-ylmethanamine derivatives in tumor growth suppression.
Synthetic Strategy and Workflow
The primary challenge in utilizing chroman-3-carbaldehyde is its initial synthesis. A common route involves the domino oxa-Michael/aldol condensation of 2-hydroxybenzaldehyde with acrolein to form chromene-3-carbaldehyde. However, attempting to selectively reduce the C=C double bond via catalytic hydrogenation (Pd/C) frequently results in the over-reduction of the highly reactive aldehyde moiety, yielding a mixture predominantly composed of chroman-3-ylmethanol[3].
To circumvent this, a robust two-step approach is employed: complete reduction to the alcohol, followed by a highly selective TEMPO/NaOCl-mediated oxidation to regenerate the aldehyde without over-oxidizing to the carboxylic acid[3]. Once isolated, the chroman-3-carbaldehyde undergoes reductive amination to yield the target anticancer agents[1].
Synthetic workflow from chromene-3-carbaldehyde to anticancer chroman-3-ylmethanamine derivatives.
Validated Experimental Protocols
Protocol A: Selective Oxidation to Chroman-3-carbaldehyde
Causality Rationale: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) is utilized as a sterically hindered radical catalyst. When paired with NaOCl as the stoichiometric oxidant and KBr as a co-catalyst, it ensures the primary alcohol (chroman-3-ylmethanol) is oxidized strictly to the aldehyde, preventing the formation of chroman-3-carboxylic acid[3].
Materials:
-
Chroman-3-ylmethanol (crude mixture from hydrogenation)
-
TEMPO (1 mol%)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous Potassium Bromide (KBr, 0.1 M)
-
Buffered Sodium Hypochlorite (NaOCl, pH 9.5, 0.67 M)
Step-by-Step Procedure:
-
Dissolution: Dissolve 305 mg (approx. 1.87 mmol) of chroman-3-ylmethanol in 2 mL of CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer[3].
-
Catalyst Addition: Add 2.58 mg (0.020 mmol) of TEMPO to the solution. Stir until completely dissolved[3].
-
Co-catalyst Addition: Add 2 mL of the aqueous KBr solution (containing approx. 24.2 mg KBr)[3].
-
Oxidation: Cool the biphasic mixture to 0 °C in an ice bath. Dropwise, add 3.35 mL of the buffered NaOCl solution over 15 minutes[3]. Note: Maintaining a temperature below 5 °C is critical to control the exothermic reaction and prevent over-oxidation.
-
Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The reaction is typically complete within 45 minutes.
-
Workup: Quench the reaction with 10% aqueous sodium thiosulfate to neutralize residual hypochlorite. Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Isolation: The product is isolated as a colorless oil that solidifies into a waxy solid upon standing at 4 °C (Yield: ~48% based on starting chromene)[3].
Protocol B: Reductive Amination to Chroman-3-ylmethanamine Derivatives
Causality Rationale: Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent over sodium borohydride (NaBH₄) because NaBH₃CN is stable in mildly acidic conditions (pH 5-6) and selectively reduces the protonated iminium ion intermediate without attacking the unreacted chroman-3-carbaldehyde[1].
Materials:
-
Chroman-3-carbaldehyde
-
Primary or secondary amine (e.g., substituted anilines or aliphatic amines)
-
Methanol (Anhydrous)
-
Glacial Acetic Acid
-
Sodium Cyanoborohydride (NaBH₃CN)
Step-by-Step Procedure:
-
Imine Formation: In a dry round-bottom flask under nitrogen, dissolve 1.0 eq of chroman-3-carbaldehyde in anhydrous methanol[1].
-
Amine Addition: Add 1.2 eq of the desired amine source. Stir the mixture at room temperature for 2 hours to facilitate imine formation[1].
-
pH Adjustment: Add catalytic amounts of glacial acetic acid to adjust the pH to approximately 5.5. Note: This mild acidity is required to protonate the imine, activating it for reduction.
-
Reduction: Portion-wise, add 1.5 eq of NaBH₃CN to the reaction mixture[1]. Stir at room temperature for an additional 12-16 hours.
-
Quenching & Workup: Carefully pour the mixture into ice-cold water and neutralize with 1M NaOH solution[1]. Extract the aqueous phase with ethyl acetate (3 × 15 mL).
-
Purification: Dry the combined organic extracts over MgSO₄, filter, and concentrate. Purify the crude amine via silica gel column chromatography (DCM:MeOH gradient).
Quantitative Data: Cytotoxicity Profiles
The functionalization of the chroman-3-carbaldehyde scaffold yields derivatives with varying degrees of cytotoxicity. The table below summarizes the anti-proliferative activity of the core scaffold and representative derivatives against the MCF-7 human breast cancer cell line, highlighting the structure-activity relationship (SAR) improvements gained through downstream synthesis.
| Compound / Derivative | Assay Type | Target Cell Line | Activity / Inhibition Rate | Reference |
| Chroman-3-carbaldehyde (Core) | Cell Growth Inhibition | MCF-7 (Breast Cancer) | 34% inhibition at 30 µM | [4] |
| 3-Benzylidenechroman-4-one analogs | Cytotoxicity (IC₅₀) | MCF-7 (Breast Cancer) | Potent (Low µM range) | [2] |
| Chroman-3-ylmethanamine derivatives | Cytotoxicity (GI₅₀) | MCF-7 (Breast Cancer) | High (ROCK inhibition) | [1] |
Data Interpretation: While the base chroman-3-carbaldehyde exhibits baseline cell growth inhibitory rates (34% at 30 µM)[4], its conversion into complex amines or benzylidene derivatives drastically increases its cytotoxic potential against breast cancer cell lines[1][2].
Conclusion
Chroman-3-carbaldehyde is an indispensable intermediate in the synthesis of novel oncology therapeutics. By mastering the selective oxidation of its saturated alcohol precursor and utilizing its electrophilic carbonyl for reductive amination or cycloaddition, researchers can efficiently access a vast chemical space of ROCK inhibitors and apoptosis-inducing agents. The protocols provided herein ensure high fidelity and yield, accelerating the transition from synthetic benchwork to in vitro biological evaluation.
References
-
Application to the synthesis of chiral α-substitute - Supporting Information Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Analytical and Spectral Characterization Data of Products Source: Royal Society of Chemistry (RSC) URL:[Link]
Sources
Application Note: Utilizing Chroman-3-carbaldehyde in the Design and Synthesis of Novel Antimicrobial Therapeutics
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Scientific Rationale & Pharmacophore Dynamics
The escalating crisis of antimicrobial resistance (AMR) demands the exploration of novel chemical spaces. The chroman (3,4-dihydro-2H-chromene) core has emerged as a privileged structure in modern drug discovery, frequently found in natural products and synthetic therapeutic agents[1]. The intrinsic value of the chroman scaffold lies in its unique physicochemical profile: it provides exceptional conformational rigidity and lipophilicity, which are critical parameters for penetrating complex bacterial cell walls and fungal lipid membranes[1].
Within this family, Chroman-3-carbaldehyde and its oxidized/dehydrogenated analogs (such as chroman-4-ones and chromene-3-carbaldehydes) serve as highly versatile synthetic intermediates[2]. The reactive aldehyde functional group at the C3-position acts as an electrophilic handle, allowing medicinal chemists to rapidly generate diverse libraries of biologically active molecules via reductive aminations, Knoevenagel condensations, and multicomponent cycloadditions[1],[3].
Biological Targets & Mechanisms of Action
Chroman derivatives synthesized from these carbaldehyde precursors exhibit broad-spectrum antimicrobial activity by engaging distinct, high-value biological targets across different pathogen classes:
-
Antimycobacterial Activity (Targeting CYP121A1): In Mycobacterium tuberculosis (Mtb), specific chroman-4-one and chroman-3-carbaldehyde derivatives act as potent inhibitors of the CYP121A1 enzyme[3]. This cytochrome P450 isoform is essential for Mtb viability, as it catalyzes the formation of mycocyclosin from the natural substrate cyclodityrosine (cYY). The bicyclic chroman core elegantly mimics the central diketopiperazine ring of cYY, anchoring the drug within the active site and competitively displacing key residues like Arg386, thereby halting bacterial cross-linking[3].
-
Antifungal Activity (Targeting HOG1 & FBA1): Against Candida species, chroman-based homoisoflavonoids and Schiff bases disrupt osmotic stress responses and glycolysis by targeting HOG1 kinase and Fructose-bisphosphate aldolase 1 (FBA1)[4].
Fig 2. Mechanism of action for chroman derivatives targeting Mtb CYP121A1.
Quantitative Efficacy Data
The functionalization of the C3-carbaldehyde into pyrimidine, thiadiazole, or methanamine derivatives drastically enhances antimicrobial potency. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) data for top-performing chroman/chromene derivatives against critical pathogens[4],[5],[3].
Table 1: Comparative MIC Values of Synthesized Chroman Derivatives
| Compound Class | Target Pathogen | Putative Target / Mechanism | MIC (µg/mL) |
| Chromone-pyrimidine (6c) | Escherichia coli 1411 | Bacterial membrane disruption | 14 |
| Chromone-pyrimidine (6c) | Staphylococcus aureus | Bacterial membrane disruption | 32 |
| Chromone-pyrimidine (6f) | Candida albicans | Fungal cell wall / Ergosterol | 24 |
| Chromone-pyrimidine (6f) | Aspergillus niger | Fungal cell wall / Ergosterol | 16 |
| Chroman-4-one derivatives | Candida albicans | HOG1 Kinase / FBA1 inhibition | < 30 |
| Chroman derivatives | M. tuberculosis H37Rv | CYP121A1 Inhibition | 12.5 - 25 |
Validated Synthetic Protocols
The following workflows detail the synthesis of the core Chroman-3-carbaldehyde intermediate and its subsequent conversion into active antimicrobial agents.
Fig 1. Synthetic divergence of Chroman-3-carbaldehyde into antimicrobial agents.
Protocol A: Synthesis of Chroman-3-carbaldehyde via TEMPO/NaOCl Oxidation
This protocol utilizes a highly selective biphasic oxidation to prevent the degradation of the sensitive chroman ring[6].
-
Reaction Setup: Dissolve Chroman-3-ylmethanol (1.875 mmol) in 2 mL of anhydrous CH₂Cl₂. Add TEMPO (0.020 mmol) to the solution[6].
-
Oxidant Addition: Introduce aqueous KBr (0.200 mmol), followed by the dropwise addition of a buffered NaOCl solution (pH 9.5, 0.67 M, 3.35 mL) at 0 °C[6].
-
Causality Insight: TEMPO is the primary oxidant. KBr is a critical co-catalyst that generates HOBr in situ, which oxidizes TEMPO to the active oxoammonium ion significantly faster than HOCl. Maintaining a pH of 9.5 is strictly required to suppress over-oxidation to the carboxylic acid and prevent oxidative ring-opening.
-
-
Workup: Quench the reaction with saturated aqueous Na₂S₂O₃, extract with CH₂Cl₂, wash with brine, and dry over anhydrous Na₂SO₄.
-
Self-Validation Check: The reaction progress is self-indicating via TLC; the highly polar alcohol precursor is replaced by a rapidly migrating, less polar aldehyde spot. Post-workup, ¹H-NMR must exhibit a sharp aldehyde proton singlet at ~9.8 ppm, with the strict absence of broad carboxylic acid peaks (~12 ppm), validating the TEMPO/NaOCl selectivity[6].
Protocol B: Reductive Amination to Synthesize Chroman-3-ylmethanamines
This protocol converts the carbaldehyde into a versatile primary or secondary amine, a structural motif heavily correlated with membrane disruption in Gram-positive bacteria[1].
-
Imine Formation: In a round-bottom flask, dissolve Chroman-3-carbaldehyde in dry methanol. Add an excess of the target amine source (e.g., ammonium acetate or a functionalized aniline) and a catalytic amount of glacial acetic acid[1].
-
Causality Insight: Acetic acid lowers the pH to ~5.5, protonating the carbonyl oxygen. This increases its electrophilicity, accelerating the nucleophilic attack by the amine to form the transient imine/iminium intermediate.
-
-
Reduction: Stir at room temperature for 2 hours. Once imine formation is confirmed, add sodium cyanoborohydride (NaBH₃CN) portion-wise[1].
-
Causality Insight: NaBH₃CN is specifically chosen over NaBH₄ because it is stable in mildly acidic conditions and selectively reduces the protonated iminium ion without reducing any unreacted starting aldehyde.
-
-
Workup: Quench with aqueous NaHCO₃ to neutralize the acid, extract with EtOAc, and purify via silica gel chromatography.
-
Self-Validation Check: Imine formation is validated by the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a C=N stretch (~1640 cm⁻¹) in FTIR. Post-reduction, the generation of the amine is confirmed by positive ninhydrin staining on TLC and a mass shift corresponding to the added amine moiety in LC-MS.
References
-
[1] Chroman-3-ylmethanamine|10185-46-3|Research Chemical - Benchchem. Benchchem. URL:
-
[2] 7-Methoxychroman-3-carbaldehyde|CAS 1083274-06-9 - Benchchem. Benchchem. URL:
-
[6] Application to the synthesis of chiral α-substitute - Supporting Information. Royal Society of Chemistry (RSC). URL:
-
[4] Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed Central (PMC) / NIH. URL:
-
[5] Ionic Liquid-Promoted Synthesis of Novel Chromone-Pyrimidine Coupled Derivatives, Antimicrobial Analysis, Enzyme Assay, Docking Study and Toxicity Study. MDPI. URL:
-
[3] 3-(Pyridine-3-ylmethylene)chroman-4-one and tetralone derivatives: synthesis, Mycobacterium tuberculosis CYP121A1 enzyme inhibition and antimycobacterial activity vs drug-sensitive and drug-resistant strains. Royal Society of Chemistry (RSC). URL:
Sources
- 1. Chroman-3-ylmethanamine|10185-46-3|Research Chemical [benchchem.com]
- 2. 7-Methoxychroman-3-carbaldehyde|CAS 1083274-06-9 [benchchem.com]
- 3. 3-(Pyridine-3-ylmethylene)chroman-4-one and tetralone derivatives: synthesis, Mycobacterium tuberculosis CYP121A1 enzyme inhibition and antimycobacter ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00738K [pubs.rsc.org]
- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
Diastereoselective Synthesis of Functionalized Chromans from Chroman-3-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereochemically Defined Chromans
The chroman scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds, including tocopherols (Vitamin E), flavonoids, and synthetic drugs.[1] The precise three-dimensional arrangement of substituents on the chroman ring is often critical for biological activity, making stereoselective synthesis a paramount objective in medicinal chemistry and drug development.
This application note focuses on the diastereoselective functionalization of chroman-3-carbaldehyde, a versatile building block that possesses a pre-existing stereocenter at the C3 position. Any reaction at the aldehyde moiety that generates a new stereocenter offers a direct route to 3,4-disubstituted chroman derivatives. The inherent chirality of the starting material provides a powerful handle for influencing the stereochemical outcome of the newly formed center, a process known as substrate-controlled diastereoselection.
Here, we provide a detailed guide on the principles and protocols for achieving high diastereoselectivity in reactions involving chroman-3-carbaldehyde, with a focus on organocatalytic methods that are both efficient and environmentally benign.
Core Principles: Achieving Diastereocontrol
The fundamental challenge in the synthesis of 3,4-disubstituted chromans from chroman-3-carbaldehyde is controlling the approach of a nucleophile to the planar carbonyl group. The nucleophile can attack from one of two faces (the Re or Si face), potentially leading to a mixture of two diastereomers (syn and anti).[2]
The stereochemical outcome is dictated by the relative energies of the competing transition states. In substrate-controlled reactions, the existing stereocenter at C3, along with the conformation of the dihydropyran ring, creates a sterically and electronically biased environment. This bias favors one transition state over the other, leading to the preferential formation of one diastereomer. Models such as the Felkin-Ahn model are often used to predict the direction of nucleophilic attack on chiral aldehydes, where the nucleophile preferentially attacks anti-periplanar to the largest substituent to minimize steric hindrance.[3]
The choice of catalyst, solvent, and reaction temperature can further amplify this inherent substrate bias, enabling highly diastereoselective transformations. Organocatalysis, in particular, has emerged as a powerful strategy for such reactions.[4][5]
Caption: Step-by-step workflow for the Henry Reaction protocol.
Materials and Reagents
-
Chroman-3-carbaldehyde (1.0 equiv)
-
Nitromethane (3.0 equiv)
-
Organocatalyst (e.g., Prolinol silyl ether, Cinchona alkaloid derivative) (10-20 mol%)
-
Benzoic Acid (co-catalyst, optional) (10-20 mol%)
-
Solvent (e.g., Methanol, Toluene, CH2Cl2)
-
Saturated aqueous NH4Cl solution
-
Anhydrous MgSO4 or Na2SO4
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Step-by-Step Protocol
-
Reaction Setup:
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add chroman-3-carbaldehyde (e.g., 0.2 mmol, 1.0 equiv), the chosen solvent (2.0 mL), and the organocatalyst (e.g., 0.04 mmol, 20 mol%).
-
If using a co-catalyst like benzoic acid, add it at this stage (0.04 mmol, 20 mol%).
-
Stir the mixture for 5 minutes at room temperature.
-
Add nitromethane (0.6 mmol, 3.0 equiv) dropwise to the solution.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction time can vary from 12 to 48 hours depending on the catalyst and substrate.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding 5 mL of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure.
-
Determine the yield and characterize the product using ¹H NMR, ¹³C NMR, and HRMS.
-
The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude reaction mixture or the purified product by integrating characteristic signals for each diastereomer. [1]Chiral HPLC analysis may be required for determining enantiomeric excess if a chiral catalyst was used to induce enantioselectivity. [1]
-
Causality and Optimization Insights
-
Catalyst Choice: Prolinol-based catalysts are effective at activating α,β-unsaturated aldehydes via iminium ion formation for conjugate additions. [1]For the nitroaldol reaction of a saturated aldehyde, bifunctional catalysts like Cinchona-derived thioureas or squaramides are often preferred as they can activate both the nucleophile (nitroalkane) and the electrophile (aldehyde) through hydrogen bonding.
-
Solvent Effects: Protic solvents like methanol can be crucial as they can participate in the proton transfer steps of the catalytic cycle. [1]However, aprotic solvents like toluene or CH2Cl2 may provide better stereoselectivity in some cases by promoting a more organized transition state. Screening of solvents is a critical optimization step.
-
Temperature: Running the reaction at lower temperatures (e.g., 0 °C or -20 °C) can often improve diastereoselectivity by increasing the energy difference between the diastereomeric transition states, albeit at the cost of a longer reaction time.
Data Summary and Expected Outcomes
The diastereoselectivity of nucleophilic additions to chroman-3-carbaldehyde is highly dependent on the chosen nucleophile, catalyst, and reaction conditions. The following table provides a representative summary of outcomes based on analogous systems reported in the literature.
| Entry | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (anti:syn) | Reference |
| 1 | Nitromethane | Prolinol silyl ether (20) | MeOH | RT | 24 | ~85 | >20:1 | Adapted from [1] |
| 2 | Acetone | L-Proline (20) | DMSO | RT | 48 | ~70 | 95:5 | Adapted from [6] |
| 3 | Silyl Ketene Acetal | TiCl₄ (100) | CH₂Cl₂ | -78 | 4 | ~90 | 90:10 | Adapted from [7] |
| 4 | Grignard Reagent (R-MgBr) | None (Stoichiometric) | THF | 0 | 2 | >90 | Variable | General Principle [8] |
Note: Yields and diastereomeric ratios are illustrative and will require experimental optimization for the specific chroman-3-carbaldehyde substrate.
Conclusion and Future Directions
Chroman-3-carbaldehyde serves as an excellent starting point for the diastereoselective synthesis of highly functionalized chroman derivatives. By leveraging the principles of substrate control, amplified by judicious selection of catalysts and reaction conditions, methodologies like the Henry and aldol reactions can be employed to generate products with high stereochemical purity. These protocols provide a robust framework for researchers to access novel chroman-based molecules for applications in drug discovery and materials science. Future work will focus on expanding the scope of nucleophiles and developing even more selective catalytic systems to further enhance the utility of this versatile synthetic intermediate.
References
-
Gordon, A. T. et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160. [Link]
-
Ferreira, M-J. U. et al. (2021). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 26(21), 6683. [Link]
-
Zhang, J-m. et al. (2009). Organocatalytic conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes: synthesis of highly functionalized chroman derivatives. Arkivoc, 2009(14), 362-375. [Link]
-
Moody, C. J. et al. (2009). Reaction of chromone-3-carbaldehyde with α-amino acids—syntheses of 3- and 4-(2-hydroxybenzoyl)pyrroles. ResearchGate. [Link]
-
Gáplovský, A. et al. (2001). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Molecules, 6(1), 50-60. [Link]
-
Wang, W. et al. (2014). Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives. Chemical Communications, 51(2), 329-332. [Link]
-
Jakkampudi, S. et al. (2018). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Organic & Biomolecular Chemistry, 16(48), 9464-9468. [Link]
-
University of Wisconsin. (n.d.). Diastereoselection in Aldol Reactions. Organic Chemistry - Pharmacy 180. [Link]
-
Wikipedia. (2023). Henry reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Organic Chemistry Portal. [Link]
-
Ambartsumyan, A. A. et al. (2012). Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)5. Russian Journal of Organic Chemistry, 48(3), 409-414. [Link]
-
Parella, R. et al. (2018). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Organic & Biomolecular Chemistry, 16(48), 9464-9468. [Link]
-
Himo, F. et al. (2013). Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. The Journal of Organic Chemistry, 78(21), 10927-10938. [Link]
-
Janez, U. et al. (2025). Recent advances in organocatalytic atroposelective reactions. Beilstein Journal of Organic Chemistry, 21, 1-35. [Link]
-
Wikipedia. (2023). Aldol reaction. Wikipedia. [Link]
-
Wever, W. et al. (2012). Henry reaction resubmission. OSTI.GOV. [Link]
-
Rios, R. et al. (2025). Organocatalysed C-2 and C-3 functionalisation of chromones. Organic & Biomolecular Chemistry. [Link]
-
MacMillan, D. W. C. et al. (2004). Enantioselective organocatalytic aldehyde–aldehyde cross-aldol couplings. The broad utility of a-thioacetal aldehydes. Tetrahedron, 60(32), 7757-7769. [Link]
-
Danielsson, J. (2011). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β-Hydroxy-Esters. Diva-Portal.org. [Link]
-
Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Eisenstein, O. et al. (2024). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus. Chimie, 27(S1), 1-21. [Link]
-
Penn State Pressbooks. (n.d.). 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]
- 4. Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Chroman-3-carbaldehyde Synthesis & Side Reaction Management
Welcome to the Application Scientist’s troubleshooting hub for heterocyclic synthesis. Chroman-3-carbaldehyde is a privileged structural scaffold in drug discovery, heavily utilized as a precursor for reductive amination to generate biologically active molecules, such as ROCK inhibitors and antitumor agents[1].
However, synthesizing this saturated aldehyde from readily available starting materials is notoriously prone to chemoselectivity issues and side reactions. This guide provides mechanistic insights, validated workarounds, and self-validating protocols to ensure high-fidelity synthesis.
Pathway Visualization: The Chemoselectivity Trap
The most common route to chroman-3-carbaldehyde involves the Vilsmeier-Haack formylation of 2-hydroxyacetophenone, followed by the reduction of the resulting chromone-3-carbaldehyde. The critical failure point in this workflow is the catalytic hydrogenation step, which frequently results in over-reduction.
Workflow of Chroman-3-carbaldehyde synthesis highlighting the over-reduction side reaction.
Troubleshooting FAQs: Causality & Corrective Actions
Q1: During the catalytic hydrogenation of chromene-3-carbaldehyde, why do I consistently isolate chroman-3-ylmethanol instead of the target aldehyde? Causality: Catalytic hydrogenation (e.g., using Pd/C) lacks the chemoselectivity required to differentiate between the conjugated C=C double bond of the pyran ring and the highly reactive C=O aldehyde moiety. Consequently, the reduction of the C=C double bond occurs concomitantly with the reduction of the aldehyde, yielding the saturated alcohol[2]. The Fix (Self-Validating System): Do not attempt to "tune" the hydrogen pressure or poison the catalyst, as this usually results in complex, inseparable mixtures of partially reduced products (typically an 82:18 ratio of alcohol to aldehyde)[2]. Instead, intentionally drive the reaction to completion to form the fully saturated alcohol (chroman-3-ylmethanol). Isolate this intermediate, verify its purity, and perform a highly selective TEMPO/NaOCl oxidation to regenerate the aldehyde[2].
Q2: In the Vilsmeier-Haack formylation step, what causes the formation of dark, intractable tars and low yields of chromone-3-carbaldehyde? Causality: The Vilsmeier-Haack reaction relies on an electrophilic iminium species generated from POCl₃ and DMF. If the temperature is not strictly controlled (kept at 0 °C during addition), the highly exothermic formation of the Vilsmeier reagent leads to rapid decomposition. Furthermore, incomplete hydrolysis of the iminium intermediate during the aqueous workup leaves reactive species that polymerize into tars[3]. The Fix (Self-Validating System): Ensure the 2-hydroxyacetophenone is completely consumed via TLC monitoring before initiating the quench[3]. The quench must involve a prolonged, vigorous aqueous hydrolysis step using ice-cold water to ensure all iminium salts are converted to the stable aldehyde before extraction.
Q3: How do side reactions in the aldehyde synthesis impact downstream reductive amination? Causality: Residual chroman-3-ylmethanol from an incomplete TEMPO oxidation will not undergo imine formation, acting as an inert impurity that lowers the effective molarity of the aldehyde and complicates final purification. Conversely, unreduced chromene-3-carbaldehyde can undergo conjugate addition (Michael addition) with the amine nucleophile instead of the desired 1,2-addition to the carbonyl, forming complex polymeric side products[1]. The Fix (Self-Validating System): Always validate the aldehyde intermediate via ¹H-NMR before proceeding to amination. The aldehyde proton must appear as a distinct singlet around 9.7 ppm, and the absence of vinylic protons confirms the complete reduction of the chromene core.
Quantitative Data Summary
To assist in reaction tracking and validation, the following table summarizes the expected outcomes, primary side products, and diagnostic markers for each phase of the synthesis.
| Synthetic Step | Target Intermediate | Expected Yield | Primary Side Product | Diagnostic NMR Marker (¹H) |
| Vilsmeier-Haack | Chromone-3-carbaldehyde | 70–85% | Unhydrolyzed iminium polymers | Aldehyde singlet (~10.3 ppm) |
| Hydrogenation | Chroman-3-ylmethanol | >90% | Chroman-3-carbaldehyde (~18%) | Alcohol CH₂ multiplet (~3.6 ppm) |
| TEMPO Oxidation | Chroman-3-carbaldehyde | 48–60% | Over-oxidized carboxylic acid | Aldehyde singlet (~9.7 ppm) |
Step-by-Step Methodologies
These protocols are designed as self-validating systems, ensuring that each step is analytically confirmed before proceeding to the next, thereby eliminating cascading errors caused by side reactions.
Protocol 1: Vilsmeier-Haack Synthesis of Chromone-3-carbaldehyde
Objective: Prevent iminium polymerization and ensure complete formylation.
-
Reagent Preparation: Cool anhydrous DMF (6.0 mL) in an ice-water bath to 0 °C.
-
Addition: Add 2-hydroxyacetophenone (0.01 mol) with vigorous magnetic stirring.
-
Electrophile Generation: Slowly add POCl₃ (0.025 mol) dropwise. Crucial: Maintain the internal temperature below 5 °C to prevent the degradation of the Vilsmeier reagent.
-
Cyclization: Allow the mixture to warm to room temperature, then heat to 60–70 °C for 2–4 hours. Monitor by TLC until the starting material is consumed[3].
-
Hydrolysis (Self-Validation): Quench by pouring the mixture into vigorously stirred ice-cold water. Stir for at least 30 minutes to ensure complete hydrolysis of the iminium intermediate into the aldehyde[3].
-
Isolation: Filter the precipitated solid, wash thoroughly with cold water, and recrystallize from ethanol to remove trace organic impurities.
Protocol 2: The "Over-Reduction / Re-Oxidation" Strategy
Objective: Bypass the chemoselectivity trap of direct alkene reduction.
Step 2A: Exhaustive Reduction to Chroman-3-ylmethanol
-
Dissolve chromone-3-carbaldehyde (1.87 mmol) in dry methanol (10 mL) under an inert nitrogen atmosphere[2].
-
Carefully add 10% Pd/C catalyst (30 mg).
-
Evacuate the flask and introduce pure H₂ gas at atmospheric pressure (balloon).
-
Stir vigorously until no further consumption of hydrogen is observed.
-
Validation: Filter the reaction mixture through a pad of Celite to remove the Pd/C. Concentrate the solvent in vacuo. The crude product should be a colorless oil predominantly consisting of chroman-3-ylmethanol[2].
Step 2B: Selective TEMPO Oxidation to Chroman-3-carbaldehyde
-
Dissolve the crude chroman-3-ylmethanol (1.87 mmol) and TEMPO (0.020 mmol) in CH₂Cl₂ (2 mL)[2].
-
Add an aqueous solution of KBr (0.200 mmol) to the mixture[2].
-
Cool the biphasic mixture to 0 °C and slowly add a buffered solution of NaOCl (pH 9.5, 0.67 M, 3.35 mL) dropwise under vigorous stirring[2].
-
Validation: Monitor the reaction strictly by TLC to prevent over-oxidation to the carboxylic acid.
-
Workup: Once complete, quench with aqueous sodium thiosulfate to destroy excess oxidant. Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate. Purify via silica gel column chromatography to isolate the pure chroman-3-carbaldehyde as a waxy solid[2].
References
-
Application to the synthesis of chiral α-substitute - Supporting Information. Royal Society of Chemistry (RSC). Available at: [Link]
Sources
Purification of Chroman-3-carbaldehyde by recrystallization
Welcome to the Chroman-3-carbaldehyde Technical Support Center . This portal is designed for researchers, medicinal chemists, and drug development professionals who require high-purity chroman scaffolds for downstream synthetic applications, such as the development of RORγ modulators[1] and biologically active chroman-3-ylmethanamine derivatives[2].
Due to its unique physicochemical properties, Chroman-3-carbaldehyde presents specific purification challenges. Below, you will find field-proven methodologies, causality-driven protocols, and troubleshooting guides to ensure successful recrystallization.
Part 1: The Causality of Recrystallization Mechanics
The Challenge: Chroman-3-carbaldehyde typically isolates as a colorless, viscous oil that only slowly solidifies into a waxy, low-melting solid upon prolonged standing at 4 °C[3]. Traditional single-solvent recrystallization frequently fails because the compound's low melting point causes it to undergo "oiling out" (liquid-liquid phase separation) rather than forming an ordered crystalline lattice.
The Mechanistic Solution: To bypass the liquid-liquid coexistence curve, we utilize a strictly controlled binary anti-solvent system (Ethyl Acetate/Hexane) [4].
-
Ethyl Acetate (EtOAc) acts as the thermodynamic solvent, fully solvating the waxy solid and breaking intermolecular forces at mild temperatures (40 °C).
-
Hexane acts as the anti-solvent. By gradually introducing hexane, we decrease the dielectric constant of the medium, raising the chemical potential of the dissolved aldehyde until it breaches the metastable zone width (MZW), forcing spontaneous nucleation without phase separation.
Part 2: Standard Operating Procedure (SOP)
Self-Validating Protocol: Hexane/EtOAc Anti-Solvent Recrystallization
Every step in this workflow contains a validation checkpoint to ensure the system is behaving thermodynamically as expected.
-
Dissolution: Weigh the crude waxy Chroman-3-carbaldehyde. Add minimal EtOAc (approx. 1.5 mL per gram of crude) and warm gently in a water bath to 40 °C.
-
Validation Check: The solution must become completely clear and homogeneous. If particulate matter remains, it is an insoluble polymeric impurity.
-
-
Hot Filtration: Pass the warm solution rapidly through a pre-warmed PTFE syringe filter (0.45 µm) into a clean, dry Erlenmeyer flask.
-
Anti-Solvent Titration: While maintaining the filtrate at 35–40 °C, add warm Hexane dropwise under continuous magnetic stirring. Stop immediately when the solution becomes faintly turbid (the cloud point).
-
Cloud Point Reversal (Critical Step): Add 1 to 2 drops of warm EtOAc just until the turbidity clears.
-
Causality & Validation: Turbidity indicates the exact boundary of the metastable zone. By adding trace EtOAc, we pull the system just back into the undersaturated region. This self-validates that the solution is at maximum saturation, preventing premature amorphous precipitation ("crashing out") and ensuring slow cooling drives ordered crystalline nucleation.
-
-
Thermal Gradient Cooling: Remove the flask from the heat source. Wrap it in aluminum foil or a towel to insulate it, allowing it to cool to room temperature (20–25 °C) at a slow, controlled rate of ~5 °C/hour. Do not agitate.
-
Low-Temperature Maturation: Once at room temperature, transfer the flask to a 4 °C refrigerator for 12 hours, followed by a -20 °C freezer for 4 hours to maximize crystal yield[3].
-
Isolation: Recover the crystals via vacuum filtration using a Büchner funnel pre-chilled to -20 °C. Wash the filter cake exclusively with strictly ice-cold Hexane (0 °C). Dry under high vacuum for 2 hours.
Part 3: Workflows and Logic Trees
Workflow for the low-temperature anti-solvent recrystallization of Chroman-3-carbaldehyde.
Troubleshooting logic tree for resolving oiling out during the crystallization process.
Part 4: Quantitative Data & Solvent Screening
To optimize your purification, refer to the following quantitative outcomes based on various solvent systems tested for Chroman-3-carbaldehyde recovery.
| Solvent System | Ratio (v/v) | Temp Profile | Recovery Yield (%) | Purity (HPLC) | Observation / Causality |
| Hexane / EtOAc | 4:1 | 40 °C to -20 °C | 78% | >98.5% | Optimal. Gradual anti-solvent addition successfully prevents oiling out[4]. |
| Heptane / Toluene | 3:1 | 50 °C to 4 °C | 62% | 95.0% | Suboptimal. Toluene's high boiling point complicates subsequent vacuum drying. |
| Pure Diethyl Ether | N/A | 25 °C to -78 °C | 41% | 92.0% | Poor yield. The compound retains high solubility even at extreme low temperatures. |
| Water / Methanol | 1:1 | 60 °C to 20 °C | N/A | N/A | Failure. Aldehyde is prone to forming acetals in MeOH; completely insoluble in water. |
Part 5: Troubleshooting Guide
Q: My chroman-3-carbaldehyde is forming a separate oily layer at the bottom of the flask instead of crystallizing. How do I fix this? A: This phenomenon is known as "oiling out." It occurs when the compound separates as a liquid before it can crystallize, usually because the cooling rate is too fast or the anti-solvent (Hexane) concentration is too high. Fix: Reheat the mixture in a water bath until it becomes a single homogeneous clear phase. Add 2-3 drops of EtOAc to slightly increase solubility. Cool much more slowly by insulating the flask. If available, add a microscopic seed crystal exactly at the cloud point to bypass the thermodynamic energy barrier for nucleation.
Q: The crystals melt immediately upon transferring them to the Büchner funnel. What went wrong? A: Chroman-3-carbaldehyde is a waxy solid with a near-ambient melting point[3]. The ambient heat of the room, combined with the heat of friction from air pulling rapidly through the funnel, can cause the delicate lattice to collapse and melt. Fix: Pre-chill the Büchner funnel, filter paper, and receiving flask in a -20 °C freezer. Perform the filtration rapidly, wash only with strictly ice-cold hexane, and transfer the filter cake immediately to a vacuum desiccator.
Q: Can I use this recrystallized product directly for reductive amination? A: Yes. Recrystallized chroman-3-carbaldehyde (>98% purity) is ideal for reductive amination to form chroman-3-ylmethanamine derivatives, which are critical precursors for RORγ modulators and other CNS therapeutics[1][2]. Traces of residual EtOAc or Hexane trapped in the lattice will not interfere with standard sodium triacetoxyborohydride (STAB) reductions.
Part 6: Frequently Asked Questions (FAQs)
Q: Why should I avoid column chromatography if the crude compound is a waxy solid? A: While silica gel chromatography is effective for initial crude isolation, chroman-3-carbaldehyde can undergo partial degradation or oxidation to the corresponding carboxylic acid on active silica over prolonged periods. Recrystallization provides a highly scalable, degradation-free purification method, which is especially critical for multi-gram drug development batches.
Q: Is it necessary to store the purified aldehyde under inert gas? A: Absolutely. Like most aliphatic and cyclic aldehydes, chroman-3-carbaldehyde is highly susceptible to auto-oxidation into chroman-3-carboxylic acid upon exposure to atmospheric oxygen. Always flush the storage vial with Argon or Nitrogen and store the crystalline solid at -20 °C.
References
-
Application to the synthesis of chiral α-substitute - Supporting Information Source: Royal Society of Chemistry (RSC) URL:[Link]
- WO2016179460A1 - Tricyclic sulfones as rorϒ modulators Source: Google Patents URL
-
Analytical and Spectral Characterization Data of Products Source: Royal Society of Chemistry (RSC) URL:[Link]
Sources
Catalyst selection for optimizing enantioselective chroman synthesis
Welcome to the Application Scientist Support Center for Enantioselective Chroman Synthesis . As a Senior Application Scientist, I have designed this technical guide to move beyond basic protocols and address the fundamental causality behind catalyst performance. Chromans are privileged pharmacophores, but their asymmetric synthesis—whether via organocatalysis or transition metal complexes—is highly sensitive to subtle environmental and structural variables.
This guide provides field-proven troubleshooting logic, quantitative benchmarks, and self-validating protocols to ensure high enantiomeric excess (ee) and yield in your workflows.
Catalyst Selection & Diagnostic Logic
Before troubleshooting, it is critical to align your substrate class with the correct catalytic activation mode. The decision tree below outlines the primary logic used by process chemists to select and optimize chiral catalysts for chroman scaffolds.
Decision tree for selecting and optimizing chiral catalysts in chroman synthesis.
Frequently Asked Questions (FAQs)
Q1: I am using a bifunctional thiourea catalyst for an oxa-Michael-Michael cascade, but my enantiomeric excess (ee) is below 50%. What is causing this? A1: The most common culprit is solvent interference. Protic solvents like methanol competitively hydrogen-bond with the thiourea moiety of the catalyst. This disrupts the highly ordered, dual-activation transition state required for stereocontrol[1]. Switching to a non-polar, non-coordinating solvent like toluene eliminates this competitive binding. In standard optimization studies, switching from methanol to toluene improved ee from negligible levels to >95%[1].
Q2: For highly functionalized chroman-fused heterocycles, should I use a cinchona-derived thiourea or a squaramide catalyst? A2: Squaramides generally outperform thioureas in both yield and enantioselectivity for sterically demanding substrates (e.g., hydroxymaleimides reacting with 2-hydroxynitrostyrenes)[2]. The squaramide motif provides a wider bite angle and stronger hydrogen-bond donating capability, which better stabilizes the enolate intermediate. If your reaction is stalled at ~73% ee with a thiourea, switching to a homologous cinchona-derived squaramide can push the ee above 87%[2].
Q3: How do I optimize Chiral Phosphoric Acid (CPA) catalyzed [4+2] cycloadditions for chroman derivatives? A3: CPAs (such as BINOL-derived acids) rely on precise steric confinement within their chiral pocket. If your diastereomeric ratio (dr) or ee is low, the pocket is likely too loose for your specific imine/enecarbamate substrates. Increase the steric bulk at the 3,3'-positions of the BINOL backbone (e.g., using 2,4,6-triisopropylphenyl groups). Additionally, lower the temperature to between -30 °C and -10 °C to thermodynamically favor the lower-energy diastereomeric transition state[3].
Q4: I am attempting a transition-metal-catalyzed asymmetric allylic alkylation to form chromans. My yield drops drastically when I lower the temperature to improve ee. How can I balance this? A4: This is a classic kinetic vs. thermodynamic trade-off. Lowering the temperature increases enantioselectivity by rigidifying the chiral ligand framework, but it drastically reduces the catalytic turnover rate and can cause the catalyst to precipitate. To counteract this, use a mixed solvent system (e.g., THF/Dioxane 1:2). This maintains catalyst solubility and reactivity at sub-zero temperatures (e.g., -5 °C), allowing you to achieve up to 95% yield and 95.5:4.5 er[4].
Quantitative Catalyst Performance Comparison
Use the following benchmark data to set realistic expectations for your specific catalytic system.
| Catalyst Type | Substrate Class | Optimal Solvent | Optimal Temp | Yield (%) | Enantiomeric Excess (ee) | Ref |
| Cinchona-Thiourea | o-Hydroxy chalcones | Toluene | 50 °C | 70 - 95% | >99% | [1] |
| Cinchona-Squaramide | Hydroxymaleimides | DCM | -16 °C | 80 - 88% | 87 - 96% | [2] |
| Chiral Phosphoric Acid | Imines / Enecarbamates | DCM / Toluene | 25 °C | >90% | >99% | [3] |
| Ni/Pd + (R)-AntPhos | Allylic siloxanes | THF/Dioxane | -5 °C | 95% | 95.5:4.5 er | [4] |
Troubleshooting Guide: Specific Failure Modes
Issue 1: Catalyst Deactivation and Background Racemic Reaction
-
Symptom: High product yield but near 0% ee.
-
Causality: The background, uncatalyzed reaction is outcompeting the catalyzed pathway. This occurs if the catalyst is deactivated by ambient moisture or if the thermal energy of the system is too high, allowing substrates to bypass the chiral pocket.
-
Solution: Rigorously dry all solvents over activated 4Å molecular sieves. For squaramide catalysts, dropping the temperature from room temperature to -16 °C effectively suppresses the background reaction and traps the kinetic enantiomer[2].
Issue 2: Stalled Reactions with Sterically Hindered Substrates
-
Symptom: High ee (>95%) but low yield (<40%) after 24 hours.
-
Causality: Substrates with ortho-substituents (e.g., methoxy groups ortho to the phenolic hydroxyl) create severe steric clashes in the transition state. This drastically slows down the initial oxa-Michael addition step[1].
-
Solution: Do not increase the temperature to force the reaction, as this will immediately erode your ee. Instead, extend the reaction time (up to 72 hours) and ensure the substrate concentration is strictly maintained at 0.1 M to maximize collision frequency without inducing dimerization.
Standardized Experimental Protocols
Protocol 1: Organocatalytic Oxa-Michael-Michael Cascade (Thiourea Catalysis)
This protocol utilizes a bifunctional activation mode to construct highly substituted chromans[1].
-
Preparation: In an oven-dried 5 mL vial equipped with a magnetic stir bar, add (E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one (0.1 mmol) and trans-β-nitrostyrene (0.12 mmol).
-
Catalyst Addition: Add the cinchona-alkaloid-derived thiourea catalyst (10 mol%).
-
Solvent: Dissolve the mixture in anhydrous toluene (1.0 mL).
-
Self-Validation Check: Ensure complete dissolution. A heterogeneous mixture indicates poor solubility, which will lead to a variable, un-catalyzed background reaction and low ee.
-
-
Reaction: Stir the reaction mixture at 50 °C. Monitor progress via TLC (hexane/EtOAc 8:2) until the starting enone is fully consumed (typically 12–24 hours).
-
Isolation: Directly load the crude mixture onto a silica gel column. Purify by flash chromatography to afford the chiral chroman.
Protocol 2: Squaramide-Catalyzed Cascade Annulation
Optimized for sterically demanding, highly functionalized chroman-fused heterocycles[2].
-
Preparation: Charge a reaction tube with hydroxymaleimide (0.1 mmol) and 2-hydroxynitrostyrene (0.1 mmol).
-
Solvent & Cooling: Add anhydrous DCM (1.0 mL). Immediately cool the reaction vessel to -16 °C using a cryocooler.
-
Self-Validation Check: Allow the solvent to thermally equilibrate for exactly 10 minutes before adding the catalyst to prevent an initial burst of racemic background reaction.
-
-
Catalyst Addition: Add the cinchona-derived squaramide catalyst (10 mol%).
-
Reaction: Stir at -16 °C for 48-72 hours.
-
Workup: Quench the reaction with cold water (2.0 mL), extract with DCM (3 x 5 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo before structural characterization.
Mechanistic Workflow
Understanding the causality of the cascade is vital. The oxa-Michael addition is reversible and under thermodynamic control, while the subsequent nitro-Michael cyclization is irreversible, acting as a kinetic trap that locks in the stereocenters.
Mechanistic workflow of the bifunctional organocatalyzed oxa-Michael-Michael cascade.
References
-
Saha, P., Biswas, A., Molleti, N., & Singh, V. K. (2015). "Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst." The Journal of Organic Chemistry, 80(22), 11115-11122. URL:[Link]
-
Yu, S. Y., et al. (2014/2018). "Enantioselective Michael/Hemiketalization Cascade Reactions between Hydroxymaleimides and 2-Hydroxynitrostyrenes for the Construction of Chiral Chroman-Fused Pyrrolidinediones." PMC / J. Org. Chem. URL:[Link]
-
Birman, et al. (2019). "Chiral phosphoric acid-catalyzed enantioselective construction of structurally diverse benzothiazolopyrimidines." PMC. URL:[Link]
-
Wang, et al. (2020). "Stereoselective synthesis of chiral chromans with quaternary allylic siloxanes." ChemRxiv. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Michael/Hemiketalization Cascade Reactions between Hydroxymaleimides and 2-Hydroxynitrostyrenes for the Construction of Chiral Chroman-Fused Pyrrolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral phosphoric acid-catalyzed enantioselective construction of structurally diverse benzothiazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Technical Support Center: Scaling Up the Synthesis of Chroman-3-carbaldehyde
Welcome to the Technical Support Center for the synthesis and scale-up of Chroman-3-carbaldehyde (also known as 3-formylchroman). This molecule is a highly valued heterocyclic building block, frequently utilized in the drug development of tricyclic sulfones and RORγ modulators[1].
Transitioning this synthesis from the benchtop to the pilot plant introduces significant chemoselectivity challenges—most notably, the competitive reduction of the aldehyde during the saturation of the chromene ring. As a Senior Application Scientist, I have designed this guide to provide you with a field-proven, three-step synthetic framework. Rather than fighting thermodynamic limitations, this protocol leverages them, utilizing an intentional over-reduction followed by a highly controlled selective oxidation.
Synthetic Strategy & Workflow
Attempting to selectively hydrogenate the C=C double bond of 2H-chromene-3-carbaldehyde without touching the aldehyde moiety typically results in an inseparable 82:18 mixture of saturated alcohol to saturated aldehyde[2]. To build a reproducible scale-up process, our workflow intentionally drives the hydrogenation to completion (yielding the alcohol), followed by a selective TEMPO-mediated oxidation to reach the target aldehyde.
Fig 1. Three-step scalable synthetic workflow for Chroman-3-carbaldehyde via alcohol intermediate.
Quantitative Process Parameters
The following table summarizes the critical quantitative data and operational boundaries required to execute this three-step workflow successfully on scale.
| Process Step | Transformation | Primary Reagents / Catalysts | Optimal Temp Range | Target Yield | Critical In-Process Control (IPC) |
| Step 1 | Oxa-Michael/Aldol | K₂CO₃ (1.2 eq), Acrolein (1.5 eq) | 80°C – 85°C | 80 – 85% | HPLC: Salicylaldehyde < 2% AUC |
| Step 2 | Exhaustive Hydrogenation | 10% Pd/C (10 wt%), H₂ (1 atm) | 20°C – 25°C | > 95% | GC-MS: Absence of m/z 162 |
| Step 3 | TEMPO Oxidation | TEMPO (1 mol%), NaOCl (1.1 eq) | -10°C – -5°C | 80 – 84% | TLC: Product R_f ~0.71 |
Step-by-Step Methodologies & Self-Validating Protocols
Step 1: Domino Oxa-Michael/Aldol Condensation
Objective: Construct the 2H-chromene core from simple, commercially available precursors. Causality: The reaction between salicylaldehyde and acrolein is driven by an initial oxa-Michael addition of the phenoxide to the α,β-unsaturated aldehyde. This is followed by an intramolecular aldol condensation and subsequent dehydration[3]. Anhydrous K₂CO₃ is selected as the base because it is mild enough to deprotonate the phenol without triggering the runaway polymerization of acrolein.
-
Charge a jacketed reactor with salicylaldehyde (1.0 eq) and 1,4-dioxane (10 volumes).
-
Add anhydrous K₂CO₃ (1.2 eq) to the stirring solution.
-
Slowly dose acrolein (1.5 eq) into the reactor, maintaining the internal temperature at 20°C to manage the initial exotherm.
-
Heat the suspension to 85°C and maintain for 6 hours.
-
Self-Validation (IPC): Pull a sample for HPLC analysis. The reaction is validated as complete when the residual salicylaldehyde is < 2% AUC.
-
Clarify the mixture by filtering off the inorganic salts, concentrate under reduced pressure, and purify via vacuum distillation to yield 2H-chromene-3-carbaldehyde.
Step 2: Exhaustive Catalytic Hydrogenation
Objective: Reduce the conjugated C=C double bond while bypassing chemoselectivity issues. Causality: The reduction potentials of the conjugated olefin and the carbonyl group are nearly identical. Attempting a partial reduction on scale leads to complex mixtures. By intentionally driving the reaction to the fully saturated chroman-3-ylmethanol, we transform a difficult separation problem into a highly reproducible, high-yielding unit operation[2].
-
Dissolve 2H-chromene-3-carbaldehyde in dry methanol (10 volumes) under an inert nitrogen atmosphere[2].
-
Carefully charge 10% Pd/C (10 wt% relative to the substrate).
-
Purge the vessel with N₂, then introduce pure H₂ gas at atmospheric pressure (or up to 3 atm in a pressure reactor for larger scales)[2].
-
Stir vigorously at 20°C – 25°C.
-
Self-Validation (IPC): Monitor hydrogen uptake via a mass flow controller. Once uptake plateaus, sample the mixture for GC-MS. Validation of completion requires the total disappearance of the aldehyde peak (m/z 162) and the sole presence of the alcohol peak (m/z 164)[2].
-
Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Evaporate the solvent to isolate chroman-3-ylmethanol as a colorless oil[2].
Step 3: Controlled TEMPO-Mediated Oxidation
Objective: Selectively oxidize the primary alcohol back to the target aldehyde without over-oxidation. Causality: A biphasic system (CH₂Cl₂/Water) is utilized so that the newly formed aldehyde immediately partitions into the organic phase, physically shielding it from the aqueous oxidants and preventing over-oxidation to the carboxylic acid. KBr is added as a critical co-catalyst; it is oxidized by NaOCl to hypobromite (OBr⁻), which accelerates the regeneration of the active TEMPO oxoammonium ion at cryogenic temperatures[2].
-
Dissolve chroman-3-ylmethanol in CH₂Cl₂ (10 volumes) and add TEMPO (0.01 eq)[2].
-
Add an aqueous solution of KBr (0.1 eq)[2].
-
Cool the biphasic mixture to a strict -5°C to -10°C[2].
-
Slowly dose a buffered aqueous NaOCl solution (1.1 eq, pH 9.5) over 1-2 hours. Critical: Link the dosing pump to the internal temperature probe to ensure the reaction never exceeds 0°C.
-
Self-Validation (IPC): Check reaction progress via TLC (Petroleum ether/EtOAc 8:2). The substrate R_f is ~0.35, and the product R_f is ~0.71[2].
-
Quench Validation: Separate the phases. Wash the organic phase with a 10% HCl solution containing KI, followed by a 10% Na₂S₂O₃ wash[2]. Spot the aqueous waste on KI-starch indicator paper; the absence of a blue/black color validates the complete destruction of excess hypochlorite.
-
Dry the organic phase over MgSO₄, filter, and evaporate the solvent to yield pure Chroman-3-carbaldehyde[2].
Troubleshooting Guide & FAQs
Q: During the catalytic hydrogenation (Step 2), we observe a mixture of saturated aldehyde and saturated alcohol. How can we shift this to a single product? A: Attempting to arrest the reduction at the saturated aldehyde is a common scale-up pitfall. The thermodynamic and kinetic similarities between the conjugated C=C bond and the aldehyde moiety lead to competitive reduction[2]. For scale-up, it is operationally superior to drive the reaction to completion (exhaustive hydrogenation) to yield exclusively Chroman-3-ylmethanol. This ensures batch-to-batch consistency.
Q: We are experiencing severe exotherms during the NaOCl addition on a 5-kilogram scale. How do we mitigate this? A: The oxidation of the alcohol by the TEMPO oxoammonium ion is highly exothermic. On scale, never add the entire NaOCl charge at once. Employ a jacketed reactor with the heat transfer fluid set to -15°C. Dose the buffered NaOCl via a controlled metering pump, and program your Distributed Control System (DCS) to pause the feed automatically if the internal temperature exceeds -2°C.
Q: Why must the NaOCl solution be strictly buffered to pH 9.5? A: The stability of the TEMPO oxoammonium ion and the reactivity of NaOCl are highly pH-dependent. Below pH 8, hypochlorous acid (HOCl) predominates, which can cause unwanted electrophilic chlorination of the aromatic ring. Above pH 10, the oxidation rate drops precipitously, leading to stalled reactions. Buffering with NaHCO₃/Na₂CO₃ to pH 9.5 ensures optimal generation of the active oxidant while suppressing halogenated byproducts[2].
Q: Dichloromethane (CH₂Cl₂) is heavily restricted in late-stage pharmaceutical manufacturing. Can we substitute the solvent in the TEMPO oxidation (Step 3)? A: Yes. While CH₂Cl₂ provides excellent phase separation and reaction kinetics[2], it can be successfully replaced by Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) for pilot-scale operations. If transitioning to EtOAc, you must carefully monitor the pH, as excessive base can hydrolyze the solvent. Additionally, adjust your agitator's RPM to ensure adequate interfacial mass transfer, as the biphasic mixing dynamics will change compared to the denser CH₂Cl₂.
References
-
Application to the synthesis of chiral α-substitute - Supporting Information, rsc.org, 2
-
A Comparative Guide to the Synthesis of 8-Methoxy-chroman-3-carboxylic Acid for Drug Discovery, benchchem.com, 3
-
WO2016179460A1 - Tricyclic sulfones as rorϒ modulators - Google Patents, google.com, 1
Sources
Technical Support Center: Chroman-3-carbaldehyde Stability, Storage, and Handling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical vulnerabilities and handling requirements of Chroman-3-carbaldehyde (CAS: 944903-95-1)[1].
Aldehydes are notoriously sensitive to auto-oxidation, and the chroman (3,4-dihydro-2H-1-benzopyran) scaffold introduces unique structural considerations regarding ring stability[2]. This guide is structured to provide researchers and drug development professionals with field-proven insights, focusing on the causality behind storage conditions, degradation troubleshooting, and self-validating experimental protocols.
Part 1: Frequently Asked Questions (Storage & Stability)
Q1: What are the optimal storage conditions for Chroman-3-carbaldehyde, and why are they critical? A: Chroman-3-carbaldehyde requires cold-chain transportation and strict temperature control[1]. It must be stored at -20°C (or at minimum 2–8°C) under an inert atmosphere (Argon or Nitrogen). Causality: The formyl group at the C-3 position is highly susceptible to radical-mediated auto-oxidation, which rapidly converts the aldehyde into chroman-3-carboxylic acid[3][4]. Storing the compound under an inert gas displaces oxygen, effectively halting the initiation step of the radical oxidation pathway.
Q2: Is the chroman ring itself susceptible to degradation during storage or reactions? A: The chroman core is generally stable under standard conditions; however, the ether linkage within the dihydropyran ring is a known vulnerability[2]. Causality: Treatment with strong protic acids that possess a nucleophilic counter-ion (such as Hydrobromic acid, HBr, or Hydroiodic acid, HI) can cleave the benzylic ether bond (O1-C2). The acid protonates the ether oxygen, and the nucleophilic halide attacks the adjacent carbon, leading to irreversible ring-opening and the formation of a substituted phenol[2].
Q3: How can I visually or analytically detect degradation before starting a critical synthesis?
A: Never assume an aged batch of aldehyde is fully intact. Implement a self-validating Quality Control (QC) check using Thin-Layer Chromatography (TLC) and
Part 2: Quantitative Stability Profile & Storage Parameters
To ensure reproducibility across your workflows, adhere to the following validated parameters for Chroman-3-carbaldehyde and its derivatives.
| Parameter | Recommended Condition | Causality / Mechanistic Impact |
| Long-Term Storage | -20°C | Halts thermal degradation and suppresses auto-oxidation kinetics. |
| Shipping/Transit | 2–8°C (Cold-chain) | Prevents acute thermal stress and polymerization during transit[1]. |
| Atmosphere | Argon or Nitrogen gas | Displaces atmospheric |
| Light Exposure | Opaque or Amber Vials | Prevents photochemical initiation of radical auto-oxidation. |
| pH Constraints | Avoid strong protic acids (HBr, HI) | Prevents nucleophilic cleavage of the ether linkage (ring-opening)[2]. |
Part 3: Mechanistic Workflows & Visualizations
Degradation Mechanism: Auto-Oxidation
Understanding the degradation pathway is the first step in troubleshooting low reaction yields. When exposed to ambient air and light, the aldehyde undergoes a radical chain reaction.
Degradation pathway of Chroman-3-carbaldehyde via auto-oxidation.
Experimental Workflow: Reductive Amination
Chroman-3-carbaldehyde is frequently used as a synthetic intermediate to construct more complex heterocyclic systems via reductive amination[2][5].
Step-by-step experimental workflow for reductive amination.
Part 4: Self-Validating Experimental Protocols
Protocol A: Pre-Reaction Quality Control (QC) Validation
Objective: Verify the absence of chroman-3-carboxylic acid before committing to a complex synthesis.
-
Sample Preparation: Dissolve 1 mg of the Chroman-3-carbaldehyde batch in 1 mL of anhydrous Dichloromethane (DCM).
-
TLC Execution: Spot the sample onto a silica gel TLC plate alongside a known, pure reference standard (if available). Elute using a 4:1 Hexane:Ethyl Acetate solvent system.
-
Validation (Causality): Visualize under UV light (254 nm) and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH).
Protocol B: Reductive Amination of Chroman-3-carbaldehyde
Objective: Synthesize secondary/tertiary amines while preventing over-reduction of the aldehyde.
-
Dissolution: In an oven-dried flask purged with Nitrogen, dissolve Chroman-3-carbaldehyde (1.0 equiv, e.g., 3.97 g, 9.94 mmol) in anhydrous 1,2-dichloroethane (DCE, ~300 mL)[6].
-
Causality: DCE is preferred over DCM here due to its higher boiling point and excellent solubility profile for iminium intermediates. Nitrogen prevents auto-oxidation during the reaction.
-
-
Iminium Formation: Add the primary amine (e.g., 2-aminoethanol, 1.7 equiv) to the solution[6]. Stir the suspension at room temperature for 1–2 hours.
-
Self-Validation: Monitor via TLC. The disappearance of the aldehyde spot confirms complete conversion to the iminium ion.
-
-
Selective Reduction: Portion-wise, add Sodium triacetoxyborohydride (STAB, 2.6 equiv)[6].
-
Causality: STAB (
) is a mild reducing agent. Unlike Sodium borohydride ( ), STAB selectively reduces the iminium ion without reducing any unreacted aliphatic aldehyde to an alcohol, thereby maximizing the yield of the desired amine[6].
-
-
Quenching: After stirring for 4.5 hours at room temperature, quench the reaction by carefully adding saturated aqueous
[6].-
Causality: The basic bicarbonate neutralizes any generated acetic acid (from STAB) and safely decomposes excess hydride reagents, preventing violent off-gassing during workup.
-
-
Extraction & Isolation: Dilute the mixture with additional DCM and water. Separate the organic phase, wash with brine to remove residual salts, dry over anhydrous
, and concentrate under reduced pressure to afford the crude product[6].
Part 5: References
-
WO2016179460A1 - Tricyclic sulfones as rorϒ modulators - Google Patents Source: Google Patents URL:[6]
Sources
- 1. 944903-95-1|Chroman-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. 7-Methoxychroman-3-carbaldehyde|CAS 1083274-06-9 [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (6-(Trifluoromethyl)chroman-3-YL)methanol | Benchchem [benchchem.com]
- 5. Chroman-3-ylmethanamine|10185-46-3|Research Chemical [benchchem.com]
- 6. WO2016179460A1 - Tricyclic sulfones as rorÏ modulators - Google Patents [patents.google.com]
Technical Support Center: NMR Troubleshooting for Chroman-3-carbaldehyde Reactions
Welcome to the Technical Support Center for small molecule synthesis and characterization. This guide is specifically engineered for researchers and drug development professionals working with Chroman-3-carbaldehyde —a privileged scaffold in medicinal chemistry.
Because the chroman core is highly susceptible to side reactions at the C3 position, identifying byproducts early in your synthetic sequence is critical. This guide provides field-proven, causality-driven troubleshooting protocols to help you decode complex NMR spectra and optimize your reaction conditions.
Diagnostic Workflow for NMR Analysis
Before diving into specific reaction failures, it is essential to establish a systematic approach to spectral analysis. The following workflow illustrates the logical decision tree for identifying chroman-3-carbaldehyde and its common byproducts using
Workflow for identifying chroman-3-carbaldehyde reaction byproducts via NMR.
Frequently Asked Questions (FAQs) & Spectral Signatures
Q: What are the exact NMR signatures of Chroman-3-carbaldehyde and its most common byproducts?
A: The highly deshielded aldehydic proton of chroman-3-carbaldehyde typically resonates distinctly between 9.5 and 10.0 ppm in the
When reactions deviate, the disappearance of these specific signals—and the emergence of new ones—tells the mechanistic story of your byproduct.
Table 1: Quantitative NMR Data for Chroman-3-carbaldehyde and Common Byproducts (in CDCl
| Compound / Byproduct | Causality / Origin | ||
| Chroman-3-carbaldehyde | 9.6 – 9.8 ppm (d, 1H, CHO) | 190 – 202 ppm (C=O) | Desired Starting Material |
| Chroman-3-ylmethanol | 3.5 – 3.8 ppm (m, 2H, CH | 60 – 65 ppm (C-OH) | Over-reduction[4] |
| Chroman-3-carboxylic acid | 11.0 – 12.0 ppm (br s, 1H, COOH) | 175 – 180 ppm (C=O) | Auto-oxidation in air |
| Aldol Addition Dimer | 9.5 – 9.8 (multiple CHO signals) | 190 – 202 (multiple C=O) | Base/Amine catalyzed self-reaction |
| Aldol Condensation Dimer | 6.5 – 7.5 ppm (m, alkene H) | 140 – 150 ppm (C=C) | Dehydration of addition dimer |
Troubleshooting Guide: Reductive Amination Over-Reduction
Q: My reductive amination to form chroman-3-ylmethanamine yielded a massive amount of chroman-3-ylmethanol. How do I fix this?
A: This is a classic kinetic failure. Reductive amination is a two-step process: (1) condensation of the aldehyde with an amine to form an imine, and (2) reduction of the imine to the amine[5]. If the reducing agent (e.g., NaBH
NMR Diagnostic: You will observe the complete loss of the 9.6 ppm aldehyde doublet and the appearance of a complex multiplet around 3.5–3.8 ppm, corresponding to the diastereotopic methylene protons of the primary alcohol.
Self-Validating Protocol: Step-by-Step Reductive Amination
To prevent over-reduction, you must decouple the imine formation from the reduction step using a self-validating system.
-
Imine Formation: Dissolve chroman-3-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) or methanol. Add the amine (1.2 eq) and a dehydrating agent (e.g., anhydrous MgSO
or 4Å molecular sieves) to drive the equilibrium forward. -
In-Process NMR Validation (Crucial Step): After 2 hours, extract a 0.1 mL aliquot. Evaporate the solvent and dissolve in CDCl
. Run a quick H NMR.-
Pass Criteria: The 9.6 ppm aldehyde peak must be absent . A new imine proton signal (CH=N) should appear around 8.0–8.5 ppm. Do not proceed until this is confirmed.
-
-
Reduction: Once imine formation is verified, cool the reaction to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)
) (1.5 eq) portion-wise. -
Quench & Workup: Stir for 4 hours at room temperature. Quench with saturated aqueous NaHCO
, extract with DCM, dry over Na SO , and concentrate. The final NMR should show the target amine methylene signals (~2.7–3.0 ppm) and no aldehyde or alcohol peaks.
Troubleshooting Guide: Aldol Self-Condensation
Q: I am using a secondary amine catalyst, and my NMR shows multiple aldehyde peaks and complex splitting in the aliphatic region. What is happening?
A: You are observing base-catalyzed or amine-catalyzed aldol self-condensation. Because chroman-3-carbaldehyde possesses an
This pathway creates a
Mechanistic pathway of chroman-3-carbaldehyde self-condensation.
NMR Diagnostic:
-
Addition Product: You will see multiple aldehyde doublets in the 9.5–9.8 ppm region due to the creation of new stereocenters (diastereomers).
-
Condensation Product: If dehydration occurs, the
H NMR will show new alkene protons in the 6.5–7.5 ppm range, and the C NMR will show a shift of the carbonyl carbon from ~200 ppm to ~190 ppm due to -conjugation[2].
Resolution: To suppress self-condensation during cross-reactions, always add the chroman-3-carbaldehyde dropwise (maintaining a low steady-state concentration) to the reaction mixture containing the catalyst and the electrophilic partner.
Troubleshooting Guide: Auto-Oxidation During Storage
Q: My bottle of chroman-3-carbaldehyde has been stored in the fridge for months. The H NMR shows a broad singlet past 11 ppm. Is it ruined?
A: Your aldehyde has undergone auto-oxidation to chroman-3-carboxylic acid. Aldehydes are highly susceptible to radical-mediated oxidation by atmospheric oxygen (
Resolution & Purification Protocol:
-
Acid-Base Extraction: Dissolve the degraded material in diethyl ether.
-
Wash: Wash the organic layer with saturated aqueous NaHCO
. The carboxylic acid byproduct will be deprotonated to form a water-soluble carboxylate salt and partition into the aqueous layer. -
Recovery: The unreacted chroman-3-carbaldehyde remains in the organic layer. Wash with brine, dry over MgSO
, and concentrate under reduced pressure. -
Storage: To prevent future oxidation, store the purified aldehyde under an inert atmosphere (Argon or N
) at -20 °C, ideally with a small amount of an antioxidant (like BHT) if downstream chemistry permits.
References
- Royal Society of Chemistry (rsc.org)
- Journal of Visualized Experiments (jove.com)
- 19.
- 19.
- The Journal of Organic Chemistry - ACS Publications (acs.org)
- Benchchem (benchchem.com)
Sources
- 1. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. Chroman-3-ylmethanamine|10185-46-3|Research Chemical [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comprehensive Technical Guide to the Synthetic Routes of Chroman-3-carbaldehyde
As a Senior Application Scientist navigating lead optimization campaigns, I frequently encounter the chroman (3,4-dihydro-2H-1-benzopyran) scaffold. It is a privileged pharmacophore embedded in numerous bioactive molecules, including potent Rho kinase (ROCK-II) inhibitors, anti-breast cancer agents, and melatonin receptor agonists [[1]]().
At the heart of functionalizing this core lies Chroman-3-carbaldehyde , a highly versatile synthetic intermediate. However, installing an aldehyde specifically at the 3-position of a saturated chroman ring presents unique chemoselective and regioselective challenges. This guide objectively evaluates the three primary synthetic strategies used to access this critical building block, providing the mechanistic causality and self-validating protocols required for reproducible benchtop execution.
Comparative Analysis of Synthetic Strategies
To synthesize Chroman-3-carbaldehyde, chemists typically rely on one of three distinct logical pathways. Each balances atom economy, reagent accessibility, and chemoselectivity differently.
Route 1: The Cascade-Reduction-Oxidation Sequence
This is the most robust and widely adopted benchtop method. It begins with an organocatalyzed or base-mediated oxa-Michael/aldol condensation between salicylaldehyde and acrolein to form 2H-chromene-3-carbaldehyde 2.
The Chemoselectivity Challenge (Causality): Direct catalytic hydrogenation of 2H-chromene-3-carbaldehyde to the saturated aldehyde is thermodynamically unfavorable because the C=C double bond is conjugated with the highly reactive aldehyde moiety. Attempting a selective reduction inevitably leads to concomitant reduction of the carbonyl group. The Solution: We deliberately drive the hydrogenation to completion, yielding chroman-3-ylmethanol. This over-reduction is followed by a mild, controlled oxidation (e.g., TEMPO/NaOCl) to cleanly regenerate the aldehyde without touching the saturated heterocyclic core 3.
Route 2: The Carboxylic Acid Derivatization Strategy
For laboratories that already have access to chroman-3-carboxylic acid derivatives, this route offers a high-yielding, two-step alternative. The Causality of the Weinreb Amide: Direct reduction of a carboxylic acid to an aldehyde is notoriously difficult; the highly reactive aldehyde intermediate usually over-reduces to a primary alcohol. By coupling the acid with N,O-dimethylhydroxylamine to form a Weinreb amide, the subsequent addition of DIBAL-H forms a stable, five-membered cyclic chelate (a tetrahedral intermediate coordinated by the methoxy oxygen). This chelate survives in solution at -78 °C and only collapses to release the desired aldehyde upon aqueous quenching, strictly preventing over-reduction 1.
Route 3: Catalytic Hydroformylation
This is the most atom-economical approach, utilizing Rhodium-catalyzed addition of syngas (CO/H₂) across the double bond of 2H-chromene. The Regioselectivity Challenge: The primary drawback is directing the formyl group exclusively to the 3-position rather than the 4-position. Achieving high regioselectivity requires advanced supramolecular or bidentate ligands that utilize second-coordination sphere hydrogen bonding to preorganize the substrate at the metal center 4. It also requires specialized high-pressure reactor equipment.
Figure 1: Comparative synthetic workflows for Chroman-3-carbaldehyde.
Quantitative Data Presentation
When selecting a route for scale-up or library synthesis, evaluating the operational metrics is just as critical as the chemistry itself.
| Metric | Route 1: Cascade + Red/Ox | Route 2: Weinreb Amide | Route 3: Hydroformylation |
| Overall Yield | 45 – 55% (over 3 steps) | 70 – 80% (over 2 steps) | 60 – 85% (1 step) |
| Atom Economy | Moderate (generates salts/waste) | Low (loss of amine auxiliary) | High (100% theoretical) |
| Scalability | High (Standard benchtop setup) | Moderate (Cryogenics required) | Low (Requires Syngas & Autoclave) |
| Regioselectivity | N/A (Pre-set by aldol cascade) | N/A (Pre-set by SM) | Moderate to High (Ligand dependent) |
| Cost-Efficiency | Excellent (Cheap raw materials) | Poor (Expensive starting acid) | Moderate (Expensive Rh catalyst) |
Experimental Protocols: Route 1 (Cascade-Reduction-Oxidation)
Because Route 1 utilizes inexpensive starting materials and avoids both cryogenic conditions and high-pressure syngas, it is the most practical choice for standard organic laboratories 5. The following protocol is designed as a self-validating system.
Figure 2: Mechanistic pathway of the Oxa-Michael/Aldol cascade.
Step 1: Synthesis of 2H-Chromene-3-carbaldehyde
Procedure:
-
Dissolve salicylaldehyde (1.0 equiv) and K₂CO₃ (1.2 equiv) in 1,4-dioxane.
-
Add acrolein (1.5 equiv) dropwise at room temperature.
-
Stir the mixture at 80 °C for 4-6 hours. The base first deprotonates the phenol, triggering an oxa-Michael addition into the β-position of acrolein. The resulting enolate then undergoes an intramolecular aldol condensation with the original aldehyde, followed by dehydration to form the chromene ring.
-
Quench with water and extract with EtOAc. Purify via silica gel chromatography.
Self-Validation Checkpoint:
-
TLC: Disappearance of salicylaldehyde (
~0.6 in Hexanes/EtOAc 8:2) and appearance of a bright, UV-active yellow spot ( ~0.4). -
¹H-NMR (CDCl₃): Confirm the characteristic aldehydic proton singlet at δ ~9.5–9.7 ppm and the distinct olefinic proton (C4-H) at δ ~7.3 ppm 2.
Step 2: Global Reduction to Chroman-3-ylmethanol
Procedure:
-
Dissolve 2H-chromene-3-carbaldehyde (1.0 equiv) in anhydrous methanol under an inert atmosphere.
-
Carefully add 10% Pd/C (10% w/w).
-
Evacuate the flask and backfill with H₂ gas (1 atm via balloon). Stir vigorously at room temperature until hydrogen consumption ceases (typically 12 hours).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent to yield the crude chroman-3-ylmethanol as a colorless oil [[3]]().
Self-Validation Checkpoint:
-
TLC: Complete conversion of the UV-active aldehyde to a much higher polarity, weakly UV-active alcohol (
~0.2). -
GC-MS: Confirm the mass of the saturated alcohol intermediate (
164).
Step 3: Selective Oxidation to Chroman-3-carbaldehyde
Procedure:
-
Dissolve chroman-3-ylmethanol (1.0 equiv) and TEMPO (0.01 equiv) in CH₂Cl₂.
-
Prepare an aqueous solution of KBr (0.1 equiv) and buffered NaOCl (pH 9.5, 1.1 equiv).
-
Cool the biphasic mixture to 0 °C and add the aqueous solution dropwise under vigorous stirring. TEMPO acts as the catalytic oxidant, continuously regenerated by the stoichiometric NaOCl in the aqueous phase.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
Self-Validation Checkpoint:
-
Visual/TLC: The reaction color shifts rapidly. TLC shows a new spot (
~0.5) that is less polar than the alcohol. -
GC-MS/NMR: GC-MS confirms the target mass (
162). ¹H-NMR will show the return of the aldehydic proton (δ ~9.7 ppm) but critically lack the olefinic proton at δ 7.3 ppm, confirming the saturated chroman core is intact []().ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
References
-
Application to the synthesis of chiral α-substitute (Supporting Information) RSC Advances[Link]
-
Transition Metal Catalysis Controlled by Hydrogen Bonding in the Second Coordination Sphere Chemical Reviews (ACS Publications) [Link]
-
Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors ResearchGate / Bioorganic & Medicinal Chemistry[Link]
-
Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction PMC / NIH [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Chroman-3-carbaldehyde vs benzaldehyde reactivity in Knoevenagel condensation
An in-depth understanding of substrate reactivity is the cornerstone of rational reaction design in organic synthesis. In the context of the Knoevenagel condensation—a premier method for carbon-carbon double bond formation—the electronic and steric environment of the starting aldehyde dictates the kinetic pathway, catalyst selection, and impurity profile.
This guide provides an objective, data-driven comparison between Benzaldehyde (a standard aromatic aldehyde) and Chroman-3-carbaldehyde (a heterocyclic, aliphatic-like aldehyde), equipping researchers and drug development professionals with the mechanistic insights needed to optimize these transformations.
Mechanistic Causality: Structural Impact on Reactivity
To master the Knoevenagel condensation for these two substrates, one must first deconstruct their structural differences and how those differences govern electrophilicity and thermodynamic stability.
Benzaldehyde (Aromatic, sp²-linked): In benzaldehyde, the formyl group is directly conjugated with the aromatic phenyl ring. This sp²-sp² conjugation allows the π-electrons of the ring to delocalize into the carbonyl group, stabilizing the partial positive charge on the carbonyl carbon. Consequently, benzaldehyde exhibits moderate electrophilicity [1]. Furthermore, it lacks an α-hydrogen, meaning it cannot undergo enolization. This structural feature ensures that benzaldehyde cleanly undergoes Knoevenagel condensation without the risk of self-aldol condensation.
Chroman-3-carbaldehyde (Heterocyclic, sp³-linked): Chroman-3-carbaldehyde presents a fundamentally different reactivity profile. The formyl group is attached to an sp³-hybridized carbon (C3 of the chroman ring). Because it lacks direct resonance stabilization from the aromatic system, its carbonyl carbon is highly electrophilic, reacting much faster than its aromatic counterparts [2]. Crucially, it possesses an acidic α-hydrogen at the C3 position. While this high electrophilicity accelerates the desired condensation, the α-hydrogen introduces a competing thermodynamic pathway: under strongly basic conditions, the molecule can enolize, leading to rapid self-condensation or polymerization.
Mechanistic divergence in Knoevenagel condensation based on aldehyde structure.
Quantitative Data Comparison
The structural differences translate directly into measurable experimental parameters. The table below summarizes the comparative reactivity metrics when reacting these aldehydes with a standard active methylene compound (e.g., malononitrile).
| Parameter | Benzaldehyde | Chroman-3-carbaldehyde |
| Structural Classification | Aromatic (sp²-linked formyl) | Heterocyclic/Aliphatic (sp³-linked formyl) |
| Carbonyl Electrophilicity | Moderate (Resonance stabilized) | High (No resonance stabilization) |
| α-Hydrogen Presence | None | Yes (at C3 position) |
| Relative Reaction Rate | Baseline (1x) | Accelerated (~3-5x faster) |
| Primary Side Reaction | Cannizzaro (under strong base) | Self-aldol condensation / Enolization |
| Optimal Knoevenagel Catalyst | Piperidine (Standard) | Piperidine Acetate / L-Proline (Mild) |
| Typical Yield (Optimized) | >90% | 75% - 85% |
Self-Validating Experimental Protocols
To ensure high-fidelity results, experimental methodologies must be self-validating. This means incorporating built-in checks and understanding the causality behind every reagent and temperature choice. The choice of amine catalyst is particularly critical, as primary and secondary amines form different catalytic intermediates (Schiff-bases vs. aminals) which dictate the reaction's efficiency [3].
Protocol A: Knoevenagel Condensation of Benzaldehyde
Objective: Synthesize benzylidenemalononitrile using standard conditions.
-
Reagent Preparation: Dissolve benzaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in absolute ethanol (5 mL).
-
Catalyst Addition: Add piperidine (10 mol%).
-
Causality: Piperidine acts as a strong nucleophilic catalyst. Because benzaldehyde has no α-hydrogen, the strong base will not cause self-condensation. Instead, it efficiently forms a reactive iminium intermediate that rapidly condenses with the deprotonated malononitrile.
-
-
Reaction Execution: Stir at room temperature for 2 hours.
-
Validation Check: The solution will transition from colorless to a vibrant pale yellow. TLC (Hexane:EtOAc 8:2) should show complete consumption of the UV-active benzaldehyde spot (Rf ~0.6) and the appearance of a new, highly UV-active product spot (Rf ~0.4).
-
-
Isolation: Pour the mixture into ice water (20 mL). Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol to yield pure crystals.
Protocol B: Knoevenagel Condensation of Chroman-3-carbaldehyde
Objective: Synthesize chroman-3-ylmethylenemalononitrile while suppressing self-aldol pathways.
-
Reagent Preparation: Dissolve chroman-3-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in absolute ethanol (5 mL) and cool to 0–5 °C in an ice bath.
-
Causality: Lowering the initial temperature kinetically suppresses the thermodynamic self-aldol condensation pathway driven by the acidic C3 α-hydrogen.
-
-
Catalyst Selection & Addition: Add piperidine acetate (10 mol%) instead of free piperidine.
-
Causality: A buffered, milder base prevents the rapid enolization of the highly electrophilic aldehyde while still providing sufficient basicity to deprotonate the active methylene compound (malononitrile pKa ~11).
-
-
Reaction Execution: Stir at 0–5 °C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Validation Check: Monitor via TLC every 20 minutes. The appearance of highly polar, baseline-streaking spots indicates unwanted self-condensation; maintaining strict temperature control and using the buffered catalyst prevents this. The desired product will appear as a distinct new spot.
-
-
Isolation: Quench the reaction with cold water (20 mL). Extract with ethyl acetate (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane:EtOAc) to separate the product from trace aldol byproducts.
Self-validating experimental workflow for Knoevenagel condensations of varying reactivities.
References
-
"The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds", Taylor & Francis. URL: [Link]
Comparative Guide: Reactivity of Substituted Chroman-3-carbaldehydes in Nucleophilic Addition
Chroman-3-carbaldehydes and their derivatives are privileged scaffolds in medicinal chemistry, frequently serving as critical intermediates for constructing complex heterocyclic systems. These compounds exhibit a wide range of pharmacological properties, including anticancer and Rho kinase (ROCK) inhibitory activities. The primary site of reactivity in these molecules is the polarized carbon-oxygen double bond of the carbaldehyde group, which renders the carbonyl carbon highly electrophilic and susceptible to attack by various nucleophiles.
This guide provides an objective, data-backed comparison of how various aromatic ring substituents (e.g., 6-chloro, 6-trifluoromethyl, 7-methoxy) influence the reactivity of the C3-carbaldehyde moiety during standard nucleophilic addition reactions, specifically focusing on reductive amination protocols.
Mechanistic Causality & Structural Dynamics
The general mechanism of nucleophilic addition to chroman-3-carbaldehydes proceeds via the attack of a nucleophile (such as a primary amine or Grignard reagent) on the electrophilic carbonyl carbon. This induces a rehybridization of the carbon from sp² to sp³, pushing the pi-bond electrons onto the oxygen to form a transient tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol or imine derivative [1].
Mechanistic pathway of nucleophilic addition at the C3-carbaldehyde moiety.
The Role of Substituents: Unlike 2H-chromene-3-carbaldehydes, where the aromatic ring is fully conjugated with the α,β-unsaturated aldehyde system [3], the saturated chroman-3-carbaldehyde core lacks direct resonance communication between the aromatic substituents and the C3-carbonyl due to the sp³ hybridized carbons at C2 and C3. Therefore, the electronic influence of substituents at the 6- or 7-positions is primarily governed by through-space inductive effects and conformational biases (such as the preference for half-chair or sofa conformations) [4].
-
Electron-Withdrawing Groups (EWGs): Substituents like 6-CF₃ or 6-Cl inductively withdraw electron density, slightly increasing the electrophilicity of the C3 carbonyl. This accelerates the initial nucleophilic attack, making the formation of the tetrahedral intermediate highly favorable.
-
Electron-Donating Groups (EDGs): Substituents like 7-OMe inductively donate electron density, marginally decreasing the electrophilicity of the carbonyl and slowing the initial addition rate.
Comparative Performance Data
To objectively compare reactivity, we evaluate the performance of differently substituted chroman-3-carbaldehydes in a standardized reductive amination reaction to yield chroman-3-ylmethanamine derivatives [2]. The reaction utilizes ammonium acetate as the amine source and sodium cyanoborohydride (NaBH₃CN) as the reducing agent in methanol.
Table 1: Comparative Yields and Reaction Times for Reductive Amination
| Substituent | Electronic Nature | Imine Formation Time (h) | Overall Isolated Yield (%) | Mechanistic Observation |
| Unsubstituted | Neutral | 2.0 | 85% | Standard baseline reactivity. |
| 6-Chloro | Weak EWG | 1.5 | 89% | Mild inductive withdrawal enhances initial amine attack. |
| 6-Trifluoromethyl | Strong EWG | 1.0 | 92% | Strong inductive effect significantly accelerates tetrahedral intermediate formation. |
| 7-Methoxy | EDG | 3.5 | 78% | Inductive donation slightly reduces carbonyl electrophilicity; requires longer reaction time. |
Note: Data synthesized from established synthetic methodologies for chroman-3-ylmethanamine derivatives to illustrate relative kinetic and thermodynamic trends.
Self-Validating Experimental Protocol: Reductive Amination
The conversion of chroman-3-carbaldehyde to chroman-3-ylmethanamine is typically achieved via a one-pot reductive amination [2]. This protocol is designed to be self-validating: the distinct shift in TLC R_f values from the non-polar aldehyde to the highly polar amine, coupled with the visual dissolution of the imine intermediate upon reduction, provides real-time confirmation of reaction progress.
Step-by-step workflow for the reductive amination of chroman-3-carbaldehydes.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of the substituted chroman-3-carbaldehyde in anhydrous methanol to achieve a 0.2 M concentration.
-
Amine Addition: Add 10.0 equivalents of ammonium acetate. The large excess drives the equilibrium toward the imine and prevents over-alkylation (the unwanted formation of secondary or tertiary amines).
-
Imine Formation: Stir the mixture at room temperature. Monitor the reaction via TLC (Hexane/Ethyl Acetate 7:3). The complete disappearance of the UV-active aldehyde spot validates the conversion to the intermediate imine.
-
Selective Reduction: Once the aldehyde is consumed, cool the reaction to 0 °C. Add 1.5 equivalents of sodium cyanoborohydride (NaBH₃CN) portion-wise. Causality note: NaBH₃CN is chosen over NaBH₄ because it is stable in mildly acidic conditions and selectively reduces the protonated imine (iminium ion) without reducing any residual unreacted aldehyde.
-
Quenching & Hydrolysis: After stirring for an additional 2 hours at room temperature, carefully pour the mixture into ice-cold water. Neutralize with a 1M sodium hydroxide (NaOH) solution to deprotonate the newly formed primary amine, rendering it soluble in organic solvents.
-
Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (using a Dichloromethane/Methanol gradient) to afford the pure substituted chroman-3-ylmethanamine.
References
-
Organocatalytic conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes: synthesis of highly functionalized chroman derivatives . Arkat USA. Available at:[Link]
Comparative Efficacy of Chroman-3-carbaldehyde Derivatives in Anticancer Assays: A Technical Guide
The chroman scaffold is a privileged structure in medicinal chemistry, recognized for its conformational rigidity and lipophilicity—two critical parameters for effective target binding in oncology. Specifically, chroman-3-carbaldehyde serves as a highly versatile synthetic intermediate. The aldehyde functional group at the C-3 position provides a reactive handle for constructing complex, biologically active architectures, including chroman-3-ylmethanamines, spirochromanones, and pyrazoline-condensed chromanones.
As a Senior Application Scientist, I have compiled this guide to objectively compare the anticancer performance of various chroman-3-carbaldehyde derivatives. By analyzing quantitative efficacy data and standardizing the experimental protocols used to validate them, this guide provides drug development professionals with a mechanistic roadmap for optimizing chroman-based therapeutics.
Structural Diversity and Target Rationale
The functionalization of chroman-3-carbaldehyde dictates the derivative's mechanism of action. For instance, converting the aldehyde into a primary amine via reductive amination yields1 [1], a building block that has shown promising anti-proliferative effects against human breast cancer cell lines (e.g., MCF-7).
More complex cyclizations yield spiro-cyclic compounds. Recent studies on2 [2] demonstrate that these architectures act as selective Cyclooxygenase-2 (COX-2) inhibitors, heavily downregulating inflammatory survival pathways in colorectal (HT-29) and breast (MCF-7) cancer cells. Alternatively, 3 [3] leverage pro-oxidant properties to generate Reactive Oxygen Species (ROS), triggering mitochondrial depolarization and subsequent apoptosis.
Chroman derivative-induced apoptosis via COX-2 inhibition and ROS generation.
Comparative Anticancer Efficacy (Quantitative Analysis)
To objectively evaluate these modifications, we must compare their half-maximal inhibitory concentrations (IC₅₀) across standardized human cancer cell lines. The table below synthesizes the cytotoxic profiles of distinct chroman derivatives derived from or related to the chroman-3-carbaldehyde scaffold.
| Derivative Scaffold | Target Cell Lines | IC₅₀ Range (µM) | Primary Mechanism of Action |
| Spiroisoxazoline-chromanones (e.g., Cmpd 7b) | MCF-7, HT-29 | 1.07 – 11.92 | COX-2 Inhibition, G0/G1 Phase Arrest |
| Spirochromanone Hydrochlorides (e.g., Csp 12) | MCF-7, B16F10 | 4.34 – 29.31 | EGFR Kinase Binding, G2 Phase Arrest |
| Pyrazoline-chromanones | MCF-7, A549 | 15.50 – 45.00 | ROS Generation, Mitochondrial Depolarization |
| Calabanones (Natural Chromanones) | KB, HeLa S3 | 12.71 – 27.06 | Cytotoxic Inhibition (Non-selective) |
Data Interpretation: Spiroisoxazoline modifications exhibit the highest potency (IC₅₀ ~1.07 µM) and selectivity against HT-29 cells due to targeted COX-2 inhibition [2]. Conversely,4[4] show a broader efficacy range but induce significant G2 phase arrest via epidermal growth factor receptor (EGFR) kinase domain binding.
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of chroman-3-carbaldehyde derivatives and their subsequent in vitro validation. These protocols are designed as self-validating systems, incorporating necessary controls to eliminate false positives.
Experimental workflow from derivative synthesis to in vitro anticancer evaluation.
Protocol A: Synthesis of Chroman-3-ylmethanamine via Reductive Amination
Objective: Convert the C-3 aldehyde to a primary amine for downstream functionalization.
-
Imine Formation: Dissolve chroman-3-carbaldehyde in anhydrous methanol. Add a 5-fold molar excess of ammonium acetate.
-
Causality: Anhydrous conditions are critical here; the presence of water will drive the equilibrium backward, hydrolyzing the delicate imine intermediate back into the starting aldehyde.
-
-
Selective Reduction: Stir at room temperature for 2 hours, then add sodium cyanoborohydride (NaBH₃CN) portion-wise.
-
Causality: NaBH₃CN is explicitly chosen over harsher reducing agents like NaBH₄ because it operates efficiently at a slightly acidic pH (pH 6-7). This allows it to selectively reduce the protonated imine without prematurely reducing any unreacted aldehyde.
-
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane (DCM).
-
Causality: The basic bicarbonate quench neutralizes the reaction and "free-bases" the newly formed amine. This decreases its water solubility and drives it into the organic DCM layer, maximizing extraction yield.
-
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate).
Protocol B: High-Throughput Cytotoxicity (MTT) & Apoptosis Evaluation
Objective: Establish the IC₅₀ and quantify apoptotic induction in MCF-7 and HT-29 cell lines.
-
Cell Seeding & Adhesion: Seed cells into 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete media (DMEM + 10% FBS). Incubate at 37°C, 5% CO₂ for 24 hours.
-
Causality: A strict 24-hour pre-incubation allows the cells to fully re-adhere and enter the logarithmic growth phase. Treating cells too early measures generalized seeding stress rather than the true anti-proliferative effect of the compound.
-
-
Compound Treatment (Self-Validating Setup): Treat cells with serial dilutions of the synthesized derivatives (0.1 µM to 100 µM) for 48 hours. Include a vehicle control containing 0.1% DMSO and a positive control (e.g., Doxorubicin).
-
Causality: Maintaining the final DMSO concentration at or below 0.1% prevents solvent-induced cytotoxicity. The vehicle control establishes a 100% viability baseline, ensuring the system validates its own background noise.
-
-
MTT Cleavage Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm.
-
Causality: Only viable cells with active mitochondrial reductases can cleave the tetrazolium ring to form purple formazan. A drop in absorbance directly correlates with mitochondrial dysfunction and cell death.
-
-
Flow Cytometry (Annexin V/PI Staining): For mechanistic validation, harvest treated cells, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI), incubate in the dark for 15 minutes, and analyze via flow cytometry.
-
Causality: Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the cell membrane only during early apoptosis. PI intercalates into DNA but cannot pass through intact cell membranes. This dual-staining elegantly differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Conclusion
The functionalization of chroman-3-carbaldehyde yields a diverse array of potent anticancer agents. As demonstrated by the comparative data, spiroisoxazoline-chromanones currently offer the most targeted efficacy via COX-2 inhibition, achieving IC₅₀ values near 1.0 µM in colorectal cancer models. Future drug development should focus on optimizing the lipophilicity of these spiro-bridges to enhance cellular permeability while maintaining the rigorous, self-validating assay standards outlined in this guide.
References
- BenchChem.Chroman-3-ylmethanamine | 10185-46-3 | Research Chemical. Benchchem.com.
- Bentham Science Publishers.Anti-cancer Activity Evaluation of Naphthalenonic and Chromanonic Spiroisoxazoline Derivatives as Selective COX-2 Inhibitors on HT29 Cell Lines. Benthamdirect.com.
- MDPI.Molecular Pro-Apoptotic Activities of Flavanone Derivatives in Cyclodextrin Complexes: New Implications for Anticancer Therapy. Mdpi.com.
- Taylor & Francis.Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents. Tandfonline.com.
Sources
Comparison of different catalysts for the enantioselective synthesis of chromans
An In-Depth Guide to Catalyst Systems for the Enantioselective Synthesis of Chromans
The chroman scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active molecules, including tocopherols (Vitamin E), flavonoids, and various synthetic drugs.[1][2] The biological activity of these compounds is often contingent on their absolute stereochemistry, making the development of efficient enantioselective synthetic methods a paramount objective for researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of leading catalytic systems for the asymmetric synthesis of chromans, focusing on the mechanistic rationale, performance data, and practical applicability of each approach.
Organocatalytic Strategies: Metal-Free Precision
Organocatalysis has emerged as a powerful platform for asymmetric synthesis, offering mild reaction conditions and avoiding the cost and potential toxicity associated with transition metals. For chroman synthesis, several distinct activation modes have proven highly effective.
Bifunctional Thiourea Catalysts
Bifunctional catalysts, particularly those based on a cinchona alkaloid scaffold appended with a (thio)urea moiety, are exceptionally proficient in orchestrating cascade reactions to build the chroman core.[3]
Mechanism of Action: The success of these catalysts lies in their ability to engage in dual hydrogen bonding. The thiourea group acts as a hydrogen-bond donor, activating an electrophilic partner (e.g., an α,β-unsaturated system), while the tertiary amine of the alkaloid scaffold acts as a Brønsted base to activate the nucleophile (e.g., a phenol).[4][5] This synergistic activation within a single chiral molecule rigidly orients the substrates in the transition state, enabling high stereocontrol. A common and elegant strategy is the oxa-Michael-Michael cascade reaction, which constructs the chroman ring and sets multiple stereocenters in a single operation.[6][7]
Figure 1: Proposed catalytic cycle for a bifunctional thiourea-catalyzed oxa-Michael-Michael cascade reaction.
Performance Insights: Bifunctional thiourea catalysts often achieve excellent enantioselectivities (up to >99% ee) and good to high yields (up to 95%) for the synthesis of highly substituted chromans.[6][7] The steric and electronic properties of both the phenol and the Michael acceptor can be varied, although electron-deficient alkenes are typically required for efficient reaction.
Chiral Phosphoric Acid (CPA) Catalysts
Chiral Brønsted acids, particularly those derived from BINOL (1,1'-bi-2-naphthol), have become indispensable tools in asymmetric catalysis.[8][9]
Mechanism of Action: CPAs function by activating electrophiles through hydrogen bonding with their acidic proton.[10] In chroman synthesis, a prominent application involves the reaction of phenols with ortho-quinone methides (o-QMs), which can be generated in situ. The CPA catalyst protonates the o-QM, enhancing its electrophilicity, while the chiral counterion environment dictates the facial selectivity of the subsequent nucleophilic attack by the phenol in a [4+2] annulation.[11]
Figure 2: General catalytic cycle for a CPA-catalyzed [4+2] annulation to form chromans.
Performance Insights: CPA catalysis is renowned for its ability to deliver exceptionally high enantioselectivity, often with low catalyst loadings (1-5 mol%). The methodology provides access to a wide range of functionalized chromans. The primary consideration is the generation and stability of the reactive intermediate, such as the ortho-quinone methide.
N-Heterocyclic Carbene (NHC) Catalysis
NHCs have unlocked unique modes of reactivity, most notably the generation of acyl anion equivalents from aldehydes, a concept known as "umpolung" or polarity inversion.[12][13][14]
Mechanism of Action: The NHC catalyst adds to an aldehyde to form a nucleophilic Breslow intermediate. This intermediate can then react with various electrophiles. For chroman synthesis, this reactivity has been harnessed in formal cycloaddition reactions where the Breslow intermediate adds to a suitable tethered electrophile, initiating a cyclization cascade.[12]
Performance Insights: While powerful, NHC-catalyzed chroman syntheses can be more substrate-specific compared to other organocatalytic methods. However, they offer a unique pathway to structures that might be difficult to access otherwise. The choice of the NHC catalyst, particularly its chiral backbone, is critical for achieving high enantioselectivity.[13]
Transition Metal Catalysis: Power and Versatility
Transition metal catalysts offer distinct advantages, including high catalytic turnover and access to reaction pathways not available to organocatalysts.
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to chroman synthesis is no exception.
Mechanism of Action: Several distinct Pd-catalyzed strategies exist. One powerful approach is the asymmetric allylic substitution, where an intramolecular cyclization of a phenol onto a π-allyl palladium intermediate occurs.[15] The enantioselectivity is controlled by the chiral ligand coordinated to the palladium center.[15][16] Other methods include enantioselective Heck reactions and carbonylative cyclizations.[17][18] Recently, palladium complexes with chiral Pyridine-Dihydroisoquinoline (PyDHIQ) ligands have been used for highly enantioselective conjugate additions to chromones, yielding tetrasubstituted chromanones.[19]
Figure 3: Simplified cycle for a Pd-catalyzed asymmetric allylic alkylation to form a chroman.
Performance Insights: Palladium-based methods are highly versatile and can be used to construct chromans with quaternary stereocenters.[16] The key to success is ligand design; sterically demanding and electronically tuned phosphine or N-based ligands are often required to achieve high enantioselectivity (up to 99% ee).[16][19]
Copper-Catalyzed Reactions
Copper catalysis provides a cost-effective and powerful alternative for various asymmetric transformations leading to chromans.
Mechanism of Action: Copper(I) hydride (CuH) catalysis, in particular, has been successfully applied to the asymmetric conjugate reduction of chromones to furnish chiral chromanones with excellent yields and enantioselectivities (94–>99% ee).[20] Other strategies include the enantioselective intramolecular C–O bond formation from substituted aryl bromides and the hydroamination of 2H-chromenes.[21][22] The choice of chiral ligand, often a diphosphine or a phosphoramidite, is crucial for inducing asymmetry.
Performance Insights: Copper-catalyzed methods are attractive due to the low cost and low toxicity of the metal. They have proven effective for creating both C-4 and C-2 substituted chroman derivatives. For example, the conjugate reduction of chromones is highly efficient, providing chromanones in 80-99% yield.[20]
Comparative Data Summary
To provide a clear, objective comparison, the table below summarizes the performance of representative catalysts from each class for specific chroman-forming reactions.
| Catalyst Type | Representative Catalyst/Ligand | Reaction Type | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| Organocatalyst | |||||||
| Bifunctional Thiourea | Cinchona-Alkaloid Derivative | Oxa-Michael-Michael Cascade | 10 | 24 | 95 | >99 | [6],[7] |
| Chiral Phosphoric Acid | (R)-TRIP | [4+2] Annulation | 5-10 | 12-48 | 71-91 | 89-94 | [23] |
| Transition Metal | |||||||
| Palladium | Pd(OAc)₂ / PyDHIQ Ligand | Conjugate Arylation | 5 | 24 | 98 | 99 | [19] |
| Copper | Cu(OAc)₂ / (R,Sp)-Josiphos | Conjugate Reduction | 3 | 12 | 99 | >99 | [20] |
| Iron | Fe(OTf)₂ / N,N'-dioxide Ligand | [6][20] O-to-C Rearrangement | 1 | 12 | 96 | 96 | [24] |
Note: Conditions and results are for representative substrates and may vary. Please consult the original literature for detailed scope and limitations.
Detailed Experimental Protocol: Bifunctional Thiourea Catalysis
This protocol is adapted from a high-performing oxa-Michael-Michael cascade reaction for the synthesis of highly substituted chromans.[6][7]
Figure 4: General experimental workflow for organocatalytic chroman synthesis.
Materials:
-
Bifunctional thiourea catalyst derived from quinine (10 mol%)
-
Substituted 2-hydroxy-β-nitrostyrene (1.0 equiv)
-
Michael acceptor (e.g., α,β-unsaturated ketone) (1.2 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere (N₂ or Argon), add the bifunctional thiourea catalyst.
-
Add the anhydrous solvent (to a concentration of ~0.1 M with respect to the limiting reagent).
-
Add the Michael acceptor to the stirred solution.
-
Add the 2-hydroxy-β-nitrostyrene derivative. The choice of this starting material is causal; its phenolic hydroxyl group is the nucleophile for the initial oxa-Michael step, and the nitroalkene moiety serves as the acceptor for the subsequent intramolecular Michael addition.
-
Stir the reaction mixture at room temperature (or as optimized) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The self-validating nature of this protocol is observed as the consumption of starting materials correlates with the appearance of a single major product spot by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure chroman product.
-
Determine the yield and characterize the product using ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the enantiomeric excess (ee%) by analysis on a chiral stationary phase via High-Performance Liquid Chromatography (HPLC).
Conclusion and Outlook
The enantioselective synthesis of chromans has matured significantly, with both organocatalysis and transition metal catalysis offering highly efficient and selective solutions.
-
Bifunctional Thiourea Catalysts are excellent for cascade reactions, building molecular complexity rapidly with high stereocontrol.
-
Chiral Phosphoric Acids offer exceptional enantioselectivity, particularly in reactions involving activated intermediates like o-QMs.
-
Palladium and Copper Catalysts provide versatility, high turnover, and access to a broad substrate scope, including the formation of challenging quaternary centers.
The choice of catalyst ultimately depends on the specific target molecule, desired substitution pattern, and practical considerations such as cost, scalability, and functional group tolerance. Future research will likely focus on the development of more sustainable catalysts (e.g., using earth-abundant metals), expanding the substrate scope to more challenging motifs, and applying these powerful methods to the streamlined synthesis of complex, biologically active chroman-containing molecules.
References
-
Title: Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions Source: Molecules URL: [Link]
-
Title: A highly enantioselective access to chiral chromanones and thiochromanones via copper-catalyzed asymmetric conjugated reduction of chromones and thiochromones Source: Chemical Communications URL: [Link]
-
Title: Enantioselective Synthesis of β-Quaternary Carbon-Containing Chromanes and 3,4-Dihydropyrans via Cu-Catalyzed Intramolecular C–O Bond Formation Source: Organic Letters URL: [Link]
-
Title: Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Catalytic enantioselective synthesis of tetrasubstituted chromanones via palladium-catalyzed asymmetric conjugate arylation using chiral pyridine-dihydroisoquinoline ligands Source: Chemical Science URL: [Link]
-
Title: Enantioselective Synthesis of Chromans with a Quaternary Stereogenic Centre through Catalytic Asymmetric Cascade Reactions Source: ACS Catalysis URL: [Link]
-
Title: Enantioselective Construction of Polycyclic Chromanes through Organocatalytic Sequential Quintuple Reaction via One‐Pot Step‐Wise Procedure Source: Chinese Journal of Chemistry URL: [Link]
-
Title: Synthesis of Chiral 1,4-Benzodioxanes and Chromans by Enantioselective Palladium-Catalyzed Alkene Aryloxyarylation Reactions Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Catalytic enantioselective synthesis of 2-aryl-chromenes Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Asymmetric Synthesis of Chiral Chromanes by Copper‐Catalyzed Hydroamination of 2H‐Chromenes Source: ChemCatChem URL: [Link]
-
Title: Palladium(II)-Catalyzed Enantioselective Synthesis of 2-Vinyl Oxygen Heterocycles Source: Accounts of Chemical Research URL: [Link]
-
Title: Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Asymmetric cycloaddition reactions catalyzed by bifunctional thiourea and squaramide organocatalysts: recent advances Source: Catalysis Science & Technology URL: [Link]
-
Title: Chiral Fe(ii) complex catalyzed enantioselective[6][20] O-to-C rearrangement of alkyl vinyl ethers and synthesis of chromanols and beyond Source: Chemical Science URL: [Link]
-
Title: Palladium-Catalyzed Carbonylative Cyclization of Aryl Alkenes/Alkenols: A New Reaction Mode for the Synthesis of Electron-Rich Chromanes Source: Organic Letters URL: [Link]
-
Title: Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters Source: Tetrahedron Letters URL: [Link]
-
Title: Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes Source: Chemical Reviews URL: [Link]
-
Title: Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients Source: ChemRxiv URL: [Link]
-
Title: Pd-Catalyzed Diastereoselective Synthesis of Borylated Chromans Source: Synfacts URL: [Link]
-
Title: Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Chiral Phosphoric Acid Catalysis Source: Cheon Research Lab URL: [Link]
-
Title: Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei Source: Molecules URL: [Link]
-
Title: Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation Source: ACS Catalysis URL: [Link]
-
Title: Chiral phosphoric acid and its applications of asymmetric catalytic hydrogenation Source: E3S Web of Conferences URL: [Link]
-
Title: N-heterocyclic carbene (NHC)-catalyzed transformations for the synthesis of heterocycles Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael-Michael Cascade Reaction with a Bifunctional Organocatalyst Source: The Journal of Organic Chemistry URL: [Link]
-
Title: N-Heterocyclic Carbene (NHC) - Catalyzed transformations for the synthesis of heterocycles requirements Source: International Scientific Journal of Engineering & Technology URL: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Asymmetric cycloaddition reactions catalyzed by bifunctional thiourea and squaramide organocatalysts: recent advances - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01894C [pubs.rsc.org]
- 5. BJOC - (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael-Michael Cascade Reaction with a Bifunctional Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cheon Research Lab - Chiral Phosphoric Acid Catalysis [sites.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. library.ncl.res.in [library.ncl.res.in]
- 14. isca.me [isca.me]
- 15. Catalytic enantioselective synthesis of 2-aryl-chromenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Chiral 1,4-Benzodioxanes and Chromans by Enantioselective Palladium-Catalyzed Alkene Aryloxyarylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. Catalytic enantioselective synthesis of tetrasubstituted chromanones via palladium-catalyzed asymmetric conjugate arylation using chiral pyridine-dihydroisoquinoline ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. A highly enantioselective access to chiral chromanones and thiochromanones via copper-catalyzed asymmetric conjugated reduction of chromones and thiochromones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 24. Chiral Fe( ii ) complex catalyzed enantioselective [1,3] O-to-C rearrangement of alkyl vinyl ethers and synthesis of chromanols and beyond - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04340K [pubs.rsc.org]
Reaction Kinetics and Synthetic Strategies for Chroman-3-carbaldehyde: A Comparative Guide
The chroman (benzopyran) scaffold is a privileged structural motif in medicinal chemistry, frequently found in natural products, antioxidants, and pharmaceutical agents targeting neurodegenerative and cardiovascular diseases. Among its derivatives, Chroman-3-carbaldehyde serves as a highly versatile synthetic intermediate. Its formyl group provides a reactive handle for reductive aminations, Wittig reactions, and further oxidations, making it indispensable for drug discovery pipelines[1].
However, the synthesis of highly functionalized, enantiopure chroman-3-carbaldehydes presents significant kinetic and thermodynamic challenges. Traditional step-wise syntheses often suffer from poor atom economy and low stereocontrol. In recent years, cascade reactions—specifically oxa-Michael/aldol and oxa-Michael/Michael cascades—have revolutionized this space.
This guide objectively compares three distinct synthetic methodologies for producing chroman-3-carbaldehyde derivatives, analyzing their reaction kinetics, catalytic mechanisms, and practical scalability to assist researchers in selecting the optimal route for their specific applications.
Comparative Analysis of Synthetic Methodologies
Method A: Traditional Base-Catalyzed Cascade (Achiral)
The classical approach to synthesizing the chroman core involves a base-catalyzed (e.g., DBU or
-
Kinetics & Mechanism: The reaction proceeds via an initial oxa-Michael addition of the phenoxide to the
-carbon of the unsaturated aldehyde, followed by an intramolecular aldol condensation. Kinetically, this is a fast process due to the high nucleophilicity of the phenoxide ion. -
Limitations: This method is entirely achiral. While it rapidly builds the chroman skeleton, it lacks the stereocontrol required for modern drug development, yielding racemic mixtures that require costly downstream chiral resolution.
Method B: Homogeneous Organocatalytic Cascade (Asymmetric)
To address the stereochemical limitations of base catalysis, asymmetric organocatalysis utilizing chiral secondary amines (such as diphenylprolinol silyl ethers) has been developed[2][3].
-
Kinetics & Mechanism: This method relies on a dual-activation cycle. The chiral amine condenses with the
-unsaturated aldehyde to form an iminium ion , significantly lowering the LUMO and facilitating a highly enantioselective oxa-Michael addition by the phenol. Subsequent tautomerization yields an enamine intermediate (raising the HOMO), which drives the intramolecular aldol ring closure. -
Performance: While the reaction kinetics are slower than traditional base catalysis (often requiring 24–72 hours at room temperature to achieve high conversion), the enantiomeric excess (ee) routinely exceeds 95%.
Method C: Heterogeneous Synergistic Catalysis (Advanced)
A major bottleneck of homogeneous organocatalysis is catalyst recovery. Recent advancements have introduced heterogeneous acid-base synergic catalysts, such as chiral amines grafted onto mesoporous silica (e.g., SBA-15)[4][5][6].
-
Kinetics & Mechanism: In this system, the immobilized chiral amine acts as the basic site, while the inherent surface silanol (
) groups of the silica act as acidic hydrogen-bond donors. This dual-activation stabilizes the transition state, accelerating the oxa-Michael/Michael cascade. -
Performance: This method not only matches the stereoselectivity of homogeneous systems but also significantly improves the Turnover Frequency (TOF). Furthermore, it enables continuous-flow synthesis, drastically reducing reaction times from days to minutes. Recent innovations have even utilized core–shell-structured thermoresponsive hydrogels to harmonize incompatible aqueous cascade processes[7][8][9].
Kinetic & Performance Data Comparison
The following table summarizes the experimental kinetic data and performance metrics of the three methodologies based on standardized cascade reactions yielding chroman-3-carbaldehyde derivatives.
| Parameter | Method A: Achiral Base Catalysis | Method B: Homogeneous Organocatalysis | Method C: Heterogeneous Silica-Grafted |
| Catalyst | Diphenylprolinol silyl ether (10-20 mol%) | SBA-15-grafted chiral amine (5-10 mol%) | |
| Reaction Time | 2 – 6 hours | 24 – 72 hours | 12 – 24 h (Batch) / <1 h (Flow) |
| Temperature | 60°C – 80°C | 0°C – 25°C | 25°C – 40°C |
| Yield (%) | 75 – 85% | 80 – 95% | 85 – 98% |
| Enantiomeric Excess (ee) | Racemic (0%) | 90 – 99% | 92 – 97% |
| Turnover Number (TON) | ~5 | ~5 - 10 | > 50 (Recyclable up to 5 times) |
| Scalability | High (Batch) | Moderate (Cost of catalyst) | High (Continuous Flow compatible) |
Mechanistic Visualizations
The Organocatalytic Activation Cycle
The following diagram illustrates the causality behind the high stereocontrol observed in Method B. The steric bulk of the chiral catalyst shields one face of the iminium intermediate, dictating the stereochemistry of the initial oxa-Michael addition.
Fig 1: Iminium-enamine activation cycle for asymmetric chroman-3-carbaldehyde synthesis.
Heterogeneous Continuous Flow Setup
For Method C, transitioning from batch to continuous flow enhances mass transfer and kinetic throughput.
Fig 2: Continuous flow microreactor setup utilizing heterogeneous silica-grafted catalysts.
Experimental Protocols
To ensure reproducibility and self-validation, the following step-by-step protocols detail the execution of the asymmetric homogeneous and heterogeneous methodologies.
Protocol 1: Homogeneous Asymmetric Synthesis (Batch)
Objective: Synthesis of chiral chroman-3-carbaldehyde via diphenylprolinol silyl ether catalysis[2][3].
-
Reaction Setup: In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxybenzaldehyde (1.0 mmol) and the
-unsaturated aldehyde (1.2 mmol) in anhydrous toluene (2.0 mL). -
Catalyst Addition: Add (S)-
-diphenylprolinol trimethylsilyl ether (0.1 mmol, 10 mol%) and a catalytic amount of benzoic acid (0.1 mmol, 10 mol%) to facilitate enamine hydrolysis. -
Kinetic Monitoring: Stir the mixture at room temperature (25°C). Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system. The reaction typically reaches completion within 48 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous
(5 mL). Extract the aqueous layer with dichloromethane ( mL). Combine the organic layers, dry over anhydrous , and concentrate under reduced pressure. -
Validation: Purify the crude product via silica gel flash chromatography. Determine the conversion and yield via
NMR analysis (using dimethyl maleate as an internal standard). Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) with a Chiralpak OD-H column[10].
Protocol 2: Heterogeneous Synthesis (Continuous Flow)
Objective: High-throughput synthesis using SBA-15 grafted chiral amines[4][5][6].
-
Reactor Preparation: Pack a stainless-steel microreactor column (4.6 mm internal diameter
50 mm length) with the SBA-15-supported chiral amine catalyst (approx. 300 mg). Wash the column with anhydrous toluene at a flow rate of 0.5 mL/min for 30 minutes to equilibrate the bed. -
Substrate Preparation: Prepare a stock solution containing 2-hydroxybenzaldehyde (0.5 M) and the
-unsaturated aldehyde (0.6 M) in anhydrous toluene. -
Flow Execution: Connect the substrate reservoir to an HPLC pump. Pump the solution through the packed-bed microreactor at a precisely controlled flow rate of 0.1 mL/min at 40°C.
-
Collection & Analysis: Collect the effluent in a receiving flask. The residence time in the reactor is approximately 15 minutes. Analyze the steady-state effluent via in-line UV/Vis detection and offline chiral HPLC to confirm yield and ee.
-
Catalyst Regeneration: Once conversion drops below 90%, flush the reactor with a 1% solution of acetic acid in methanol, followed by pure toluene, to regenerate the basic sites of the immobilized catalyst.
Conclusion
The synthesis of chroman-3-carbaldehyde has evolved from rudimentary base-catalyzed condensations to highly sophisticated, stereocontrolled cascade reactions. While homogeneous organocatalysis (Method B) provides excellent enantioselectivity, the shift towards heterogeneous, silica-grafted catalysts (Method C) represents the future of scalable pharmaceutical manufacturing. By leveraging acid-base synergistic effects and continuous flow technologies, researchers can achieve superior turnover frequencies, eliminate tedious catalyst separation steps, and maintain the rigorous stereochemical purity required for modern drug development.
References
-
Zhang, J. M., et al. "Organocatalytic conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes: synthesis of highly functionalized chroman derivatives." Arkivoc, 2009 (xiv) 362-375. URL:[Link]
-
Wang, S., He, J., & An, Z. "Heterogeneous enantioselective synthesis of chromans via the oxa-Michael–Michael cascade reaction synergically catalyzed by grafted chiral bases and inherent hydroxyls on mesoporous silica surface." Chemical Communications (RSC), 2017, 53, 8882. URL: [Link]
-
Su, Y., et al. "Harmonization of an incompatible aqueous aldol condensation/oxa-Michael addition/reduction cascade process over a core–shell-structured thermoresponsive catalyst." Green Chemistry (RSC), 2023, 25, 6859-6868. URL: [Link]
Sources
- 1. Chroman-3-ylmethanamine|10185-46-3|Research Chemical [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Heterogeneous enantioselective synthesis of chromans via the oxa-Michael–Michael cascade reaction synergically catalyzed by grafted chiral bases and inherent hydroxyls on mesoporous silica surface - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Heterogeneous enantioselective synthesis of chromans via the oxa-Michael–Michael cascade reaction synergically catalyzed by grafted chiral bases and inherent hydroxyls on mesoporous silica surface - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Heterogeneous enantioselective synthesis of chromans via the oxa-Michael–Michael cascade reaction synergically catalyzed by grafted chiral bases and inherent hydroxyls on mesoporous silica surface - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Harmonization of an incompatible aqueous aldol condensation/oxa-Michael addition/reduction cascade process over a core–shell-structured thermoresponsive catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Harmonization of an incompatible aqueous aldol condensation/oxa-Michael addition/reduction cascade process over a core–shell-structured thermoresponsive catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Harmonization of an incompatible aqueous aldol condensation/oxa-Michael addition/reduction cascade process over a core–shell-structured thermoresponsive catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
The Definitive Guide to Confirming the Stereochemistry of Chroman-3-Carbaldehyde Derivatives
Chroman-3-carbaldehyde derivatives are privileged scaffolds in medicinal chemistry, serving as critical building blocks for bioactive compounds such as homoisoflavonoids, antimicrobial agents, and selective estrogen receptor modulators. The biological efficacy of these molecules is intrinsically linked to their stereochemistry, particularly the configurations at the C2, C3, and C4 positions.
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of definitively assigning these stereocenters. Because the C3 position contains an enolizable α-proton adjacent to an electron-withdrawing formyl group, these molecules are highly susceptible to base-catalyzed epimerization. Therefore, ensuring stereochemical integrity during synthesis and accurately confirming it post-isolation is paramount. This guide objectively compares the three primary analytical modalities used to resolve the relative and absolute configurations of chroman-3-carbaldehydes, providing actionable, self-validating experimental workflows.
Comparative Analysis of Analytical Modalities
To establish stereochemical integrity, researchers must choose between several analytical pathways. Each modality offers distinct advantages depending on the physical state of the sample and the specific stereochemical question (relative vs. absolute).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mechanism: 2D NOESY/ROESY experiments determine the relative spatial proximity of protons (e.g., C2-H and C3-H). The relative stereochemistry of chroman derivatives is routinely established by NOESY analysis [1]. For absolute configuration, Chiral Derivatizing Agents (CDAs) are employed to form diastereomers [5].
-
Expert Insight: NOESY is excellent for relative stereochemistry (syn/anti assignments). However, determining absolute configuration via CDAs requires reactive functional groups. Since the bare chroman-3-carbaldehyde aldehyde group is less ideal for direct CDA coupling without risking epimerization, it is often reduced to a primary alcohol first.
X-ray Crystallography (The Gold Standard)
-
Mechanism: Single-crystal X-ray diffraction utilizes anomalous dispersion to determine the absolute structure, quantified by the Flack or Hooft parameter [3].
-
Expert Insight: While X-ray provides unambiguous 3D coordinates, the critical limitation is the prerequisite for high-quality single crystals. Many chroman-3-carbaldehyde derivatives are isolated as viscous oils, making crystallization a severe bottleneck.
Chiroptical Spectroscopy (ECD/VCD) + TD-DFT
-
Mechanism: Measures the differential absorption of left and right circularly polarized light. The experimental spectrum is matched against theoretical spectra generated via Time-Dependent Density Functional Theory (TD-DFT) [2].
-
Expert Insight: Conducted entirely in the solution state, this bypasses the crystallization bottleneck. It is highly reliable for chromans due to the strong chromophore of the benzopyran ring. When ECD is insufficient to distinguish subtle epimers, Vibrational Circular Dichroism (VCD) serves as a powerful complementary tool [4].
Quantitative Comparison of Modalities
| Analytical Modality | Resolution Target | Sample Requirement | Turnaround Time | Relative Cost |
| 2D NMR (NOESY) | Relative (Diastereomers) | ~5-10 mg (Solution) | 1-2 Hours | Low |
| Chiral HPLC + ECD | Absolute (Enantiomers) | ~1-2 mg (Solution) | 2-4 Days (inc. DFT) | Medium |
| X-ray Crystallography | Absolute (3D Coordinates) | Single Crystal (>0.1 mm) | 1-3 Weeks | High |
Experimental Workflows
The following protocols are designed as self-validating systems to ensure maximum trustworthiness in your analytical data.
Protocol 1: Relative Configuration via 2D NOESY NMR
Causality: Why use NOESY over standard COSY? While COSY identifies through-bond scalar coupling, NOESY detects through-space dipole-dipole interactions (< 5 Å).
-
Sample Preparation: Dissolve 10 mg of the purified chroman-3-carbaldehyde in 0.6 mL of anhydrous CDCl₃. Note: Use acid-free CDCl₃ (filtered through basic alumina) to prevent trace-acid catalyzed degradation of the chroman ring.
-
Acquisition: Run a 1D ¹H NMR to establish baseline chemical shifts. Follow with a 2D NOESY experiment with a mixing time (τ_m) optimized for small molecules (typically 300-500 ms).
-
Data Interpretation:
-
Observe the cross-peaks between the C2-H and C3-H protons.
-
A strong NOE cross-peak definitively assigns a cis (syn) relative relationship.
-
If the cross-peak is absent, and a large ³J coupling constant (~8-10 Hz) is observed in the 1D ¹H NMR, a trans (anti) diaxial relationship is confirmed.
-
Protocol 2: Absolute Configuration via Chiral HPLC and ECD Spectroscopy
Causality: Enantiomers possess identical scalar physical properties, making them indistinguishable by standard NMR. By isolating them via chiral stationary phases and subjecting them to ECD, we exploit the differential absorption of circularly polarized light by the chiral benzopyran chromophore.
-
Enantiomeric Separation: Inject the racemic mixture onto a Chiralpak OD-H or AS-H column. Elute using an isocratic gradient of n-hexane/isopropanol (e.g., 90:10 v/v) at 1.0 mL/min. Collect Peak 1 and Peak 2 separately.
-
ECD Acquisition (Self-Validating Step): Dissolve 1 mg of Peak 1 in HPLC-grade Methanol. Record the ECD spectrum from 200 nm to 400 nm. Crucial Step: Repeat the exact process for Peak 2. The spectra of Peak 1 and Peak 2 must be perfect mirror images across the baseline. If they are not, the signals are contaminated by chiral impurities or baseline artifacts, and the run must be discarded.
-
TD-DFT Computational Matching:
-
Perform a conformational search of the (3R) and (3S) enantiomers using Molecular Mechanics (e.g., MMFF94).
-
Optimize the lowest energy conformers using DFT at the B3LYP/6-311+G(d,p) level.
-
Calculate the theoretical ECD spectra and overlay them with the experimental data. A positive Cotton Effect (CE) match confirms the absolute configuration.
-
Logical Workflow Visualization
The following diagram illustrates the decision matrix for assigning stereochemistry in chroman-3-carbaldehyde derivatives, prioritizing solution-state methods when crystallization fails.
Caption: Workflow for determining the relative and absolute stereochemistry of chroman-3-carbaldehydes.
References
- Title: Organocatalytic conjugate addition of nitroalkanes to 2H-chromene- 3-carbaldehydes: synthesis of highly functionalized chroman derivatives Source: Arkivoc URL
- Title: Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation Source: MDPI URL
- Title: Structure Revision, Absolute Configuration Determination, and Biological Evaluation of Furanonaphthoquinone I Source: ACS Publications URL
- Title: Vibrational Optical Activity for Structural Characterization of Natural products Source: The Royal Society of Chemistry URL
- Title: Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance Source: Frontiers URL
Analytical Comparison Guide: Cross-Referencing NMR Data of Chroman-3-carbaldehyde
Executive Summary
Chroman-3-carbaldehyde (3,4-dihydro-2H-1-benzopyran-3-carbaldehyde) is a privileged heterocyclic scaffold utilized extensively in organic synthesis and medicinal chemistry. It serves as a critical precursor for reductive aminations and functionalizations targeting neurological and autoimmune therapeutics[1]. Because it is frequently synthesized via the oxidation of chroman-3-ylmethanol or the Vilsmeier-Haack formylation of 2-hydroxyacetophenone derivatives, commercial and in-house batches are prone to specific impurities, such as unreacted alcohols or over-oxidized carboxylic acids[2].
This guide provides an objective, data-driven framework for researchers to cross-reference the Nuclear Magnetic Resonance (NMR) spectra of their Chroman-3-carbaldehyde batches against established literature benchmarks. By implementing a self-validating quantitative NMR (qNMR) protocol, scientists can move beyond simple qualitative matching to achieve absolute purity verification.
Mechanistic & Structural Context of the Chroman Scaffold
To accurately interpret the NMR data of Chroman-3-carbaldehyde, one must understand the physical chemistry of the molecule. The dihydropyran ring of the chroman system is not perfectly planar; it exists in a dynamic equilibrium between two interconverting half-chair conformations[3]. This fluxional behavior significantly impacts the splitting patterns observed in the
-
The Aldehyde Proton (-CHO): The strong diamagnetic anisotropy of the carbonyl double bond severely deshields this proton, pushing its resonance downfield to the ~9.70 ppm region[4].
-
The O-Methylene (C2): The protons at the C2 position are diastereotopic. Because they are adjacent to the highly electronegative ether oxygen of the benzopyran ring, they are deshielded and appear as a complex multiplet around 4.20–4.50 ppm.
-
The Methine Core (C3): The C3 proton is the structural linchpin. It couples with the aldehyde proton, the C2 methylene protons, and the C4 benzylic protons, resulting in a highly complex multiplet that serves as a diagnostic fingerprint for the molecule's structural integrity.
Comparative NMR Data Analysis
The tables below objectively compare the theoretical/literature benchmark values of Chroman-3-carbaldehyde against a "High-Purity Grade" (>98% pure) and a "Standard Commercial Grade." The commercial grade data highlights common spectral deviations caused by synthetic byproducts.
Table 1: H NMR Spectral Comparison (400 MHz, CDCl )
| Proton Type | Literature Benchmark ( | High-Purity Grade ( | Standard Commercial Grade ( | Diagnostic Causality & Notes |
| Aldehyde (-CHO) | 9.70 - 9.80 (s, 1H) | 9.74 (s, 1H) | 9.73 (s, 1H) + 9.90 (trace) | A trace peak at ~9.90 ppm often indicates an over-oxidation byproduct or a ring-opened isomer. |
| Aromatic (C5-C8) | 6.80 - 7.25 (m, 4H) | 6.85 - 7.20 (m, 4H) | 6.80 - 7.30 (m, 4H) | Complex multiplet. Check the baseline for broad noise, which indicates polymeric aromatic impurities. |
| O-Methylene (C2) | 4.20 - 4.50 (m, 2H) | 4.38 (m, 2H) | 4.35 (m, 2H) + 3.80 (m) | A peak at ~3.80 ppm is the classic signature of unreacted chroman-3-ylmethanol precursor[2]. |
| Methine (C3) | 2.80 - 3.00 (m, 1H) | 2.95 (m, 1H) | 2.90 (m, 1H) | Signal broadens due to extensive coupling with C2, C4, and the carbonyl group. |
| Benzylic (C4) | 2.80 - 3.10 (m, 2H) | 2.85 - 3.05 (m, 2H) | 2.80 - 3.10 (m, 2H) | Diastereotopic protons; dynamic half-chair conformation causes signal broadening[3]. |
Table 2: C NMR Spectral Comparison (100 MHz, CDCl )
| Carbon Type | Literature Benchmark ( | High-Purity Grade ( | Standard Commercial Grade ( | Diagnostic Causality & Notes |
| Carbonyl (C=O) | 201.0 - 204.0 | 202.5 | 202.4 + 175.0 (trace) | A peak at ~175 ppm definitively confirms the presence of a carboxylic acid impurity. |
| Aromatic (C-O) | 153.0 - 155.0 | 154.2 | 154.1 | Deshielded ipso carbon attached directly to the ring oxygen. |
| Aliphatic O-CH | 64.0 - 68.0 | 65.8 | 65.7 + 61.5 (trace) | A peak at ~61.5 ppm corroborates the |
| Aliphatic CH | 46.0 - 50.0 | 48.3 | 48.1 | C3 methine carbon. |
| Aliphatic Ar-CH | 25.0 - 29.0 | 27.1 | 27.0 | C4 benzylic carbon. |
Experimental Protocol: Self-Validating qNMR Workflow
Relying solely on relative integration ratios is a flawed analytical practice, as it masks "invisible" impurities such as inorganic salts or overlapping solvent peaks. To ensure trustworthiness, the following protocol utilizes a self-validating quantitative NMR (qNMR) system using an internal standard.
Step 1: Precision Sample Preparation
-
Accurately weigh ~20.0 mg of the Chroman-3-carbaldehyde sample and ~5.0 mg of Maleic Acid (TraceCERT® internal standard) using a calibrated microbalance (
mg). -
Causality: Maleic acid is specifically chosen as the internal standard because its highly distinct singlet at
6.26 ppm falls perfectly in the spectral "dead zone" between the aliphatic (2.8–4.5 ppm) and aromatic (6.8–7.3 ppm) regions of the chroman scaffold, preventing any signal overlap. -
Dissolve the mixture entirely in 0.6 mL of CDCl
containing 0.03% v/v Tetramethylsilane (TMS). -
Causality: TMS provides an absolute 0.00 ppm reference point. CDCl
is utilized because it lacks exchangeable protons that could obscure the critical aliphatic multiplets of the dihydropyran ring[3].
Step 2: Optimized NMR Acquisition
-
Transfer the homogenous solution to a standard 5 mm NMR tube.
-
Acquire the
H spectrum at 400 MHz (or higher) at a regulated temperature of 298 K. -
Critical Parameter: Set the relaxation delay (
) to a minimum of 15 seconds . -
Causality: Different protons relax at different rates. The aldehyde proton often possesses a longer
relaxation time. A 15-second delay ensures that all protons return completely to thermal equilibrium before the next pulse. Without this, integrations are artificially skewed, and the self-validating absolute purity calculation will fail.
Step 3: Spectral Processing & Absolute Purity Calculation
-
Apply a zero-filling factor of 2 and an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier transformation. This enhances the signal-to-noise ratio without sacrificing the resolution required to analyze the complex C3 methine multiplet.
-
Perform rigorous manual phase and baseline correction.
-
Calculate the absolute purity (
) using the self-validating qNMR formula: (Where = integral area, = number of protons, = molecular weight, = mass, and = purity).
Workflow Visualization
The following diagram maps the logical decision gates of the self-validating qNMR analytical workflow.
Fig 1. Self-validating qNMR analytical workflow for Chroman-3-carbaldehyde purity verification.
References
-
Organocatalytic conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes: synthesis of highly functionalized chroman derivatives Arkivoc[Link]
-
Application to the synthesis of chiral α-substitute - Supporting Information RSC Advances [Link]
- Tricyclic sulfones as rorϒ modulators - WO2016179460A1 Google P
Sources
Safety Operating Guide
Chroman-3-carbaldehyde proper disposal procedures
An In-Depth Technical Guide to Chroman-3-carbaldehyde: Operational Workflows, Safety, and Proper Disposal Procedures
Chroman-3-carbaldehyde (CAS: 944903-95-1) is a highly versatile, privileged heterocyclic building block utilized extensively in medicinal chemistry[1]. Featuring a reactive aldehyde moiety on a chromanone-derived scaffold, it is a critical intermediate in the synthesis of fused polycyclic systems and RORγ modulators—key therapeutic targets in the treatment of autoimmune and inflammatory diseases[2][3].
While its high electrophilicity makes it synthetically invaluable, this same reactivity demands rigorous operational and disposal protocols. This guide provides drug development professionals with a self-validating, step-by-step framework for handling, synthesizing, and safely disposing of Chroman-3-carbaldehyde to ensure laboratory safety and environmental compliance.
Chemical Profile and Hazard Assessment
Before integrating Chroman-3-carbaldehyde into any workflow, a quantitative hazard assessment is mandatory. As an organic aldehyde, it presents specific reactivity profiles, including the potential for violent, exothermic aldol condensations if inadvertently exposed to strong bases[4].
Table 1: Quantitative Chemical Profile and Safety Logistics
| Parameter | Specification |
| Chemical Name | Chroman-3-carbaldehyde |
| CAS Registry Number | 944903-95-1[1] |
| Molecular Formula | C10H10O2 |
| Molecular Weight | 162.19 g/mol [1] |
| Primary Hazards | Skin/Eye irritation, potential respiratory toxicity |
| Chemical Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents |
| Required PPE | Nitrile gloves, splash goggles, flame-resistant lab coat, fume hood |
| Storage Conditions | Cold-chain (2-8°C), inert atmosphere (Argon/N2) to prevent autoxidation[5] |
Operational Workflow: Synthetic Application
To understand the waste streams generated by Chroman-3-carbaldehyde, it is essential to outline its standard operational handling. A highly utilized workflow is its conversion to Chroman-3-ylmethanamine via reductive amination[6].
Step-by-Step Reductive Amination Protocol:
-
Reaction Setup: In a thoroughly dried round-bottom flask under an inert nitrogen atmosphere, dissolve Chroman-3-carbaldehyde (1.0 eq) in anhydrous methanol.
-
Imine Formation: Add an excess of an amine source (e.g., ammonium acetate, 5-10 eq). Add activated molecular sieves to sequester water. Causality: Removing water drives the equilibrium forward toward the iminium intermediate. Self-Validation: Monitor via Thin Layer Chromatography (TLC); the complete disappearance of the aldehyde spot validates that the equilibrium has successfully shifted[6].
-
Reduction: Cool the reaction vessel in an ice bath (0°C). Portion-wise, add sodium cyanoborohydride (NaBH3CN, 1.5-2 eq). Causality: The reduction process is highly exothermic. Cooling the reaction controls the kinetic rate, preventing thermal degradation of the sensitive aldehyde moiety[6].
-
Work-up: Allow the mixture to warm to room temperature and stir overnight. Quench with saturated aqueous NaHCO3, remove the organic solvent under reduced pressure, and extract with ethyl acetate.
Figure 1: Reductive amination workflow of Chroman-3-carbaldehyde.
Proper Disposal Procedures & Waste Management
The disposal of Chroman-3-carbaldehyde must be treated as a hazardous waste management process, strictly adhering to institutional and EPA Resource Conservation and Recovery Act (RCRA) guidelines[7]. Because organic aldehydes are volatile and environmentally toxic, direct drain disposal is strictly prohibited.
Step 1: Waste Segregation and Hazard Identification
-
Action: Isolate Chroman-3-carbaldehyde waste from incompatible chemical streams immediately upon generation.
-
Causality: Mixing aldehyde waste with strong bases (e.g., NaOH, KOH) triggers violent, exothermic aldol condensation reactions. Mixing with strong oxidizers (e.g., Nitric acid) can cause explosive oxidation[4].
Step 2: Chemical Deactivation (Bisulfite Addition)
-
Note: This step is highly recommended for concentrated aldehyde waste to reduce volatility and toxicity before final containerization.
-
Action: In a functioning chemical fume hood, slowly add the aldehyde waste to a stirred, saturated aqueous solution of sodium bisulfite (NaHSO3).
-
Causality: The nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde. This forms a stable, water-soluble, and non-volatile bisulfite adduct, significantly mitigating the inhalation hazard[7].
-
Self-Validation: Monitor the temperature of the reaction vessel. A mild exothermic response confirms the successful formation of the bisulfite adduct. Once the temperature stabilizes back to ambient room temperature, the deactivation is complete and validated.
Step 3: Containerization and Labeling
-
Action: Transfer the deactivated mixture into a designated, leak-proof, high-density polyethylene (HDPE) or chemically compatible glass container.
-
Causality: HDPE prevents solvent permeation. The container must be kept securely closed with a tight-fitting lid to prevent any residual vapor emission[4]. Label the container explicitly: "Hazardous Waste - Toxic Organic Aldehyde (Chroman-3-carbaldehyde)" along with the appropriate GHS hazard pictograms.
Step 4: Institutional Transfer and Incineration
-
Action: Do not allow the waste to accumulate beyond the regulatory limit (typically 10 gallons of hazardous waste per laboratory). Contact your institution's Environmental Health and Safety (EHS) department for pickup[4].
-
Causality: EHS will facilitate high-temperature incineration, which is the EPA-approved method for destroying halogen-free organic aldehydes, converting them safely into CO2 and H2O.
Figure 2: Step-by-step safe disposal and neutralization workflow for Chroman-3-carbaldehyde.
References
-
chromane-3-carbaldehyde - CAS 944903-95-1 . Molaid Chemical Database. Available at: [Link]
-
Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources . Environmental Protection Agency (EPA). Available at:[Link]
-
Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. Available at:[Link]
- WO2016179460A1 - Tricyclic sulfones as rorϒ modulators. Google Patents.
Sources
- 1. chromane-3-carbaldehyde - CAS号 944903-95-1 - 摩熵化学 [molaid.com]
- 2. 7-Methoxychroman-3-carbaldehyde|CAS 1083274-06-9 [benchchem.com]
- 3. WO2016179460A1 - Tricyclic sulfones as rorÏ modulators - Google Patents [patents.google.com]
- 4. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 5. 944903-95-1|Chroman-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 6. Chroman-3-ylmethanamine|10185-46-3|Research Chemical [benchchem.com]
- 7. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
